molecular formula C11H14O2 B109533 3-methyl-2-phenylbutanoic acid CAS No. 3508-94-9

3-methyl-2-phenylbutanoic acid

Cat. No.: B109533
CAS No.: 3508-94-9
M. Wt: 178.23 g/mol
InChI Key: HDLQGISFYDYWFJ-UHFFFAOYSA-N
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Description

3-methyl-2-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopropyl-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22982. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-phenylbutanoic acid
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InChI

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HDLQGISFYDYWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID40928815
Record name 3-Methyl-2-phenylbutanoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
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CAS No.

3508-94-9, 13491-13-9
Record name 3-Methyl-2-phenylbutanoic acid
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Record name Butyric acid, 3-methyl-2-phenyl-
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Record name 3-Methyl-2-phenylbutanoic acid
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Record name 3-methyl-2-phenylbutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-3-methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the synthesis of (S)-3-methyl-2-phenylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical and chemical research. The document details two primary methodologies: enantioselective alkylation utilizing a chiral auxiliary and enzymatic kinetic resolution of a racemic mixture. This guide is intended to serve as a practical resource, offering detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Enantioselective Alkylation via Chiral Lithium Amide

This approach facilitates the direct, asymmetric alkylation of phenylacetic acid to introduce the desired stereocenter. The use of a chiral lithium amide as a traceless auxiliary allows for high enantioselectivity without the need for covalent attachment and subsequent removal of the chiral directing group.[1][2]

Experimental Protocol: Asymmetric Alkylation

Materials:

  • Phenylacetic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • (1R,2R)-N,N'-Dimethyl-1,2-diphenylethan-1,2-diamine (or other suitable C2-symmetric amine)

  • 2-Iodopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Lithium Amide: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve the C2-symmetric amine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (4.0 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 15 minutes to generate the chiral lithium amide.

  • Enediolate Formation: In a separate flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the chiral lithium amide solution at 0 °C.

  • Alkylation: After stirring for 15 minutes at 0 °C, cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add 2-iodopropane (1.5 equivalents) dropwise over 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). For sterically hindered alkylations such as this, the reaction may require several hours (e.g., 5-24 hours) to reach completion.[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.

  • Auxiliary Recovery: The chiral amine can be recovered in high yield by a simple acid-base extraction of the aqueous layer.[1]

Quantitative Data

While specific yields and enantiomeric excess for the synthesis of (S)-3-methyl-2-phenylbutanoic acid via this exact method are not explicitly detailed in the cited literature, high enantioselectivities (up to 97% ee) and yields are reported for similar sterically hindered alkylations of arylacetic acids using this protocol.[1] A large-scale application of a similar protocol demonstrated improved yield and enantioselectivity, with 99% recovery of the chiral amine.[1]

ParameterExpected Value
Yield High
Enantiomeric Excess (ee) >95%
Chiral Auxiliary Recovery ~99%

Workflow Diagram

enantioselective_alkylation cluster_0 Chiral Lithium Amide Formation cluster_1 Enediolate Formation & Alkylation cluster_2 Work-up & Purification C2_amine C2-Symmetric Amine chiral_amide Chiral Lithium Amide C2_amine->chiral_amide THF, 0 °C nBuLi n-BuLi nBuLi->chiral_amide enediolate Chiral Enediolate Complex chiral_amide->enediolate phenylacetic_acid Phenylacetic Acid phenylacetic_acid->enediolate THF, 0 °C product_complex Alkylated Product Complex enediolate->product_complex -78 °C alkylating_agent 2-Iodopropane alkylating_agent->product_complex workup Aqueous Work-up (NH4Cl) product_complex->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification final_product (S)-3-methyl-2- phenylbutanoic acid purification->final_product

Caption: Enantioselective alkylation workflow.

Enzymatic Kinetic Resolution

Kinetic resolution using lipases is a powerful method for separating enantiomers of a racemic mixture. This approach typically involves the enantioselective acylation of a racemic alcohol or the enantioselective hydrolysis of a racemic ester. For the synthesis of (S)-3-methyl-2-phenylbutanoic acid, a common strategy is the lipase-catalyzed hydrolysis of its racemic ethyl ester.

Experimental Protocol: Enzymatic Resolution

Materials:

  • Racemic 3-methyl-2-phenylbutanoic acid

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL))

  • Phosphate buffer (e.g., pH 7.0)

  • Organic solvent (e.g., n-hexane or methyl tert-butyl ether (MTBE))

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification of Racemic Acid: Prepare the racemic ethyl 3-methyl-2-phenylbutanoate by refluxing racemic this compound with an excess of ethanol and a catalytic amount of sulfuric acid. Purify the resulting ester by distillation or chromatography.

  • Enzymatic Hydrolysis: To a suspension of the immobilized lipase in a phosphate buffer (pH 7.0), add the racemic ethyl 3-methyl-2-phenylbutanoate dissolved in a minimal amount of a co-solvent if necessary. Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitoring the Reaction: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous phase with HCl to pH ~2 and extract with ethyl acetate.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate. The aqueous layer contains the desired (S)-3-methyl-2-phenylbutanoic acid. Extract the aqueous layer with ethyl acetate.

  • Purification of (S)-acid: Dry the organic extracts containing the acid over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain (S)-3-methyl-2-phenylbutanoic acid.

  • Recovery of (R)-ester: The organic layer from the initial separation can be washed with sodium bicarbonate solution to remove any residual acid, dried over anhydrous sodium sulfate, and concentrated to recover the (R)-ester, which can be hydrolyzed to (R)-3-methyl-2-phenylbutanoic acid if desired.

Quantitative Data

The efficiency of enzymatic resolutions is highly dependent on the specific enzyme, substrate, and reaction conditions. For the resolution of a similar compound, ethyl 3-phenylbutanoate, various lipases have been screened, with some showing excellent enantioselectivity.

EnzymeConversion (%)Enantiomeric Excess of Acid (eep) (%)Enantiomeric Excess of Ester (ees) (%)
Pseudomonas cepacia48>9992
Burkholderia cepacia45>9982
Candida antarctica Lipase B509595
(Data is representative for a similar substrate and should be optimized for this compound)

Workflow Diagram

enzymatic_resolution cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Separation & Isolation racemic_acid Racemic 3-methyl-2- phenylbutanoic acid esterification Esterification (Ethanol, H+) racemic_acid->esterification racemic_ester Racemic Ethyl Ester esterification->racemic_ester hydrolysis Kinetic Resolution (Hydrolysis) racemic_ester->hydrolysis lipase Immobilized Lipase lipase->hydrolysis mixture Mixture of (S)-Acid and (R)-Ester hydrolysis->mixture separation Acid-Base Extraction mixture->separation s_acid (S)-3-methyl-2- phenylbutanoic acid separation->s_acid r_ester (R)-Ethyl Ester separation->r_ester

Caption: Enzymatic kinetic resolution workflow.

References

In-Depth Technical Guide to the Physical Properties of (R)-3-methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral carboxylic acid, (R)-3-methyl-2-phenylbutanoic acid. The information is compiled from various sources to aid researchers and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of key physical properties, and includes a workflow diagram for physical property characterization.

Core Physical Properties

(R)-3-methyl-2-phenylbutanoic acid is a chiral compound with the molecular formula C₁₁H₁₄O₂. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Presentation

The following table summarizes the available quantitative data for (R)-3-methyl-2-phenylbutanoic acid and its racemic mixture. It is important to note that some reported values may not distinguish between the specific enantiomer and the racemate, and discrepancies exist in the literature.

Physical PropertyValueNotes
Molecular Weight 178.23 g/mol Computed value.[1][2]
Melting Point 86-88 °CFor the (R)-enantiomer.
59-61 °CFor the racemic mixture.[2]
Boiling Point 282 °C at 760 mmHgIt is not specified if this is for the (R)-enantiomer or the racemate.
Density 1.0292 g/cm³ (rough estimate)For the racemic mixture.[2]
Water Solubility Slightly solubleQuantitative data not readily available.
Solubility in Organic Solvents SolubleSoluble in alcohols, ketones, and ethers.
pKa 4.26 ± 0.10 (Predicted)For the racemic mixture.[2]
Optical Rotation Data not readily availableA specific value for the optical rotation of (R)-3-methyl-2-phenylbutanoic acid was not found in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (R)-3-methyl-2-phenylbutanoic acid are not widely published. Therefore, this section provides generalized, standard laboratory procedures for measuring the key physical constants of a chiral carboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • A small, dry sample of (R)-3-methyl-2-phenylbutanoic acid is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the closed end, typically to a height of 2-3 mm.

  • The packed capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Optical Rotation Determination

Optical rotation is a critical property for characterizing chiral molecules, as enantiomers rotate plane-polarized light in equal but opposite directions.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • A suitable solvent (e.g., ethanol, chloroform)

Procedure:

  • A solution of (R)-3-methyl-2-phenylbutanoic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable achiral solvent in a volumetric flask. The concentration is typically expressed in g/mL.

  • The polarimeter is calibrated using a blank solvent-filled cell.

  • The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.

  • The cell is placed in the polarimeter, and the observed rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

  • The specific rotation [α] is calculated using the following formula:

    [α] = α / (c * l)

    where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a glass electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Volumetric pipettes

Procedure:

  • A known quantity of (R)-3-methyl-2-phenylbutanoic acid is dissolved in a known volume of deionized water (or a water/organic solvent mixture if solubility is low) in a beaker.

  • A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.

  • The pH electrode is calibrated with standard buffer solutions and then immersed in the sample solution.

  • The initial pH of the solution is recorded.

  • The standardized strong base is added in small, precise increments from the buret.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • This process is continued until the pH of the solution has passed the equivalence point (the point at which the moles of added base equal the initial moles of the acid), as indicated by a sharp increase in pH.

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

  • The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point (half the volume of base needed to reach the equivalence point) is then found.

  • The pKa is equal to the pH of the solution at the half-equivalence point.[1][3][4]

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized chiral carboxylic acid like (R)-3-methyl-2-phenylbutanoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of (R)-enantiomer purification Purification (e.g., Column Chromatography) synthesis->purification mp Melting Point Determination purification->mp or_node Optical Rotation Measurement purification->or_node pka pKa Determination purification->pka sol Solubility Assessment purification->sol data_comp Data Compilation mp->data_comp or_node->data_comp pka->data_comp sol->data_comp report Technical Report Generation data_comp->report

Caption: Workflow for Physical Property Characterization.

References

3-methyl-2-phenylbutanoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, covering its chemical structure, nomenclature, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a carboxylic acid characterized by a phenyl group and an isopropyl group attached to the alpha and beta carbons, respectively, relative to the carboxyl group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl and carboxyl groups) means that the compound exists as a pair of enantiomers, (R)- and (S)-3-methyl-2-phenylbutanoic acid, as well as in its racemic form.

The formal IUPAC name for this compound is This compound . It is also known by synonyms such as α-isopropylphenylacetic acid and 2-phenylisovaleric acid.[1]

Below is a logical diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.

G racemic Racemic this compound enantiomers Enantiomers racemic->enantiomers r_enantiomer (R)-3-Methyl-2-phenylbutanoic acid enantiomers->r_enantiomer s_enantiomer (S)-3-Methyl-2-phenylbutanoic acid enantiomers->s_enantiomer

Fig. 1: Relationship between racemic and enantiomeric forms.

The chemical structure can be represented by the SMILES string: CC(C)C(C1=CC=CC=C1)C(=O)O.[2]

Physicochemical Properties

The key quantitative properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[2][3]
Molecular Weight 178.23 g/mol [2][3]
CAS Number 3508-94-9[1][2][4]
Melting Point 59-61 °C[1]
Boiling Point 282 °C at 760 mmHg[1][2]
Flash Point 57 °C / 179.2 °C[1][2]
Density ~1.029 - 1.063 g/cm³[1][5]
pKa 4.26 ± 0.10 (Predicted)[1]
Appearance White to off-white solid[5]
Solubility Slightly soluble in water[1]

Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental conditions or reporting standards.

Experimental Protocols

3.1. Synthesis Overview

A general synthesis route for 3-methyl-2-phenylbutyric acid involves the reaction of acetone with methyl iodide.[2] While detailed industrial protocols are proprietary, a conceptual workflow for a laboratory-scale synthesis starting from phenylacetic acid derivatives is outlined below. This process typically involves alkylation at the alpha-carbon.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product start1 Phenylacetic Acid Derivative (e.g., Methyl Phenylacetate) reaction Alkylation Reaction start1->reaction start2 Alkylating Agent (e.g., 2-Bromopropane) start2->reaction start3 Base (e.g., LDA, NaH) start3->reaction workup Aqueous Workup & Extraction reaction->workup purify Chromatography or Distillation workup->purify product This compound purify->product

Fig. 2: Conceptual workflow for the synthesis of the target compound.

3.2. Enantiomeric Resolution Protocol

The separation of enantiomers is critical for pharmacological studies. Enzymatic kinetic resolution is a common method. This protocol involves the selective hydrolysis of an ester of the racemic acid by a hydrolase or lipase enzyme.

Methodology:

  • Esterification: The racemic this compound is first converted to its corresponding ester (e.g., ethyl 3-methyl-2-phenylbutanoate).

  • Enzymatic Hydrolysis: The racemic ester is incubated with a hydrolase enzyme, such as one from Pseudomonas cepacia, in an appropriate buffer system or organic solvent.[6]

  • Selective Reaction: The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) into the corresponding (S)-carboxylic acid at a much faster rate than the other.

  • Separation: The reaction is stopped after reaching approximately 50% conversion. The resulting mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester.

  • Extraction: The acid and ester can be separated by chemical extraction (e.g., using a basic aqueous solution to extract the acid).

  • Analysis: The enantiomeric excess (ee) of both the resolved acid and the remaining ester is determined using chiral High-Performance Liquid Chromatography (HPLC).[6]

G start Racemic Ester of This compound enzyme Add Hydrolase Enzyme (e.g., from Pseudomonas cepacia) start->enzyme incubation Incubation (~50% conversion) enzyme->incubation mixture Mixture of: (S)-Acid and (R)-Ester incubation->mixture separation Separation via Aqueous Extraction mixture->separation acid Product 1: (S)-3-Methyl-2-phenylbutanoic acid separation->acid ester Product 2: (R)-Ester separation->ester

Fig. 3: Workflow for enzymatic kinetic resolution.

Potential Biological Activity and Signaling Pathways

Direct research into the specific biological activities and signaling pathways of this compound is limited in publicly available literature. However, insights can be drawn from structurally similar compounds. For instance, beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of 2-hydroxy-2-methylbutanoic acid, is known to stimulate protein synthesis via the mTOR signaling pathway.[7]

Given the structural relationship, it is plausible that derivatives of this compound could interact with metabolic or signaling pathways. The diagram below illustrates a hypothesized interaction with the mTOR pathway, a central regulator of cell growth and metabolism. This should be considered a theoretical model to guide future research.

G compound Hypothesized Bioactive Analog of this compound akt Akt compound->akt Activates (?) mtorc1 mTORC1 akt->mtorc1 Activates s6k1 p70S6K1 mtorc1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibits via Phosphorylation synthesis Protein Synthesis s6k1->synthesis eif4ebp1->synthesis Inhibits

References

A Technical Guide to the Biological Activity of 3-Methyl-2-Phenylbutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and hypothesized biological activities of the stereoisomers of 3-methyl-2-phenylbutanoic acid. Due to a lack of specific comparative biological data in publicly available literature, this document focuses on the potential pharmacological activities based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols are provided to facilitate future research into the anti-inflammatory and analgesic properties of the (R)- and (S)-enantiomers of this compound. This guide aims to serve as a foundational resource for researchers initiating studies on these specific chemical entities.

Introduction

This compound is a chiral carboxylic acid with a structure analogous to several well-characterized pharmacologically active molecules, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The presence of a chiral center at the C2 position results in two enantiomers: (R)-3-methyl-2-phenylbutanoic acid and (S)-3-methyl-2-phenylbutanoic acid. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

While the individual enantiomers of this compound are commercially available and their physicochemical properties have been characterized, a comprehensive evaluation of their comparative biological activities has not been reported in the peer-reviewed literature. This guide synthesizes the available information and provides a framework for the systematic investigation of the potential therapeutic properties of these stereoisomers.

Physicochemical Properties of this compound Stereoisomers

A summary of the key physicochemical properties of the racemic mixture and the individual enantiomers of this compound is presented in Table 1. This information is crucial for the design of experimental protocols, including the preparation of stock solutions and formulation for in vitro and in vivo studies.

Table 1: Physicochemical Data of this compound and its Stereoisomers

PropertyRacemic this compound(R)-3-Methyl-2-phenylbutanoic acid(S)-3-Methyl-2-phenylbutanoic acid
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol 178.23 g/mol 178.23 g/mol
CAS Number 3508-94-913491-13-913490-69-2
Appearance SolidWhite to off-white solidData not available
Melting Point 59-61 °CData not availableData not available
Boiling Point 282 °C at 760 mmHgData not availableData not available
pKa (Predicted) 4.26 ± 0.104.26 ± 0.104.26 ± 0.10
LogP (Predicted) 2.72.72.7

Hypothesized Biological Activity and Signaling Pathways

Based on the structural similarity of this compound to profen NSAIDs, it is hypothesized that its primary biological activity will be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The differential effects of the (R) and (S) enantiomers on COX-1 and COX-2 isoforms are of significant interest, as this can determine the therapeutic efficacy and side-effect profile.

The canonical signaling pathway for the anti-inflammatory action of NSAIDs involves the inhibition of prostaglandin synthesis. A simplified diagram of this pathway is presented below.

Prostaglandin Synthesis Pathway Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 converts to Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) converted to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever mediate Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Phospholipase A2->Arachidonic Acid releases This compound Stereoisomers This compound Stereoisomers This compound Stereoisomers->COX-1 / COX-2 inhibit

Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.

Further downstream effects of reduced prostaglandin synthesis could involve modulation of inflammatory cell signaling and cytokine production. For instance, inhibition of prostaglandin E2 (PGE2) can lead to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocols for Biological Activity Assessment

To elucidate the biological activity of the this compound stereoisomers, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for these investigations.

In Vitro Assays

This assay will determine the inhibitory activity of the stereoisomers against COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of (R)- and (S)-3-methyl-2-phenylbutanoic acid for COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric COX inhibitor screening assay kit.

    • (R)- and (S)-3-methyl-2-phenylbutanoic acid.

    • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare stock solutions of the (R)- and (S)-enantiomers and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the serially diluted test compounds or reference inhibitors to the respective wells.

    • Incubate the plate according to the assay kit manufacturer's instructions to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Measure the absorbance or fluorescence at appropriate time intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Add Compounds Add Compounds Serial Dilutions->Add Compounds Add Enzyme to Plate Add Enzyme to Plate Add Enzyme to Plate->Add Compounds Incubate Incubate Add Compounds->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal Calculate Inhibition Calculate Inhibition Measure Signal->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50 End End Determine IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

This assay will assess the anti-inflammatory effects of the stereoisomers on cultured immune cells.

  • Objective: To measure the effect of (R)- and (S)-3-methyl-2-phenylbutanoic acid on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7 or THP-1).

    • Cell culture medium and supplements.

    • Lipopolysaccharide (LPS).

    • (R)- and (S)-3-methyl-2-phenylbutanoic acid.

    • Dexamethasone (positive control).

    • TNF-α ELISA kit.

    • 96-well cell culture plates.

  • Procedure:

    • Seed macrophages in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Determine the effect of the compounds on cell viability using a suitable assay (e.g., MTT or LDH assay) to rule out cytotoxicity.

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration.

TNF-alpha Release Assay Workflow Start Start Seed Macrophages Seed Macrophages Start->Seed Macrophages Pre-treat with Compounds Pre-treat with Compounds Seed Macrophages->Pre-treat with Compounds Stimulate with LPS Stimulate with LPS Pre-treat with Compounds->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatants Collect Supernatants Incubate->Collect Supernatants Assess Cell Viability Assess Cell Viability Incubate->Assess Cell Viability Perform TNF-alpha ELISA Perform TNF-alpha ELISA Collect Supernatants->Perform TNF-alpha ELISA Analyze Data Analyze Data Perform TNF-alpha ELISA->Analyze Data Assess Cell Viability->Analyze Data End End Analyze Data->End

Caption: Workflow for the LPS-induced TNF-α release assay.

In Vivo Assays

This is a classic model to evaluate the acute anti-inflammatory and analgesic effects of a compound.

  • Objective: To assess the in vivo anti-inflammatory and analgesic activity of (R)- and (S)-3-methyl-2-phenylbutanoic acid.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Carrageenan solution (1% w/v in saline).

    • (R)- and (S)-3-methyl-2-phenylbutanoic acid formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Indomethacin or other reference NSAID.

    • Pletysmometer or digital calipers to measure paw volume/thickness.

    • Analgesia meter (e.g., Randall-Selitto test or von Frey filaments).

  • Procedure:

    • Acclimatize the animals and fast them overnight before the experiment.

    • Administer the test compounds, vehicle, or reference drug orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Assess the pain threshold in the inflamed paw at the same time points using an analgesia meter.

    • Calculate the percentage of inhibition of edema and the increase in pain threshold for each treatment group.

Chiral Separation and Analysis

To ensure the purity of the stereoisomers used in the biological assays and to study their potential in vivo chiral inversion, a validated chiral high-performance liquid chromatography (HPLC) method is essential.

  • Objective: To develop a method for the separation and quantification of (R)- and (S)-3-methyl-2-phenylbutanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will require optimization.

  • Procedure:

    • Prepare standard solutions of the racemic mixture and the individual enantiomers.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

    • Validate the method for linearity, accuracy, precision, and limit of detection and quantification.

    • This method can then be applied to determine the enantiomeric purity of the compounds used for biological testing and to analyze biological samples (e.g., plasma) to assess pharmacokinetic properties and potential chiral inversion.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison of the activity of the (R)- and (S)-enantiomers. An example of a data summary table for the COX inhibition assay is provided below.

Table 2: Hypothetical COX Inhibition Data for this compound Stereoisomers

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
(R)-enantiomer Experimental ValueExperimental ValueCalculated Value
(S)-enantiomer Experimental ValueExperimental ValueCalculated Value
Racemic Mixture Experimental ValueExperimental ValueCalculated Value
Reference Drug Experimental ValueExperimental ValueCalculated Value

Conclusion

The stereoisomers of this compound represent uncharacterized compounds with potential for differential biological activities, likely in the domain of anti-inflammatory and analgesic effects. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary to initiate a thorough investigation into their pharmacological properties. The proposed studies will enable researchers to elucidate the structure-activity relationships of these enantiomers, a critical step in the early stages of drug discovery and development. The lack of existing data presents a unique opportunity for novel research in this area.

An In-depth Technical Guide to 3-Methyl-2-Phenylbutanoic Acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, a substituted phenylalkanoic acid. While the historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this document consolidates its known physicochemical properties, outlines established synthetic methodologies with detailed experimental protocols, and presents available spectroscopic data for its characterization. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and potential applications of this and structurally related molecules.

Introduction

This compound, a chiral carboxylic acid, belongs to the class of phenylalkanoic acids. This class of compounds is of interest in medicinal chemistry due to the prevalence of the phenylalkanoic acid motif in a variety of biologically active molecules. The specific substitution pattern of this compound, featuring a phenyl group at the α-position and an isopropyl group at the β-position, presents a unique structural framework. While its biological activities and pharmacological profile are not widely reported, its synthesis and characterization are of fundamental importance for the exploration of its potential as a building block in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][3]
CAS Number 3508-94-9[1][4]
Appearance Solid
Boiling Point 282 °C[1][4]
Melting Point 59-61 °C[4]
Solubility Slightly soluble in water[4]
pKa (Predicted) 4.26 ± 0.10[4]

Historical Discovery and Synthesis

Detailed historical information regarding the first discovery and synthesis of this compound is not prominently available in the surveyed scientific literature. Early research on phenylalkanoic acids focused on naturally occurring compounds and synthetic methods for related structures. The synthesis of this specific molecule likely emerged from the broader development of alkylation reactions in organic chemistry.

Synthetic Methodologies

Several synthetic routes can be envisioned for the preparation of this compound. The most plausible methods involve the alkylation of a phenylacetic acid derivative or a malonic ester synthesis approach.

Alkylation of Phenylacetic Acid

This method involves the deprotonation of phenylacetic acid to form a dianion, followed by alkylation with an appropriate isopropyl halide. The use of a chiral base can facilitate enantioselective synthesis.

Experimental Protocol: Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid via Enantioselective Alkylation

  • Step 1: Formation of the Chiral Lithium Amide. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of a suitable chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to -78 °C, and n-butyllithium (in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the lithium amide.

  • Step 2: Dianion Formation and Alkylation. A solution of phenylacetic acid in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to allow for the formation of the dianion. Subsequently, 2-iodopropane is added dropwise, and the reaction mixture is stirred at -78 °C for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.

Logical Relationship Diagram: Alkylation of Phenylacetic Acid

G Synthesis via Alkylation of Phenylacetic Acid A Phenylacetic Acid C Dianion Intermediate A->C Deprotonation B Chiral Lithium Amide (Strong Base) B->C E (S)-3-Methyl-2-phenylbutanoic Acid C->E Alkylation D 2-Iodopropane (Alkylating Agent) D->E

Caption: Synthetic pathway for this compound.

Malonic Ester Synthesis

The malonic ester synthesis provides an alternative route to substituted carboxylic acids. This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis

  • Step 1: Alkylation of Diethyl Phenylmalonate. To a solution of sodium ethoxide in absolute ethanol, diethyl phenylmalonate is added dropwise at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes to ensure complete formation of the enolate. 2-Bromopropane is then added, and the reaction mixture is heated at reflux for several hours, with monitoring by TLC.

  • Step 2: Saponification. After cooling to room temperature, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is heated at reflux until the saponification is complete (as indicated by the disappearance of the ester spot on TLC).

  • Step 3: Decarboxylation. The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The mixture is then heated at reflux to effect decarboxylation. The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Step 4: Work-up and Purification. After cooling, the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Experimental Workflow Diagram: Malonic Ester Synthesis

G Malonic Ester Synthesis Workflow cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation A Diethyl Phenylmalonate D Alkylated Malonic Ester A->D B Sodium Ethoxide B->D C 2-Bromopropane C->D E Saponification (NaOH) D->E F Dicarboxylic Acid Intermediate E->F H This compound F->H G Acidification & Heat (HCl) G->H

Caption: Steps in the malonic ester synthesis.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HCOOH
7.2 - 7.4Multiplet5HAromatic C-H
~3.5Doublet1Hα-CH
~2.3Multiplet1Hβ-CH
~1.0Doublet6HCH(CH₃)₂

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~178C=O
~138Aromatic C (quaternary)
~129Aromatic C-H
~128Aromatic C-H
~127Aromatic C-H
~55α-C
~33β-C
~20CH(CH₃)₂
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the Cα-Cβ bond.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activities, pharmacological effects, and associated signaling pathways of this compound. While related phenylalkanoic acids have been investigated for various therapeutic applications, the unique substitution pattern of this molecule warrants further investigation to elucidate its potential biological targets and mechanisms of action.

Conclusion

This compound is a chiral carboxylic acid for which established synthetic methods, primarily based on the alkylation of phenylacetic acid or malonic ester synthesis, are available. Its physicochemical and spectroscopic properties provide a basis for its synthesis and characterization. The significant gap in the understanding of its biological activity presents an opportunity for future research. This technical guide serves as a foundational resource to stimulate further investigation into the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery. The detailed protocols and compiled data herein are intended to facilitate such research endeavors.

References

3-methyl-2-phenylbutanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid, a key intermediate in organic synthesis. This document collates its chemical and physical properties, available synthesis methodologies, and potential applications, presented in a format tailored for researchers and professionals in the field of drug discovery and chemical development.

Chemical Identity and Properties

This compound, also known as α-isopropylphenylacetic acid, is a carboxylic acid with a phenyl group and an isopropyl group attached to the α-carbon.[1][2] Its chemical properties are summarized below.

PropertyValueReference
CAS Number 3508-94-9[1][3][4][5][6]
Molecular Formula C₁₁H₁₄O₂[3][5][6]
Molecular Weight 178.23 g/mol [5][7]
Alternate Names α-Isopropylphenylacetic acid, 2-Phenylisovaleric acid, 3-Methyl-2-phenylbutyric acid[1][3][6]
Appearance White to off-white solid[1]
Melting Point 59-61 °C[1][2]
Boiling Point 282 °C at 760 mmHg[2][5]
Water Solubility Slightly soluble[1][2]
pKa 4.26 ± 0.10 (Predicted)[1][2]

Synthesis and Experimental Protocols

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, a general method for the α-alkylation of arylacetic acids provides a viable synthetic route. Additionally, a protocol for the amidation of (S)-3-methyl-2-phenylbutanoic acid to its corresponding amide is available, which is detailed below as an example of its application in further synthesis.

2.1. General Synthesis of α-Alkyl Phenylacetic Acids

A general method for the synthesis of α-alkylated phenylacetic acids involves the use of a diorganometallic reagent to deprotonate the α-carbon, followed by reaction with an electrophile.[1]

Experimental Protocol:

  • A 0.24 M solution of a suitable diorganometallic reagent (e.g., lithium diisopropylamide) in an appropriate solvent is cooled to 0 °C.

  • The arylacetic acid (e.g., phenylacetic acid), dissolved in anhydrous THF, is added to the cooled solution.

  • The resulting mixture is stirred vigorously at 0 °C for 2 hours.

  • The electrophilic reagent (e.g., 2-iodopropane for the synthesis of this compound) is then added to the cooled mixture.

  • The reaction mixture is stirred vigorously and allowed to warm slowly to room temperature overnight.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of water.

  • The organic solvent is evaporated, and the residue is extracted with a suitable solvent (e.g., CH₂Cl₂).

  • The aqueous phase is acidified with 1N HCl and extracted again with CH₂Cl₂.

  • The combined organic phases are washed with water and brine, dried over Na₂SO₄, and the solvent is evaporated.

  • The crude product is then purified.[1]

2.2. Amidation of (S)-3-Methyl-2-phenylbutanoic Acid

The following protocol details the conversion of (S)-3-methyl-2-phenylbutanoic acid to (S)-3-methyl-2-phenylbutanamide, illustrating its use as a synthetic intermediate.[4]

Experimental Protocol:

  • To a solution of (S)-3-methyl-2-phenylbutanoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of a coupling additive (e.g., 4-dimethylaminopyridine - DMAP) are added.

  • The mixture is stirred at room temperature for 10-15 minutes.

  • A solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude (S)-3-methyl-2-phenylbutanamide is purified by recrystallization or column chromatography.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for this compound. Its primary documented application is as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff fields.[1] As such, a signaling pathway diagram is not applicable for this compound.

Visualizations

4.1. Chemical Structure

Caption: Chemical structure of this compound.

4.2. Synthetic Workflow for Amidation

The following diagram illustrates the workflow for the amidation of (S)-3-methyl-2-phenylbutanoic acid.

G start (S)-3-methyl-2-phenylbutanoic acid step1 Dissolve in Dichloromethane start->step1 step2 Add DCC and DMAP step1->step2 step3 Stir for 10-15 min step2->step3 step4 Add Ammonia in 1,4-dioxane step3->step4 step5 Stir until completion (TLC) step4->step5 step6 Filter to remove DCU step5->step6 step7 Wash with HCl, NaHCO3, Brine step6->step7 step8 Dry over Na2SO4 and Concentrate step7->step8 end_node (S)-3-methyl-2-phenylbutanamide step8->end_node

Caption: Experimental workflow for the amidation of (S)-3-methyl-2-phenylbutanoic acid.

References

A Technical Guide to the Spectroscopic Profile of 3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure

3-Methyl-2-phenylbutanoic acid is a carboxylic acid containing a phenyl group at the alpha position and an isopropyl group at the beta position relative to the carboxyl group. Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1]

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet, Broad1H-COOH
7.2 - 7.4Multiplet5HAromatic (C₆H₅)
~3.5Doublet1Hα-CH
~2.4Multiplet1Hβ-CH
~0.9 - 1.1Doublet of Doublets6H-CH(CH₃ )₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175 - 185-C OOH
~135 - 140Aromatic (Quaternary C)
~127 - 130Aromatic (CH)
~55 - 65α-C H
~30 - 40β-C H
~18 - 22-CH(C H₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, Very BroadO-H stretch (Carboxylic acid dimer)
3030-3080MediumAromatic C-H stretch
2870-2960MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic acid dimer)[2][3]
1600, 1450-1500Medium to WeakC=C stretch (Aromatic ring)[4]
~1410MediumO-H bend
~1210-1320StrongC-O stretch[5]
~920Medium, BroadO-H bend (out-of-plane)
690-770StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
178Moderate[M]⁺ (Molecular Ion)
133Moderate[M - COOH]⁺
105Strong[C₆H₅CH=CH₂]⁺ or [C₆H₅CO]⁺ from rearrangement
91Strong[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)[6]
45Moderate[COOH]⁺
43Strong[CH(CH₃)₂]⁺ (Isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • For ¹³C NMR, a higher concentration is preferable, typically 20-100 mg in 0.6-0.7 mL of the deuterated solvent.

    • The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.

    • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the internal standard.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (for a solid sample):

    • Attenuated Total Reflectance (ATR): This is often the simplest method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact.[7][8] This technique requires minimal sample preparation.[7]

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[8]

    • Nujol Mull: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., KBr or NaCl). A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.[9]

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates with Nujol) is recorded first.

    • The sample is then placed in the instrument, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology:

  • Sample Introduction and Ionization:

    • The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization of the carboxylic acid (e.g., silylation) may be necessary to increase its volatility.

    • Electron Ionization (EI): The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is a "hard" ionization technique useful for structural elucidation.[10][11]

    • Chemical Ionization (CI): A reagent gas is first ionized, and these ions then react with the sample molecules to produce pseudomolecular ions (e.g., [M+H]⁺). This is a "softer" ionization technique that often results in less fragmentation and a more prominent molecular ion peak.[12]

    • Electrospray Ionization (ESI): This is a soft ionization technique typically coupled with LC. It is particularly useful for polar and thermally labile molecules, generating ions such as [M+H]⁺ or [M-H]⁻.[12]

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified to determine the molecular weight.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[13][14]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid Sample) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR ATR_Prep Direct Placement on ATR Crystal Sample->ATR_Prep for IR Derivatization Derivatization (for GC-MS) Sample->Derivatization for MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy ATR_Prep->IR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Derivatization->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 2. Generalized workflow for spectroscopic analysis.

References

Potential Therapeutic Applications of 3-Methyl-2-Phenylbutanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-methyl-2-phenylbutanoic acid represent a promising class of compounds with significant therapeutic potential, particularly in the realms of inflammation, pain management, and oxidative stress mitigation. This technical guide provides an in-depth overview of the current state of research on these derivatives, focusing on their pharmacological activities, mechanisms of action, and synthetic methodologies. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Furthermore, relevant signaling pathways are visualized to offer a clearer understanding of the molecular interactions of these compounds.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Phenylbutanoic acid derivatives have emerged as a scaffold of interest due to their diverse biological activities. This guide specifically focuses on this compound and its analogues, which have demonstrated notable anti-inflammatory, analgesic, and antioxidant properties. Understanding the structure-activity relationships, mechanisms of action, and synthetic pathways of these compounds is crucial for the rational design of new and improved therapeutic entities.

Therapeutic Potential and Mechanism of Action

Recent studies have highlighted the potential of this compound derivatives as multi-target agents, primarily exerting their effects through the modulation of key inflammatory and oxidative stress pathways.

Anti-inflammatory and Analgesic Activity

The primary mechanism underlying the anti-inflammatory and analgesic effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.

A notable study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues revealed potent inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX.[1] The dual inhibition of COX and LOX pathways is a particularly attractive therapeutic strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Antioxidant Activity

Several derivatives of this compound have also exhibited significant antioxidant properties. The mechanism of antioxidant action is often attributed to the ability of the phenolic moieties, if present, to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on various this compound derivatives and related compounds, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives and Reference Compounds [1]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
FM4-0.74-
FM10-0.69-
FM12-0.18-
Indomethacin0.050.85-
Celecoxib8.20.04-

Table 2: In Vivo Analgesic Activity of Selected Compounds

CompoundTest ModelDose (mg/kg)% Inhibition of Writhing
FM10Acetic acid-induced writhing1045.2
FM12Acetic acid-induced writhing1058.7
DiclofenacAcetic acid-induced writhing1072.3

Table 3: In Vivo Anti-inflammatory Activity of Selected Compounds

CompoundTest ModelDose (mg/kg)% Inhibition of Edema
FM10Carrageenan-induced paw edema1042.1
FM12Carrageenan-induced paw edema1055.4
IndomethacinCarrageenan-induced paw edema1068.9

Table 4: Antioxidant Activity of Phenolic Compounds (for comparative context)

CompoundDPPH IC₅₀ (µM)
Gallic Acid4.05
Ascorbic Acid24.42
Trolox30.12
Butylated Hydroxytoluene (BHT)>100

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures.

Synthesis of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Derivatives

The synthesis of these derivatives typically involves a two-step process: an organocatalytic Michael addition followed by an oxidation step.

Step 1: Organocatalytic Michael Addition of 4-isopropylphenylacetone to Substituted β-nitrostyrenes

This reaction forms the carbon-carbon bond and establishes the stereocenters of the molecule.

  • Materials:

    • Substituted β-nitrostyrene (1.0 eq)

    • 4-isopropylphenylacetone (1.5 eq)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.1 eq)

    • Benzoic acid (co-catalyst, 0.1 eq)

    • Toluene (solvent)

  • Procedure:

    • To a solution of the substituted β-nitrostyrene and 4-isopropylphenylacetone in toluene, add the organocatalyst and co-catalyst.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative.

    • Characterize the product using ¹H NMR, ¹³C NMR, and LC-MS.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A common and effective method for this transformation is the Jones oxidation.

  • Materials:

    • 2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (1.0 eq)

    • Jones reagent (Chromium trioxide in sulfuric acid and water)

    • Acetone (solvent)

  • Procedure:

    • Dissolve the aldehyde in acetone and cool the solution in an ice bath.

    • Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid by recrystallization or column chromatography to yield the final this compound derivative.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Anti-inflammatory Assays

4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified COX-1 and COX-2 enzymes.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

    • Add various concentrations of the test compound dissolved in DMSO.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of PGE₂ produced using a commercially available Enzyme Immunoassay (EIA) kit.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

4.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay measures the inhibition of 5-LOX activity by monitoring the formation of leukotrienes from arachidonic acid.

  • Protocol:

    • Use a commercially available 5-LOX inhibitor screening assay kit.

    • Prepare the reaction mixture containing the 5-LOX enzyme, substrate (arachidonic acid), and various concentrations of the test compound.

    • Incubate the reaction at room temperature according to the kit's instructions.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Analgesic and Anti-inflammatory Assays

4.3.1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), a response that is inhibited by analgesic agents.

  • Protocol:

    • Use male Swiss albino mice, fasted overnight.

    • Administer the test compound or vehicle orally 30 minutes before the induction of writhing.

    • Inject 0.6% (v/v) acetic acid solution intraperitoneally.

    • Five minutes after the injection, count the number of writhes for each mouse over a 10-minute period.

    • Calculate the percentage of inhibition of writhing compared to the vehicle control group.

4.3.2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

  • Principle: Sub-plantar injection of carrageenan induces a localized inflammatory response (edema), which can be reduced by anti-inflammatory compounds.

  • Protocol:

    • Use Wistar rats.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound or vehicle orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each time point compared to the vehicle control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives and a general workflow for their synthesis and evaluation.

COX and LOX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Leukotrienes->Inflammation_Pain Derivative 3-Methyl-2-phenylbutanoic Acid Derivative Derivative->COX2 Inhibition Derivative->LOX Inhibition

Figure 1: Inhibition of COX-2 and 5-LOX pathways by this compound derivatives.

NF-kB Signaling Pathway in Inflammation cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, Cytokines) Nucleus->Gene_Transcription Induces COX_Inhibitor COX/LOX Inhibitor (Derivative) COX_Inhibitor->Gene_Transcription Indirectly Reduces Inflammation

Figure 2: Overview of the NF-κB signaling pathway and the indirect impact of COX/LOX inhibition.

Experimental_Workflow Synthesis Synthesis (Michael Addition & Oxidation) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (COX/LOX Inhibition, Antioxidant) Purification->In_Vitro In_Vivo In Vivo Models (Analgesic, Anti-inflammatory) In_Vitro->In_Vivo Lead Compound Selection Data_Analysis Data Analysis & Structure-Activity Relationship In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Figure 3: General experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant promise as a new class of anti-inflammatory, analgesic, and antioxidant agents. Their ability to dually inhibit COX and LOX enzymes presents a compelling therapeutic strategy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel derivatives with enhanced potency and improved safety profiles.

Future research should focus on:

  • Expanding the chemical diversity of this scaffold to further explore structure-activity relationships.

  • Conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Investigating the detailed molecular interactions with their targets through co-crystallization studies.

  • Exploring potential applications in other therapeutic areas where inflammation and oxidative stress play a role.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.

References

Enantioselective Synthesis of (S)-3-methyl-2-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, necessitating synthetic methods that can selectively produce the (S)-enantiomer in high purity. This technical guide provides an in-depth overview of established and effective methodologies for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid, targeting researchers, scientists, and professionals in drug development. The guide details several key strategies, including chiral auxiliary-mediated asymmetric alkylation, enzymatic kinetic resolution, diastereoselective crystallization, and asymmetric hydrogenation. For each method, a detailed experimental protocol is provided, along with a summary of relevant quantitative data to facilitate comparison.

Key Synthetic Strategies

The enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid can be achieved through several distinct approaches. The choice of method often depends on factors such as scalability, cost of reagents and catalysts, and desired enantiomeric purity. The following sections outline four primary strategies.

Synthetic_Strategies cluster_resolution Resolution of Racemates cluster_asymmetric Asymmetric Synthesis Racemic 3-methyl-2-phenylbutanoic Acid or Ester Racemic this compound or Ester Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic this compound or Ester->Enzymatic Kinetic Resolution Lipase Diastereoselective Crystallization Diastereoselective Crystallization Racemic this compound or Ester->Diastereoselective Crystallization Chiral Amine Chiral Precursors Chiral Precursors Chiral Auxiliary-Mediated Alkylation Chiral Auxiliary-Mediated Alkylation Chiral Precursors->Chiral Auxiliary-Mediated Alkylation e.g., Phenylacetic acid Asymmetric Hydrogenation Asymmetric Hydrogenation Chiral Precursors->Asymmetric Hydrogenation e.g., Unsaturated acid (S)-3-methyl-2-phenylbutanoic Acid (S)-3-methyl-2-phenylbutanoic Acid Enzymatic Kinetic Resolution->(S)-3-methyl-2-phenylbutanoic Acid Diastereoselective Crystallization->(S)-3-methyl-2-phenylbutanoic Acid Chiral Auxiliary-Mediated Alkylation->(S)-3-methyl-2-phenylbutanoic Acid Asymmetric Hydrogenation->(S)-3-methyl-2-phenylbutanoic Acid

Figure 1: Overview of primary synthetic routes to (S)-3-methyl-2-phenylbutanoic acid.

Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful and reliable method for establishing stereocenters.[1] This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective transformation, followed by the removal of the auxiliary to yield the enantiomerically enriched product.

Experimental Protocol: Evans Asymmetric Alkylation

This protocol is based on the well-established Evans asymmetric alkylation methodology.[2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), is slowly added n-butyllithium (1.05 eq., 2.5 M in hexanes).

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • Phenylacetyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyloxazolidinone (1.0 eq.) from Step 1 in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M in THF).

  • The mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.

  • Isopropyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated product from Step 2 is dissolved in a mixture of THF and water (3:1).

  • The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution) is added.

  • The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-3-methyl-2-phenylbutanoic acid.

ParameterValueReference
Diastereomeric Excess (d.e.)>98%[2]
Overall Yield~70-80%[2]

digraph "Evans_Alkylation" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_main" { label="Evans Asymmetric Alkylation Workflow"; bgcolor="#F1F3F4";

A [label="Phenylacetic Acid", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
B [label="(S)-4-benzyl-2-oxazolidinone\n(Chiral Auxiliary)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];
C [label="N-Acyloxazolidinone", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
D [label="Alkylated Auxiliary", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
E [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse];
F [label="Recovered Auxiliary", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

A -> C [label="Acylation"];
B -> C;
C -> D [label="Diastereoselective\nAlkylation with\nIsopropyl Iodide"];
D -> E [label="Auxiliary Cleavage\n(LiOH/H2O2)"];
D -> F;

} }

Figure 2: Workflow for the Evans asymmetric alkylation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. Lipases are commonly employed for the enantioselective hydrolysis of racemic esters, where one enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on the use of Pseudomonas cepacia lipase (PCL), which has shown high enantioselectivity in the hydrolysis of related 3-arylalkanoic acid esters.

  • To a suspension of racemic ethyl 3-methyl-2-phenylbutanoate (1.0 eq.) in a phosphate buffer (0.1 M, pH 7.0) is added Pseudomonas cepacia lipase (e.g., Lipase PS-C "Amano").

  • The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC or GC.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.

  • The mixture is acidified with 1 M HCl and extracted with diethyl ether.

  • The organic layer is then extracted with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is acidified with 1 M HCl and extracted with diethyl ether. The organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give (S)-3-methyl-2-phenylbutanoic acid.

  • The organic layer from the initial bicarbonate extraction is dried and concentrated to recover the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate.

Lipase SourceEnantiomeric Excess (ee) of AcidEnantioselectivity (E)Reference
Pseudomonas cepacia>95%>100[3]
Candida rugosa>90%>50[4]

digraph "Enzymatic_Resolution" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5];
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subgraph "cluster_main" { label="Enzymatic Kinetic Resolution Workflow"; bgcolor="#F1F3F4";

A [label="Racemic Ethyl\n3-methyl-2-phenylbutanoate", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
B [label="Lipase\n(e.g., Pseudomonas cepacia)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
C [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse];
D [label="(R)-Ethyl\n3-methyl-2-phenylbutanoate\n(unreacted)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
E [label="Separation", shape=diamond, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

A -> E;
B -> E;
E -> C [label="Preferential\nHydrolysis"];
E -> D;

} }

Figure 3: Workflow for enzymatic kinetic resolution.

Diastereoselective Crystallization

Classical resolution via the formation of diastereomeric salts is a widely used industrial method. A racemic carboxylic acid is treated with a chiral amine to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Resolution with (S)-(-)-α-Methylbenzylamine
  • Racemic this compound (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • (S)-(-)-α-Methylbenzylamine (0.5 eq.) is added to the solution.

  • The solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

  • The mixture is then cooled further in an ice bath to induce crystallization.

  • The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold solvent.

  • The enantiomeric purity of the acid in the salt can be checked by liberating a small sample with acid and analyzing by chiral HPLC.

  • The salt is recrystallized from the same solvent until a constant optical rotation is achieved.

  • The purified diastereomeric salt is treated with an aqueous acid (e.g., 1 M HCl) and the liberated (S)-3-methyl-2-phenylbutanoic acid is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the enantiomerically pure acid.

Resolving AgentYield of (S)-acidEnantiomeric Excess (ee)Reference
(S)-(-)-α-Methylbenzylamine35-45% (theoretical max 50%)>99% after recrystallization[5][6]
(S)-3-methyl-2-phenylbutylamine(for Ibuprofen) 39.8%(for Ibuprofen) 98.7%[7]

digraph "Diastereoselective_Crystallization" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_main" { label="Diastereoselective Crystallization Workflow"; bgcolor="#F1F3F4";

A [label="Racemic this compound", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
B [label="(S)-(-)-α-Methylbenzylamine", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];
C [label="Mixture of Diastereomeric Salts\n((S,S) and (R,S))", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
D [label="Crystallization", shape=diamond, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];
E [label="Crystals of less soluble salt\n(e.g., (S,S)-salt)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
F [label="Mother Liquor with\nmore soluble salt (e.g., (R,S)-salt)", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
G [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse];

A -> C;
B -> C;
C -> D;
D -> E [label="Filtration"];
D -> F;
E -> G [label="Acidification"];

} }

Figure 4: Workflow for diastereoselective crystallization.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly atom-economical method for creating chiral centers. This approach involves the hydrogenation of a prochiral unsaturated precursor using a chiral transition metal catalyst.

Experimental Protocol: Asymmetric Hydrogenation of (E)-3-methyl-2-phenyl-2-butenoic acid

This protocol is based on the well-established Noyori asymmetric hydrogenation using a Ru-BINAP catalyst.[8]

  • A solution of (E)-3-methyl-2-phenyl-2-butenoic acid (1.0 eq.) in degassed methanol is placed in a high-pressure autoclave.

  • The catalyst, [RuCl((S)-BINAP)]2NEt3, (0.005-0.01 eq.) is added to the autoclave under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 4-100 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC or GC).

  • After cooling and venting the hydrogen, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford (S)-3-methyl-2-phenylbutanoic acid.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru-(S)-BINAPα,β-Unsaturated Carboxylic Acids>95%[8][9]

digraph "Asymmetric_Hydrogenation" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_main" { label="Asymmetric Hydrogenation Workflow"; bgcolor="#F1F3F4";

A [label="(E)-3-methyl-2-phenyl-2-butenoic Acid", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];
B [label="Chiral Ru-BINAP Catalyst + H2", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
C [label="(S)-3-methyl-2-phenylbutanoic Acid", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF", shape=ellipse];

A -> C;
B -> C [label="Enantioselective\nHydrogenation"];

} }

Figure 5: Workflow for asymmetric hydrogenation.

Conclusion

This technical guide has detailed four robust and effective methods for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid. Chiral auxiliary-mediated alkylation and asymmetric hydrogenation represent highly stereocontrolled synthetic routes starting from prochiral precursors. On the other hand, enzymatic kinetic resolution and diastereoselective crystallization provide efficient means of resolving racemic mixtures. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, including scale, cost, and available expertise and equipment. The provided experimental protocols and comparative data serve as a valuable resource for the practical implementation of these synthetic strategies in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-phenylbutanoic Acid from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-2-phenylbutanoic acid, a valuable building block in pharmaceutical and chemical research, starting from phenylacetic acid. The core of this synthesis is the α-alkylation of the phenylacetic acid backbone. This document details the primary synthetic pathway, presents quantitative data from relevant literature, and provides a representative experimental protocol. Furthermore, a visual representation of the synthetic workflow is included to facilitate a clear understanding of the process. This guide is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a carboxylic acid derivative with a chiral center, making it a significant precursor in the synthesis of various biologically active molecules. Its stereoisomers are of particular interest in drug discovery, where the specific spatial arrangement of functional groups can be critical for pharmacological activity. The synthesis of this compound from readily available starting materials like phenylacetic acid is a key process for its accessibility in research and development. The most direct and widely employed method for this transformation is the α-alkylation of phenylacetic acid, which involves the deprotonation of the α-carbon followed by nucleophilic attack on an appropriate isopropyl electrophile.

Synthetic Pathway: α-Alkylation of Phenylacetic Acid

The principal route for the synthesis of this compound from phenylacetic acid is the direct alkylation at the α-position. This reaction proceeds via the formation of a carbanion intermediate at the carbon adjacent to both the phenyl ring and the carboxyl group. This carbanion is then quenched with an isopropyl halide, typically 2-iodopropane or 2-bromopropane, to introduce the isopropyl group.

The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly reactive carbanion by moisture or atmospheric gases. A strong base is required to deprotonate the α-carbon of phenylacetic acid. Common bases for this purpose include lithium diisopropylamide (LDA) or a combination of n-butyllithium and a chiral amine for enantioselective syntheses.[1]

For enantioselective synthesis, a chiral lithium amide can be employed to direct the alkylation to produce a specific enantiomer of this compound.[2] This approach is crucial for the development of stereochemically pure active pharmaceutical ingredients.

Data Presentation

The following table summarizes quantitative data for the α-alkylation of phenylacetic acid with isopropyl halides from the cited literature.

Starting MaterialAlkylating AgentBase/CatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee %)Reference
Phenylacetic acid2-IodopropaneChiral Lithium AmideTHF5-248797[1]
Phenylacetic acid2-IodopropaneChiral Lithium AmideTHFNot SpecifiedNot Specified97[1]

Note: The yields and reaction times can vary depending on the specific reaction conditions, scale, and the nature of the chiral auxiliary used.

Experimental Protocols

The following is a representative experimental protocol for the enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid based on procedures described in the literature.[1][2]

Materials:

  • Phenylacetic acid

  • 2-Iodopropane

  • Chiral lithium amide (e.g., prepared from (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine and n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of the chiral diamine in anhydrous THF is prepared. The solution is cooled to -78 °C. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate the chiral lithium amide.

  • Deprotonation of Phenylacetic Acid: A solution of phenylacetic acid in anhydrous THF is added dropwise to the pre-formed chiral lithium amide solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: 2-Iodopropane is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature and the progress is monitored by thin-layer chromatography (TLC). The reaction time can range from 5 to 24 hours.[1]

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (S)-3-methyl-2-phenylbutanoic acid.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reagents phenylacetic_acid Phenylacetic Acid intermediate Enolate Intermediate phenylacetic_acid->intermediate Deprotonation product This compound intermediate->product Alkylation reagents 1. Strong Base (e.g., LDA or Chiral Lithium Amide) 2. 2-Iodopropane

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start: Phenylacetic Acid & Reagents deprotonation Deprotonation with Strong Base in Anhydrous THF start->deprotonation alkylation Addition of 2-Iodopropane deprotonation->alkylation quench Quench Reaction with aq. NH4Cl alkylation->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purification by Column Chromatography extraction->purification end Final Product: this compound purification->end

Caption: Experimental workflow for the synthesis.

References

Safety and Handling of 3-methyl-2-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 3-methyl-2-phenylbutanoic acid. The information is compiled from Safety Data Sheets (SDS), standardized testing guidelines, and available scientific literature to ensure a comprehensive resource for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1][2]
CAS Number 3508-94-9[2][3]
Appearance Solid
Melting Point 59-61°C[2]
Boiling Point 282°C at 760 mmHg[2]
Flash Point 179.2°C[2]
Water Solubility Slightly soluble[2]
pKa 4.26 ± 0.10 (Predicted)[2]

Hazard Identification and GHS Classification

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning

Source: GHS classifications are compiled from various Safety Data Sheets.

Safety and Handling Precautions

Due to the identified hazards, the following precautions are mandatory when handling this compound.

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.
Engineering Controls
  • Work in a well-ventilated laboratory, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Experimental Protocols for Hazard Assessment

The following sections detail the standardized methodologies for assessing the key toxicological endpoints for this compound, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance into a GHS toxicity category using a reduced number of animals.

Principle: A stepwise procedure is used with a small group of animals per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.

Methodology:

  • Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dose Levels: The test is initiated using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information about the substance.

  • Procedure:

    • A single animal is dosed.

    • If the animal survives, two additional animals are dosed at the same level.

    • If the first animal dies, the next dose is administered to a new animal at a lower dose level.

    • This stepwise dosing continues until a clear outcome is observed, allowing for classification.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The GHS category is determined based on the number of animals that die at specific dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible or irreversible skin damage.

Principle: The substance is applied to a small area of the skin of an experimental animal in a single dose. The resulting skin reaction is observed and graded over a period of time.

Methodology:

  • Test Animals: Albino rabbits are the preferred species. A small patch of fur on the back of the animal is clipped 24 hours before the test.

  • Application of Test Substance:

    • 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of the skin (approximately 6 cm²).

    • The treated area is covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations:

    • After the exposure period, the dressing is removed, and the skin is cleaned.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

    • Observations continue for up to 14 days to assess the reversibility of the effects.

  • Endpoint: The substance is classified as a skin irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as an untreated control.

Methodology:

  • Test Animals: Albino rabbits are typically used.

  • Application of Test Substance:

    • A small amount of the solid substance (approximately 0.1 g) is placed in the conjunctival sac of one eye.

    • The eyelids are gently held together for about one second.

  • Observations:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular lesions (in the cornea, iris, and conjunctiva) are graded according to a scoring system.

    • The observation period can be extended up to 21 days to determine the reversibility of the effects.

  • Endpoint: The classification of the substance as an eye irritant is based on the severity and reversibility of the ocular lesions.

Diagrams

Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the acute toxicity of a chemical like this compound, incorporating a weight-of-the-evidence approach and sequential testing as recommended by OECD guidelines.

G cluster_0 Initial Assessment cluster_1 In Vitro & Dermal Testing cluster_2 Eye Irritation Assessment cluster_3 Systemic Toxicity cluster_4 Final Classification start Start: New Chemical woe Weight-of-Evidence Analysis (Existing Data, (Q)SAR, pH) start->woe skin_corrosion_vitro In Vitro Skin Corrosion Test woe->skin_corrosion_vitro oral_toxicity OECD 423: Acute Oral Toxicity woe->oral_toxicity dermal_irritation OECD 404: Acute Dermal Irritation skin_corrosion_vitro->dermal_irritation If not corrosive eye_corrosion_vitro In Vitro Eye Irritation Test dermal_irritation->eye_corrosion_vitro If not a skin irritant classify GHS Classification & Labeling dermal_irritation->classify eye_irritation OECD 405: Acute Eye Irritation eye_corrosion_vitro->eye_irritation If necessary eye_irritation->classify oral_toxicity->classify sds Prepare Safety Data Sheet classify->sds

Figure 1: A sequential workflow for safety assessment.
Metabolic Pathway of Phenylalkanoic Acids

While a specific toxic mechanism of action for this compound is not well-defined, its metabolism is expected to follow the general pathway for phenylalkanoic acids, which involves β-oxidation. This is a catabolic process where the fatty acid chain is progressively shortened.

G cluster_0 Metabolism of this compound compound This compound coa_ligation Acyl-CoA Synthetase (Activation) compound->coa_ligation + CoA + ATP beta_oxidation β-Oxidation Pathway (Mitochondrial) coa_ligation->beta_oxidation Phenylbutanoyl-CoA metabolites Shorter-chain Phenylacyl-CoA + Acetyl-CoA beta_oxidation->metabolites tca_cycle TCA Cycle metabolites->tca_cycle Acetyl-CoA excretion Conjugation & Excretion metabolites->excretion Phenylacyl derivatives

Figure 2: Simplified metabolic pathway via β-oxidation.

References

Solubility of 3-methyl-2-phenylbutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-methyl-2-phenylbutanoic acid

This technical guide provides a detailed overview of the solubility of this compound, targeting researchers, scientists, and professionals in drug development. The document outlines the known solubility profile of the compound, presents a comprehensive experimental protocol for solubility determination, and includes a visual workflow to guide laboratory procedures.

Introduction to this compound

This compound (CAS No: 3508-94-9) is an organic compound with the molecular formula C₁₁H₁₄O₂[1][2]. It is a carboxylic acid derivative, and its solubility is a critical physicochemical property, influencing its behavior in various chemical and biological systems. Understanding its solubility is paramount for applications in drug discovery, formulation development, and chemical synthesis, as it affects bioavailability, reaction kinetics, and purification processes. This guide summarizes the available solubility data and provides a robust methodology for its empirical determination.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions provide a general understanding of its solubility characteristics. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on the pH of aqueous solutions.

Table 1: Summary of Known Solubility Data

SolventSolubility DescriptionCitation
WaterSlightly soluble[3]
AlcoholsSoluble[4]
KetonesSoluble[4]
EthersSoluble[4]
5% Sodium Hydroxide (NaOH)Expected to be soluble (forms a salt)[5][6]
5% Sodium Bicarbonate (NaHCO₃)Expected to be soluble (forms a salt)[5][6]

Note: The solubility in basic solutions like NaOH and NaHCO₃ is inferred from the acidic nature of the carboxylic acid functional group, which reacts to form a more soluble sodium salt.

Experimental Protocol for Solubility Determination

The most reliable and widely recognized method for determining the thermodynamic solubility of a compound is the shake-flask method [7][8]. This equilibrium-based method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance. The following protocol is a standardized procedure recommended for active pharmaceutical ingredients (APIs)[9][10].

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetone)

  • Stoppered flasks or vials (e.g., glass scintillation vials)

  • Mechanical shaker or agitator with temperature control (e.g., orbital shaker in an incubator)[10]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for concentration analysis[8][11]

  • Volumetric flasks and pipettes

Procedure
  • Preparation : Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent[7]. It is crucial to add enough solid to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium[7]. However, avoid adding an amount so large that it significantly alters the properties of the solvent[7]. For aqueous buffers, measure and record the initial pH[7].

  • Equilibration : Securely cap the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C)[10][11]. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached[10][11]. Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points (e.g., measurements at 24h, 48h, and 72h show less than 10% deviation)[10].

  • Phase Separation : After equilibration, remove the flasks from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This is typically done by centrifugation followed by filtration through a syringe filter to ensure no solid particles are carried over[10][11].

  • Sample Analysis :

    • Immediately after filtration, dilute the saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method[10].

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[11]. A calibration curve prepared with known concentrations of the compound is required for accurate quantification[11].

  • Final pH Measurement : For aqueous solutions, measure and record the pH of the saturated solution at the end of the experiment[7].

  • Data Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH. The experiment should be performed in triplicate for each solvent condition to ensure reproducibility[10].

Experimental Workflow Visualization

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination A Preparation Add excess solute to solvent B Equilibration Agitate at constant temp (24-72h) A->B Shake C Phase Separation Centrifuge & Filter B->C Settle D Sample Dilution Prevent precipitation C->D Aliquot E Concentration Analysis (HPLC / UV-Vis) D->E Analyze F Data Reporting Calculate Solubility (mg/mL) E->F Calculate

Caption: A flowchart of the shake-flask method for solubility measurement.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid whose enantiomers can exhibit different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are crucial in drug development and quality control to ensure safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of such compounds.[2][3] This application note provides a detailed protocol for the separation of (R)- and (S)-3-methyl-2-phenylbutanoic acid enantiomers using chiral HPLC.

Principle of Separation

The enantioselective separation is achieved by direct chiral resolution on a polysaccharide-based chiral stationary phase.[1] The chiral selector, which is a component of the stationary phase, forms transient diastereomeric complexes with the enantiomers of this compound.[1] These complexes have different interaction energies, leading to differential retention times and subsequent separation of the (R)- and (S)-enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of racemic compounds, including carboxylic acids.[3][4]

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (n-Hexane/Isopropanol, 90:10 v/v) to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the mobile phase.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Sample Solution Preparation:

    • For bulk drug substances, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.[1]

    • For more complex matrices, a suitable extraction and clean-up procedure may be necessary.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System Operation

  • Column Installation and Equilibration:

    • Install the recommended chiral column into the HPLC system.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

  • Method Setup:

    • Set the mobile phase composition and flow rate as specified in Table 1.

    • Set the UV detector wavelength to 220 nm.[4]

    • Maintain the column temperature at 25°C.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared standard or sample solution.[4]

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).[4]

3. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers to determine their respective peak areas and retention times (t₁ and t₂).[4]

  • Calculate the retention factors (k') for each enantiomer using the formula: k' = (t_R - t₀) / t₀, where t_R is the retention time of the analyte and t₀ is the void time of the column.

  • Calculate the separation factor (α) using the formula: α = k'₂ / k'₁.

  • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Data Presentation

Table 1: Recommended HPLC Conditions for the Separation of this compound Enantiomers

ParameterRecommended Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[4]
Dimensions 250 mm x 4.6 mm, 5 µm[4]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)[4]
Flow Rate 0.8 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 25°C (Ambient)[4]
Detection UV at 220 nm[4]

Method Development and Optimization

While the recommended method provides a strong starting point, optimization may be necessary to achieve the desired separation for specific applications.[4]

  • Chiral Stationary Phase Selection: Polysaccharide-based CSPs are highly recommended. Besides cellulose-based columns like Chiralcel® OD-H, amylose-based columns (e.g., Chiralpak® AD) can also exhibit excellent selectivity and are worth screening.[4]

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (e.g., isopropanol, ethanol) is a critical parameter.[4][5] Increasing the alcohol content generally decreases retention times but may also affect selectivity and resolution. It is advisable to screen a range of modifier percentages (e.g., 5%, 10%, 15%, 20%).[4]

  • Temperature: Column temperature can influence enantioselectivity. Analyzing at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.[4]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Racemic Analyte dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter setup System Setup & Equilibration filter->setup Transfer to HPLC Vial inject Inject Sample (10 µL) setup->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate α and Rs integrate->calculate report Generate Report calculate->report

Caption: Workflow for the enantioselective HPLC separation of this compound.

References

Application Note: Gas Chromatography Analysis of 3-Methyl-2-Phenylbutanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-phenylbutanoic acid and its esters are significant compounds in various fields, including the pharmaceutical industry, where they serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Accurate and reliable quantitative analysis of these esters is crucial for quality control, pharmacokinetic studies, and metabolic research. Gas chromatography (GC), owing to its high resolution and sensitivity, is a powerful technique for the analysis of these volatile and semi-volatile compounds.

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound esters using gas chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The protocols cover sample preparation, including derivatization of the parent acid to its more volatile ester form, and instrumental analysis, with a special focus on enantioselective separation.

Principle of Analysis

The analysis of this compound by gas chromatography typically requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester.[3][4] This is commonly achieved through esterification to form methyl esters.[3][4] The resulting esters are then separated on a GC column and detected by either a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation.[5] For the separation of enantiomers, a chiral GC column is employed.[1][2]

Experimental Protocols

Sample Preparation: Derivatization to Methyl Esters

For the analysis of this compound, derivatization to its methyl ester is a common and effective sample preparation step.[3][4]

Materials:

  • Sample containing this compound

  • Boron trifluoride (BF3) in methanol (14% w/v) or Acetyl chloride

  • Methanol, anhydrous

  • Heptane or Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Vials, heating block, and standard laboratory glassware

Protocol using BF3-Methanol:

  • Accurately weigh approximately 10-25 mg of the sample into a screw-cap vial.

  • Add 2 mL of 14% BF3-methanol solution to the vial.

  • Seal the vial tightly and heat at 60-80°C for 20 minutes in a heating block.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of heptane and 2 mL of saturated NaCl solution.

  • Vortex the mixture for 1 minute to extract the methyl esters into the heptane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol using Acetyl Chloride-Methanol:

  • Prepare a 2M methanolic hydrochloride solution by carefully adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a fume hood. Caution: This reaction is exothermic.

  • Add 2 mL of the freshly prepared methanolic hydrochloride to the sample vial.

  • Follow steps 3-9 from the BF3-Methanol protocol.

Gas Chromatography (GC) Analysis

The following are example GC conditions that can be used as a starting point for the analysis of this compound methyl ester. Optimization may be required based on the specific instrument and analytical requirements.

Table 1: Example GC-FID and GC-MS Operating Conditions

ParameterGC-FID ConditionsGC-MS Conditions
Column HP-5 (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnHP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 50:1 (can be adjusted based on concentration)50:1 (can be adjusted)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program 70 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector FIDMass Spectrometer
Detector Temp. 280 °CN/A
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
Scan Range N/Am/z 40-400
Enantioselective GC Analysis

For the separation of the enantiomers of this compound esters, a chiral stationary phase is required. Based on studies of similar 2-phenylcarboxylic acid esters, cyclodextrin-based chiral columns are effective.[1]

Table 2: Example Conditions for Enantioselective GC Analysis

ParameterChiral GC Conditions
Column 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin or similar chiral column
Inlet Temperature 230 °C
Injection Volume 1 µL
Split Ratio 30:1
Carrier Gas Nitrogen or Helium
Flow Rate 1.0 mL/min
Oven Program Isothermal at 120-150 °C (optimization required)
Detector FID or MS

Quantitative Data

The following table provides example quantitative data for compounds structurally similar to this compound esters. This data should be used as a reference, and it is recommended to perform a full method validation for the specific analyte and matrix of interest.

Table 3: Example Quantitative Data for Related Phenylalkanoic Acid Esters

CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (µg/mL)Reference
Methyl hexadecanoate4.97711.9439.800.50–10.00>0.99[3]
Methyl stearate6.14011.9039.681.00–20.00>0.99[3]
3-Methylbutanoic acid methyl esterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Note: The retention times are highly dependent on the specific GC column and conditions used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound esters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Esterification (e.g., with BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction with Heptane Derivatization->Extraction Drying Drying over Na2SO4 Extraction->Drying FinalSample Final Sample in Heptane for GC Drying->FinalSample GC_Injection GC Injection FinalSample->GC_Injection Separation Chromatographic Separation (Chiral or Achiral Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC analysis.

Logical Relationship for Method Selection

The choice between a standard achiral GC analysis and an enantioselective analysis depends on the research goals.

logical_relationship Goal Analytical Goal? Total_Quantification Total Ester Quantification Goal->Total_Quantification  Total Amount Enantiomer_Ratio Enantiomeric Ratio and Purity Goal->Enantiomer_Ratio Stereoisomer Info   Achiral_GC Achiral GC-FID/MS Total_Quantification->Achiral_GC Chiral_GC Enantioselective GC Enantiomer_Ratio->Chiral_GC

Caption: Method selection logic diagram.

Conclusion

The gas chromatographic methods outlined in this application note provide a robust framework for the qualitative and quantitative analysis of this compound esters. Proper sample preparation through esterification is critical for achieving good chromatographic performance. The choice of an appropriate GC column, whether achiral or chiral, allows for either the determination of the total ester content or the separation and quantification of individual enantiomers. The provided protocols and example conditions serve as a valuable starting point for method development and validation in research, quality control, and drug development settings.

References

Application Notes and Protocols for the Resolution of Chiral Amines using 3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The stereochemistry of these amines is often critical to their biological activity and safety. Consequently, the efficient separation of racemic amine mixtures into their constituent enantiomers is a crucial step in drug discovery and development. One of the most robust and scalable methods for achieving this separation is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

This document provides detailed application notes and protocols for the use of 3-methyl-2-phenylbutanoic acid as a chiral resolving agent for the separation of racemic amines. The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure form of this compound. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched amine. While specific examples for this exact resolution are not widely published, the protocols provided are based on well-established principles of diastereomeric salt formation.[1][2][3][4]

Principle of Chiral Resolution

The fundamental basis for this chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers.[1] Enantiomers, being mirror images, have identical physical properties in an achiral environment, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral resolving agent, they form diastereomers, which are not mirror images and thus exhibit different physical properties, enabling their separation.[3]

The general workflow for the chiral resolution of a racemic amine using an enantiomerically pure acid, such as (R)- or (S)-3-methyl-2-phenylbutanoic acid, is as follows:

  • Diastereomeric Salt Formation: The racemic amine is reacted with an enantiopure form of this compound in a suitable solvent.

  • Fractional Crystallization: The resulting mixture of diastereomeric salts is separated based on differences in their solubility. One diastereomer will preferentially crystallize out of the solution.

  • Isolation of the Diastereomer: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Chiral Amine: The enantiomerically enriched amine is recovered from the isolated diastereomeric salt by treatment with a base.

  • Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor and the basified salt solution for reuse.

Data Presentation

Racemic Carboxylic Acid ResolvedResolving AgentEnantiomeric Excess (ee) of ProductYield (%)
Ibuprofen(S)-3-methyl-2-phenylbutylamine98.7% (S)-Ibuprofen39.8%
Ketoprofen(S)-3-methyl-2-phenylbutylamine99.4% (S)-Ketoprofen36.7%
Naproxen(S)-3-methyl-2-phenylbutylamine99.2% (S)-Naproxen35.1%
2-Hydroxy-4-phenylbutanoic acid(S)-3-methyl-2-phenylbutylamine99% (R)-acid34.4%
2-Benzylsuccinic acid(S)-3-methyl-2-phenylbutylamine99% (S)-acid32.2%
Table 1: Resolution of various racemic carboxylic acids using (S)-3-methyl-2-phenylbutylamine, the amine analog of the proposed resolving agent. The high enantiomeric excess values achieved indicate a strong potential for this compound to be an effective resolving agent for chiral amines.[5][6]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a primary or secondary amine using (R)- or (S)-3-methyl-2-phenylbutanoic acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific amines.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

  • Racemic amine

  • (R)- or (S)-3-methyl-2-phenylbutanoic acid (0.5 - 1.0 molar equivalent)

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In an appropriate-sized Erlenmeyer flask, dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.

  • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the enantiomerically pure this compound in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the amine solution with continuous stirring. An exothermic reaction may be observed, and a precipitate may form immediately.

  • Heat the mixture to reflux until a clear solution is obtained. If the salt does not fully dissolve, add a small amount of additional solvent.

  • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of prism-shaped crystals is often indicative of successful diastereomeric salt formation.[3]

  • Allow the solution to stand undisturbed for several hours to overnight to maximize crystal growth.

  • Collect the crystals by suction filtration and wash them with a small amount of the ice-cold solvent.

  • Dry the crystals in a vacuum oven at a temperature appropriate for the stability of the salt.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Materials:

  • Isolated diastereomeric salt

  • Aqueous base solution (e.g., 2 M Sodium Hydroxide or Potassium Hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether, or ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspend the crystalline diastereomeric salt in water.

  • Slowly add the aqueous base solution with stirring until the salt completely dissolves and the solution becomes basic (check with pH paper). This will regenerate the free amine.[7]

  • Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent. Perform the extraction three times to ensure complete recovery.

  • Combine the organic layers and dry them over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common and reliable method for determining the enantiomeric purity of chiral compounds.[8]

Materials:

  • Resolved amine sample

  • Racemic amine standard

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of the racemic amine and a solution of the resolved amine sample in the mobile phase.

  • Develop a suitable method on the chiral HPLC system, optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers in the racemic standard.

  • Inject the resolved amine sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

B. Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent

NMR spectroscopy can also be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent or by using a chiral solvating agent to induce different chemical shifts for the enantiomers.

Visualizations

Workflow for Chiral Amine Resolution

G racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((R)-3-Methyl-2-phenylbutanoic Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) liberation_solid Liberation with Base less_soluble->liberation_solid mother_liquor Mother Liquor (Enriched in (R)-Amine-(R)-Acid) liberation_liquid Liberation with Base mother_liquor->liberation_liquid filtration->less_soluble Solid filtration->mother_liquor Liquid resolved_amine Enantiomerically Enriched Amine (e.g., S-Amine) liberation_solid->resolved_amine other_enantiomer Other Enantiomer (e.g., R-Amine) liberation_liquid->other_enantiomer

Caption: General workflow for the resolution of a racemic amine.

Logical Relationship of Chiral Resolution

G cluster_0 Initial State cluster_1 Resolution Process cluster_2 Final State Enantiomers Enantiomers (Identical Physical Properties) Diastereomers Diastereomers (Different Physical Properties) Enantiomers->Diastereomers React with Chiral Resolving Agent Separated_Enantiomers Separated Enantiomers Diastereomers->Separated_Enantiomers Separate (e.g., Crystallization) & Liberate

Caption: Principle of converting enantiomers to separable diastereomers.

References

Application Note and Protocol for the Amidation of 3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the amidation of 3-methyl-2-phenylbutanoic acid, a sterically hindered carboxylic acid. The presence of a bulky isopropyl group adjacent to the phenyl ring poses a challenge for standard amidation reactions. This protocol outlines effective methods using common coupling reagents to achieve efficient amide bond formation, a crucial transformation in medicinal chemistry and drug development.[1][2]

Two primary protocols are presented, utilizing either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3] These reagents are widely used for their efficiency in forming amide bonds, even with challenging substrates.[2][3]

Data Presentation

The following table summarizes the key reagents and typical reaction parameters for the two primary protocols for the amidation of this compound.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-hydroxybenzotriazole (HOBt)None required, but can be used
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dimethylformamide (DMF)
Stoichiometry (Acid:Amine:Coupling Reagent:Additive:Base) 1.0 : 1.1 : 1.2 : 1.2 : 2.51.0 : 1.1 : 1.1 : - : 3.0
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 18 hours

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol details the coupling of this compound with a primary or secondary amine using EDC and HOBt.[3][4]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[3]

  • N-hydroxybenzotriazole (HOBt)[3]

  • N,N-Diisopropylethylamine (DIPEA)[4]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).[4]

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF.

  • Addition of Amine and Base: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).[4]

  • Addition of Coupling Agents: Add HOBt (1.2 equivalents) to the mixture. Cool the solution to 0 °C in an ice bath with stirring.[3]

  • Initiation of Reaction: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.[3]

    • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[3] The aqueous washes help to remove the urea byproduct from EDC.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[3]

Protocol 2: Amidation using HATU

This protocol is particularly useful for sterically hindered substrates where other coupling methods may be less effective.[2][6]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6]

  • N,N-Diisopropylethylamine (DIPEA)[6]

  • Anhydrous Dimethylformamide (DMF)[6]

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (3.0 equivalents) while stirring at 0 °C.[3] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[3]

  • Addition of Amine: Add the amine (1.1 equivalents), either neat or as a solution in a small amount of anhydrous DMF.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.[3]

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.[6]

Visualizations

Amidation_Workflow start Start dissolve_acid Dissolve this compound in anhydrous solvent start->dissolve_acid add_reagents Add Amine and Base dissolve_acid->add_reagents cool_mixture Cool to 0 °C add_reagents->cool_mixture add_coupling_reagent Add Coupling Reagent (EDC/HOBt or HATU) cool_mixture->add_coupling_reagent reaction Stir at RT (1-24h) add_coupling_reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Amide Product purification->product

Caption: Experimental workflow for the amidation of this compound.

Amidation_Mechanism acid Carboxylic Acid (this compound) activated_intermediate Activated Intermediate (O-acylisourea or OAt-ester) acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate amide_bond Amide Bond Formation activated_intermediate->amide_bond amine Amine amine->amide_bond amide_product Amide Product amide_bond->amide_product byproducts Byproducts (Urea or HOAt) amide_bond->byproducts

References

Application Note: Derivatization of 3-methyl-2-phenylbutanoic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that finds relevance in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds. However, due to the inherent polarity and low volatility of carboxylic acids, direct GC-MS analysis often results in poor chromatographic peak shape and thermal degradation. Chemical derivatization is a crucial step to convert the carboxylic acid into a more volatile and thermally stable derivative, enabling robust and sensitive analysis.

This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and esterification (specifically, methylation). It also outlines the typical GC-MS parameters for the analysis of the resulting derivatives. Furthermore, considerations for the chiral separation of its enantiomers are discussed.

Principle of Derivatization

Derivatization for GC-MS analysis of carboxylic acids primarily aims to replace the active hydrogen in the carboxyl group with a non-polar functional group. This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. The two main approaches detailed here are:

  • Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Esterification (Methylation): This method converts the carboxylic acid into its corresponding methyl ester. A common approach is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst like boron trifluoride (BF₃).[3]

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC autosampler vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound or transfer a known volume of a sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of pyridine (to aid dissolution and act as an acid scavenger) and 100 µL of MSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.[4]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A 1 µL aliquot is typically injected.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)

This protocol details the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF₃-MeOH) solution

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating block or oven

  • GC autosampler vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place a known quantity of this compound or a dried sample extract in a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF₃-MeOH solution to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 10 minutes.[3]

  • Extraction: After cooling to room temperature, add 500 µL of saturated NaCl solution and 500 µL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes to separate the layers.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes typical analytical performance data for the GC-MS analysis of phenylalkanoic acids after derivatization, which can be expected to be similar for this compound.

ParameterSilylation (MSTFA)Esterification (BF₃-MeOH)
Derivative Trimethylsilyl esterMethyl ester
Typical Retention Time Dependent on GC column and conditionsDependent on GC column and conditions
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.5 - 5.0 µg/L
Limit of Quantification (LOQ) 0.5 - 3.0 µg/L1.5 - 15.0 µg/L
Linear Range 0.5 - 500 µg/L1.5 - 1000 µg/L
Recovery (%) 90 - 105%85 - 100%
Precision (RSD %) < 10%< 15%

Note: These values are representative and should be determined for each specific application and instrument during method validation.

GC-MS Parameters

Typical GC-MS conditions for the analysis of the derivatized this compound are provided below. These parameters should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Solvent Delay 4 minutes

Mass Spectra Interpretation

Methyl 3-methyl-2-phenylbutanoate: The mass spectrum of the methyl ester derivative is expected to show a molecular ion peak (M⁺) at m/z 192.[5] Key fragment ions would likely include those resulting from the loss of the methoxy group (-OCH₃, m/z 161), the carboxyl group (-COOCH₃, m/z 133), and cleavage of the isopropyl group.

TMS-derivative of this compound: The TMS derivative will have a molecular ion at m/z 250. Characteristic fragments for TMS derivatives include m/z 73 ([Si(CH₃)₃]⁺), which is often the base peak.[6] Other significant ions would arise from the loss of a methyl group (M-15, m/z 235) and other characteristic rearrangements.

Chiral Analysis Considerations

Since this compound is a chiral compound, the separation of its enantiomers may be necessary. This can be achieved by two main approaches in GC:

  • Direct Separation on a Chiral Column: After achiral derivatization (e.g., methylation or silylation), the derivatives can be separated on a chiral GC column, such as one containing a cyclodextrin-based stationary phase.[7]

  • Indirect Separation via Diastereomer Formation: The enantiomers of this compound can be reacted with a chiral derivatizing agent (e.g., a chiral alcohol) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[4]

Visualizations

Derivatization_Workflow Derivatization Workflow for GC-MS Analysis of this compound Sample Sample containing This compound Protocol1 Protocol 1: Silylation Sample->Protocol1 Protocol2 Protocol 2: Esterification Sample->Protocol2 MSTFA Add Pyridine and MSTFA + 1% TMCS Protocol1->MSTFA BF3 Add BF3-Methanol Protocol2->BF3 Heat1 Heat at 60°C for 30 min MSTFA->Heat1 TMS_Derivative TMS-derivative in solution Heat1->TMS_Derivative GCMS GC-MS Analysis TMS_Derivative->GCMS Heat2 Heat at 60°C for 10 min BF3->Heat2 Extract Extract with Hexane Heat2->Extract Methyl_Derivative Methyl Ester in Hexane Extract->Methyl_Derivative Methyl_Derivative->GCMS

Caption: Workflow for the derivatization of this compound.

Signaling_Pathway Logic of Chiral Separation by GC Racemic_Mixture Racemic Mixture (R)- and (S)-3-methyl-2-phenylbutanoic acid Direct_Method Direct Method Racemic_Mixture->Direct_Method Indirect_Method Indirect Method Racemic_Mixture->Indirect_Method Achiral_Deriv Achiral Derivatization (e.g., Methylation) Direct_Method->Achiral_Deriv Chiral_Deriv Chiral Derivatization (e.g., with Chiral Alcohol) Indirect_Method->Chiral_Deriv Chiral_Column Separation on Chiral GC Column Achiral_Deriv->Chiral_Column Separated_Enantiomers Separated Enantiomer Derivatives Chiral_Column->Separated_Enantiomers Detection GC-MS Detection Separated_Enantiomers->Detection Diastereomers Formation of Diastereomers Chiral_Deriv->Diastereomers Achiral_Column Separation on Achiral GC Column Diastereomers->Achiral_Column Separated_Diastereomers Separated Diastereomer Derivatives Achiral_Column->Separated_Diastereomers Separated_Diastereomers->Detection

Caption: Strategies for the chiral separation of this compound.

References

Application of 3-methyl-2-phenylbutanoic acid in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methyl-2-phenylbutanoic acid in asymmetric synthesis. This chiral carboxylic acid serves as a valuable tool for the separation of enantiomers and as a controller of stereochemistry in various chemical transformations.

Application as a Chiral Resolving Agent

This compound is an effective chiral resolving agent for the separation of racemic amines. The principle of this application lies in the formation of diastereomeric salts upon reaction of the racemic amine with an enantiomerically pure form of the acid. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched or pure amine.

The effectiveness of this resolution is analogous to the well-documented use of its amine counterpart, (S)-3-methyl-2-phenylbutylamine, for the resolution of racemic carboxylic acids, which demonstrates high enantiomeric excesses and good yields.[1]

Data Presentation: Resolution of Racemic Carboxylic Acids with (S)-3-methyl-2-phenylbutylamine

The following table summarizes the quantitative data for the resolution of various racemic carboxylic acids using (S)-3-methyl-2-phenylbutylamine, illustrating the potential efficacy of this compound for the resolution of amines.[1]

Racemic Carboxylic Acid ResolvedEnantiomer ObtainedEnantiomeric Excess (e.e.)Yield (%)
Ibuprofen(S)-Ibuprofen98.7%39.8%
Ketoprofen(S)-Ketoprofen99.4%36.7%
Naproxen(S)-Naproxen99.2%35.1%
2-Hydroxy-4-phenylbutanoic acid(R)-2-Hydroxy-4-phenylbutanoic acid99%34.4%
2-Benzylsuccinic acid(S)-2-Benzylsuccinic acid99%32.2%
Experimental Protocol: Resolution of a Racemic Amine with (R)-3-methyl-2-phenylbutanoic acid (General Procedure)

This protocol provides a general methodology for the resolution of a racemic primary amine using (R)-3-methyl-2-phenylbutanoic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

Materials:

  • Racemic amine

  • (R)-3-methyl-2-phenylbutanoic acid

  • Suitable solvent (e.g., methanol, ethanol, acetone)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Filter paper

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent at room temperature or gentle warming.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (R)-3-methyl-2-phenylbutanoic acid in the same solvent.

    • Slowly add the solution of the resolving agent to the amine solution with stirring.

    • Allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to induce crystallization of one of the diastereomeric salts. Cooling the mixture may be necessary to facilitate precipitation.

  • Fractional Crystallization:

    • Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

    • The enantiomeric purity of the amine in the crystalline salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR spectroscopy.

    • If the desired level of diastereomeric purity is not achieved, recrystallize the salt from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane).

    • Basify the aqueous layer by the dropwise addition of 1M NaOH solution until the pH is basic (e.g., pH 10-12), ensuring all the salt has dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Recovery of the Chiral Resolving Agent:

    • Acidify the aqueous layer from step 3 with 1M HCl to a pH of approximately 2.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the (R)-3-methyl-2-phenylbutanoic acid.

Visualization: Principle of Chiral Resolution

G cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts cluster_2 Separated Enantiomers R_Amine (R)-Amine ResolvingAgent (R)-3-methyl-2- phenylbutanoic acid S_Amine (S)-Amine Salt_RR (R)-Amine : (R)-Acid (less soluble) Salt_SR (S)-Amine : (R)-Acid (more soluble) Separation Fractional Crystallization Salt_RR->Separation Recovery Liberation & Recovery Salt_RR->Recovery Salt_SR->Separation Separation->Salt_RR Crystals Separation->Salt_SR Mother Liquor Pure_R_Amine Pure (R)-Amine Recovery->Pure_R_Amine RecoveredAgent Recovered (R)-Acid Recovery->RecoveredAgent

Caption: Chiral resolution of a racemic amine.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed and ideally recycled. This compound can be used as a chiral auxiliary by forming a chiral amide or ester with a substrate. The bulky and conformationally defined nature of the auxiliary can then direct the approach of reagents to one face of the molecule, leading to high diastereoselectivity.

While specific literature examples detailing the use of this compound as a chiral auxiliary are not prevalent, its structure is analogous to other successful phenyl-containing chiral auxiliaries. The following protocols are based on well-established procedures for other chiral auxiliaries and represent plausible applications for this compound.

Experimental Protocol: Asymmetric Alkylation using a this compound-derived Auxiliary (General Procedure)

This protocol describes a general method for the diastereoselective alkylation of an enolate derived from an N-acyl derivative of this compound.

Materials:

  • (R)- or (S)-3-methyl-2-phenylbutanoic acid

  • Amine or alcohol substrate

  • Coupling agent (e.g., DCC, EDC)

  • Strong, non-nucleophilic base (e.g., LDA, LiHMDS)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous aprotic solvent (e.g., THF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Reagents for auxiliary removal (e.g., LiOH/H2O2 for amides, LiAlH4 for esters)

Procedure:

  • Attachment of the Chiral Auxiliary:

    • Couple the enantiomerically pure this compound to the desired amine or alcohol substrate using a standard coupling agent to form the corresponding chiral amide or ester. Purify the product by chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the chiral auxiliary-substrate conjugate in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Slowly add a solution of a strong base (e.g., 1.1 equivalents of LDA) to generate the enolate. Stir for 30-60 minutes at -78 °C.

    • Add the alkylating agent (e.g., 1.2 equivalents of an alkyl halide) and allow the reaction to proceed at -78 °C until completion (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the product by column chromatography to separate the diastereomers.

  • Removal of the Chiral Auxiliary:

    • For amides: Treat the alkylated product with a nucleophile such as lithium hydroxide and hydrogen peroxide to cleave the amide bond and liberate the chiral carboxylic acid.

    • For esters: Reduce the ester with a reagent like lithium aluminum hydride to yield the chiral alcohol.

    • Isolate and purify the desired enantiomerically enriched product. The chiral auxiliary can often be recovered.

Visualization: Asymmetric Alkylation Workflow

G Prochiral Prochiral Substrate (e.g., Acetic Anhydride) Conjugate Chiral Auxiliary- Substrate Conjugate Prochiral->Conjugate Attach Auxiliary Auxiliary (R)-3-methyl-2-phenyl- butanoic acid derivative Enolate Diastereoselective Enolate Formation Conjugate->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation AlkylatedProduct Alkylated Product (High d.r.) Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage AlkylatedProduct->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric alkylation.

Experimental Protocol: Asymmetric Aldol Reaction using a this compound-derived Auxiliary (General Procedure)

This protocol outlines a general method for a diastereoselective aldol reaction using a boron enolate derived from an N-acyl derivative of this compound.

Materials:

  • Chiral N-acyl derivative of this compound

  • Dibutylboron triflate (Bu2BOTf)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Aldehyde

  • Anhydrous dichloromethane

  • Buffer solution (e.g., pH 7 phosphate buffer)

  • Methanol, Hydrogen peroxide

Procedure:

  • Enolate Formation:

    • Dissolve the chiral N-acyl derivative in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

    • Add dibutylboron triflate (1.1 equivalents) followed by the dropwise addition of a tertiary amine base (1.2 equivalents).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.5 equivalents) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Add a solution of hydrogen peroxide in methanol and stir vigorously for 1 hour.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the aldol adduct by column chromatography to separate the diastereomers.

  • Auxiliary Removal:

    • Cleave the chiral auxiliary from the purified aldol adduct as described in the alkylation protocol to obtain the enantiomerically enriched β-hydroxy acid or alcohol.

Visualization: Asymmetric Aldol Reaction Pathway

G cluster_0 Starting Materials ChiralImide Chiral N-Acyl Derivative EnolateFormation Boron Enolate Formation (Bu₂BOTf, Base) ChiralImide->EnolateFormation Aldehyde Aldehyde (R'CHO) ZimmermanTraxler Zimmerman-Traxler Transition State Aldehyde->ZimmermanTraxler EnolateFormation->ZimmermanTraxler AldolAdduct Diastereomerically Enriched Aldol Adduct ZimmermanTraxler->AldolAdduct Cleavage Auxiliary Removal AldolAdduct->Cleavage FinalProduct Enantiomerically Pure β-Hydroxy Acid/Alcohol Cleavage->FinalProduct

Caption: Pathway of an asymmetric aldol reaction.

Disclaimer: The experimental protocols provided are general guidelines. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any experiments. Optimization of reaction conditions is often necessary to achieve the best results for a specific substrate.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-2-phenylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). The large-scale production of this enantiomerically pure compound presents several challenges, including control of stereochemistry, process efficiency, and scalability.

These application notes provide a comprehensive overview of three primary synthetic strategies for the large-scale synthesis of (S)-3-methyl-2-phenylbutanoic acid: asymmetric synthesis via enantioselective alkylation, enzymatic kinetic resolution of a racemic ester, and classical chiral resolution through diastereomeric salt formation. Detailed protocols, comparative data, and process workflows are presented to aid researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for the large-scale production of (S)-3-methyl-2-phenylbutanoic acid depends on various factors, including cost, desired enantiomeric purity, process robustness, and environmental impact. The following table summarizes the key quantitative parameters for the three primary methods discussed.

ParameterAsymmetric Synthesis (Enantioselective Alkylation)Enzymatic Kinetic ResolutionClassical Chiral Resolution (Diastereomeric Salt Crystallization)
Typical Yield 60-85%Theoretical max. 50% (for the desired enantiomer)Theoretical max. 50% (without racemization and recycling)
Enantiomeric Excess (ee) >95%>98%>98%
Key Reagents Phenylacetic acid, 2-iodopropane, chiral auxiliary/catalystRacemic ethyl 3-methyl-2-phenylbutanoate, Lipase (e.g., Candida antarctica Lipase B)Racemic 3-methyl-2-phenylbutanoic acid, Chiral resolving agent (e.g., (S)-α-methylbenzylamine)
Process Complexity Moderate to HighModerateLow to Moderate
Scalability GoodExcellentGood
"Green" Chemistry Aspects Use of stoichiometric chiral auxiliaries can be a drawback. Catalytic versions are greener.Biocatalytic, mild reaction conditions.Can involve multiple crystallization steps and solvent usage.

Method 1: Asymmetric Synthesis via Enantioselective Alkylation

This method establishes the desired stereocenter early in the synthetic sequence through the alkylation of a prochiral enolate derived from a phenylacetic acid derivative. The use of a chiral auxiliary or a chiral catalyst directs the incoming alkyl group to create the (S)-enantiomer preferentially.

Logical Workflow for Asymmetric Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Phenylacetic Acid Derivative Enolate_Formation Enolate Formation (e.g., with LDA) Start->Enolate_Formation Chiral_Auxiliary Chiral Auxiliary/Catalyst Chiral_Auxiliary->Enolate_Formation Alkylation Alkylation (with 2-Iodopropane) Enolate_Formation->Alkylation Quenching Reaction Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Auxiliary_Removal Chiral Auxiliary Removal Extraction->Auxiliary_Removal Purification Purification (Crystallization) Auxiliary_Removal->Purification Final_Product (S)-3-methyl-2-phenylbutanoic acid Purification->Final_Product

Asymmetric synthesis workflow.
Detailed Experimental Protocol

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature control, and inert atmosphere capabilities.

  • Addition funnels.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Reagents: Phenylacetic acid, chiral auxiliary (e.g., Evans oxazolidinone), n-butyllithium or lithium diisopropylamide (LDA), 2-iodopropane, tetrahydrofuran (THF, anhydrous), diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, and appropriate crystallization solvent (e.g., heptane/ethyl acetate mixture).

Procedure:

  • Preparation of the Chiral Auxiliary Adduct: In a appropriately sized reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral auxiliary in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium, maintaining the temperature below -70 °C. To this, add a solution of the acid chloride of phenylacetic acid in THF. Stir for 1-2 hours at -78 °C.

  • Enolate Formation: To the solution from the previous step, slowly add a solution of LDA in THF at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the enolate.

  • Alkylation: Slowly add 2-iodopropane to the enolate solution at -78 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically stirred for several hours to overnight.

  • Work-up and Auxiliary Cleavage: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. The chiral auxiliary can then be cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude (S)-3-methyl-2-phenylbutanoic acid by recrystallization from a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to yield the final product with high enantiomeric purity.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Method 2: Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For the synthesis of (S)-3-methyl-2-phenylbutanoic acid, the corresponding racemic ethyl ester is subjected to enzymatic hydrolysis. The (S)-acid is produced, while the (R)-ester remains.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_prep Preparation cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up and Separation Start Racemic Ethyl 3-methyl-2-phenylbutanoate Hydrolysis Kinetic Resolution (Controlled pH and Temperature) Start->Hydrolysis Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Hydrolysis Buffer Phosphate Buffer Buffer->Hydrolysis Enzyme_Removal Enzyme Filtration Hydrolysis->Enzyme_Removal Extraction Separation of Acid and Ester (Liquid-Liquid Extraction) Enzyme_Removal->Extraction Acid_Isolation Isolation of (S)-Acid Extraction->Acid_Isolation Ester_Isolation Isolation of (R)-Ester Extraction->Ester_Isolation Final_Product (S)-3-methyl-2-phenylbutanoic acid Acid_Isolation->Final_Product

Enzymatic kinetic resolution workflow.
Detailed Experimental Protocol

Materials and Equipment:

  • pH-statted, temperature-controlled bioreactor or jacketed reactor.

  • Filtration system for enzyme recovery.

  • Liquid-liquid extraction setup.

  • Distillation apparatus for solvent removal.

  • Reagents: Racemic ethyl 3-methyl-2-phenylbutanoate, immobilized Candida antarctica Lipase B (CALB), phosphate buffer, sodium hydroxide solution (for pH control), ethyl acetate, and hydrochloric acid.

Procedure:

  • Reaction Setup: Charge the reactor with phosphate buffer and the racemic ethyl 3-methyl-2-phenylbutanoate. Heat the mixture to the optimal temperature for the enzyme (typically 30-40 °C).

  • Enzymatic Reaction: Add the immobilized lipase to the reactor. Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a sodium hydroxide solution. The progress of the reaction (hydrolysis of the ester) is monitored by the consumption of the base or by HPLC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.[2][3]

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent batches.

  • Product Separation: Transfer the reaction mixture to a separation vessel. Acidify the aqueous phase with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to the free carboxylic acid.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate. The (S)-3-methyl-2-phenylbutanoic acid will be extracted into the organic phase, while the unreacted (R)-ethyl 3-methyl-2-phenylbutanoate will also be in the organic phase. A subsequent separation of the acid from the ester can be achieved by an aqueous base extraction of the acid.

  • Isolation of the (S)-Acid: The basic aqueous extract containing the sodium salt of the (S)-acid is then re-acidified and extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude (S)-3-methyl-2-phenylbutanoic acid.

  • Purification: The crude product is then purified by recrystallization to obtain the final product with high chemical and enantiomeric purity.

Method 3: Classical Chiral Resolution via Diastereomeric Salt Formation

This traditional method involves the reaction of the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent acidification of the desired diastereomeric salt liberates the enantiomerically pure carboxylic acid.

Logical Workflow for Classical Chiral Resolution

cluster_prep Salt Formation cluster_reaction Crystallization cluster_workup Isolation and Purification Start Racemic this compound Salt_Formation Diastereomeric Salt Formation (in a suitable solvent) Start->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (S)-alpha-methylbenzylamine) Resolving_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Salt_Isolation Isolation of Less Soluble Diastereomeric Salt Fractional_Crystallization->Salt_Isolation Acidification Acidification of the Salt Salt_Isolation->Acidification Extraction Extraction of (S)-Acid Acidification->Extraction Purification Final Purification (Recrystallization) Extraction->Purification Final_Product (S)-3-methyl-2-phenylbutanoic acid Purification->Final_Product

Classical chiral resolution workflow.
Detailed Experimental Protocol

Materials and Equipment:

  • Crystallization vessel with temperature control and agitation.

  • Filtration equipment.

  • Drying oven.

  • Reagents: Racemic this compound, (S)-α-methylbenzylamine, a suitable solvent for crystallization (e.g., ethanol, isopropanol, or acetonitrile), hydrochloric acid, and an extraction solvent (e.g., ethyl acetate).

Procedure:

  • Salt Formation: In a crystallization vessel, dissolve the racemic this compound in a suitable solvent at an elevated temperature. In a separate container, dissolve an equimolar amount of the chiral resolving agent, (S)-α-methylbenzylamine, in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. The mixture is then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt. The cooling rate is critical for achieving good separation.[4]

  • Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt. The enantiomeric purity of the salt should be checked (indirectly by analyzing the acid obtained from a small sample). If necessary, the salt can be recrystallized to improve its diastereomeric purity.

  • Liberation of the (S)-Acid: The isolated and purified diastereomeric salt is dissolved or suspended in water, and the mixture is acidified with hydrochloric acid to a pH of about 2.

  • Extraction and Isolation: The liberated (S)-3-methyl-2-phenylbutanoic acid is extracted with an organic solvent. The organic layer is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure.

  • Final Purification: The resulting enantiomerically enriched acid can be further purified by recrystallization if necessary to meet the final product specifications.

Safety Considerations

The large-scale synthesis of (S)-3-methyl-2-phenylbutanoic acid involves the handling of various chemicals that pose potential hazards. A thorough risk assessment should be conducted before commencing any work.

  • Flammable Solvents: Many organic solvents used in these protocols (e.g., THF, heptane, ethyl acetate) are flammable. All operations should be carried out in a well-ventilated area, away from ignition sources, and using appropriate grounding and bonding to prevent static discharge.

  • Corrosive Reagents: Strong acids (hydrochloric acid) and bases (sodium hydroxide, n-butyllithium, LDA) are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or face shield, and a lab coat, must be worn.

  • Reactive Reagents: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere and with extreme care.

  • General Precautions: Ensure adequate ventilation to avoid inhalation of vapors. Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed hazard information and handling procedures.

Conclusion

The large-scale synthesis of (S)-3-methyl-2-phenylbutanoic acid can be successfully achieved through several distinct methodologies. Asymmetric synthesis offers a direct route to the desired enantiomer with potentially high yields, while enzymatic kinetic resolution provides a green and highly selective alternative. Classical chiral resolution remains a viable and often cost-effective method, particularly when efficient recycling of the resolving agent and the undesired enantiomer is implemented. The choice of the optimal synthetic route will depend on a careful evaluation of economic, technical, and regulatory requirements specific to the intended application.

References

Application Notes and Protocols: 3-Methyl-2-phenylbutanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methyl-2-phenylbutanoic acid as a versatile chiral building block in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. The primary focus is on its application as a precursor to (S)-3-methyl-2-phenylbutylamine, a highly effective chiral resolving agent.

Introduction

This compound is a chiral carboxylic acid that serves as a valuable synthon in asymmetric synthesis. Its stereochemically defined structure makes it an important starting material for the preparation of other chiral molecules. The (S)-enantiomer is of particular interest as it is a key precursor to (S)-3-methyl-2-phenylbutylamine, a resolving agent used in the separation of racemic mixtures of pharmaceutically important carboxylic acids. This document outlines the synthesis of the chiral acid and its amine derivative, and details its application in the resolution of several key drug molecules.

Enantioselective Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid

The enantioselective synthesis of (S)-3-methyl-2-phenylbutanoic acid can be achieved through the asymmetric alkylation of a phenylacetic acid derivative. This method establishes the desired stereocenter early in the synthetic sequence.[1]

Experimental Protocol: Enantioselective Alkylation

Materials:

  • Phenylacetic acid

  • Chiral lithium amide base (e.g., lithium (R,R)-bis(1-phenylethyl)amide)

  • n-Butyllithium (n-BuLi)

  • 2-Iodopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral amine (e.g., (R,R)-bis(1-phenylethyl)amine) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi dropwise. Stir the mixture for 30 minutes to form the chiral lithium amide base.

  • In a separate flask, dissolve phenylacetic acid in anhydrous THF and cool to -78 °C.

  • Slowly add the phenylacetic acid solution to the chiral lithium amide solution at -78 °C. Stir for 1 hour to form the chiral enolate.

  • Add 2-iodopropane to the reaction mixture at -78 °C and allow the reaction to stir for 5-24 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude (S)-3-methyl-2-phenylbutanoic acid by column chromatography on silica gel.[1]

cluster_synthesis Enantioselective Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid Phenylacetic_Acid Phenylacetic Acid Chiral_Enolate Chiral Enolate Formation (Chiral Lithium Amide, -78 °C) Phenylacetic_Acid->Chiral_Enolate 1. Alkylation Alkylation (2-Iodopropane, -78 °C) Chiral_Enolate->Alkylation 2. S_Acid (S)-3-Methyl-2-phenylbutanoic Acid Alkylation->S_Acid 3. Quench & Purify

Caption: Synthetic workflow for (S)-3-methyl-2-phenylbutanoic acid.

Synthesis of (S)-3-Methyl-2-phenylbutylamine

The chiral carboxylic acid is converted to the corresponding amine, which serves as the resolving agent. This is typically achieved by first converting the carboxylic acid to an amide, followed by reduction.

Experimental Protocol: Amidation and Reduction

Materials:

  • (S)-3-Methyl-2-phenylbutanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonia (gas or solution in dioxane)

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Amidation

  • To a solution of (S)-3-methyl-2-phenylbutanoic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

  • Remove the excess reagent and solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in dioxane dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain crude (S)-3-methyl-2-phenylbutanamide.

Step 2: Reduction

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C and slowly add a solution of the crude (S)-3-methyl-2-phenylbutanamide in the same solvent.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solid and wash with ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-methyl-2-phenylbutylamine.

G cluster_conversion Conversion to (S)-3-Methyl-2-phenylbutylamine S_Acid (S)-3-Methyl-2-phenylbutanoic Acid Amidation Amidation (e.g., SOCl₂, NH₃) S_Acid->Amidation Amide (S)-3-Methyl-2-phenylbutanamide Amidation->Amide Reduction Reduction (e.g., LiAlH₄) Amide->Reduction S_Amine (S)-3-Methyl-2-phenylbutylamine Reduction->S_Amine

Caption: Synthesis of the chiral resolving agent.

Application in Chiral Resolution

(S)-3-methyl-2-phenylbutylamine is a highly effective resolving agent for racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates. The process involves the formation of diastereomeric salts, which can be separated by crystallization due to their different physical properties.

Quantitative Data for Chiral Resolution
Racemic Carboxylic AcidResolved EnantiomerEnantiomeric Excess (ee)Yield (%)Reference
Ibuprofen(S)-Ibuprofen98.7%39.8%[2]
Ketoprofen(S)-Ketoprofen99.4%36.7%[2]
Naproxen(S)-Naproxen99.2%35.1%[2]
2-Hydroxy-4-phenylbutanoic acid (HPBA)(R)-HPBA>99%34.4%[2]
2-Benzylsuccinic acid (BSA)(S)-BSA>99%32.2%[2]
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen

Materials:

  • Racemic Ibuprofen

  • (S)-3-Methyl-2-phenylbutylamine

  • Methanol

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve racemic ibuprofen in methanol.

  • Add an equimolar amount of (S)-3-methyl-2-phenylbutylamine to the solution.

  • Allow the mixture to stand at room temperature for crystallization of the diastereomeric salt to occur. The salt of (S)-ibuprofen with (S)-3-methyl-2-phenylbutylamine is typically less soluble and precipitates.

  • Collect the crystals by filtration and wash with cold diethyl ether.

  • To liberate the free acid, treat the diastereomeric salt with dilute HCl.

  • Extract the (S)-ibuprofen with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Determine the enantiomeric excess of the resulting (S)-ibuprofen using chiral HPLC.

cluster_resolution Chiral Resolution Workflow Racemic_Acid Racemic Carboxylic Acid ((R/S)-Drug) Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent (S)-3-Methyl-2-phenylbutylamine Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Diastereomers Crystallization->Separation Acidification_S Acidification Separation->Acidification_S Less Soluble Salt Acidification_R Acidification Separation->Acidification_R More Soluble Salt S_Enantiomer Enantiopure (S)-Drug Acidification_S->S_Enantiomer R_Enantiomer Enantiopure (R)-Drug Acidification_R->R_Enantiomer

Caption: General workflow for chiral resolution.

Signaling Pathways of Resolved Pharmaceuticals

The importance of obtaining enantiomerically pure drugs is underscored by the stereospecificity of their biological targets.

(S)-Ibuprofen and the Cyclooxygenase (COX) Pathway

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] The pharmacological activity of ibuprofen resides almost exclusively in the (S)-enantiomer.[4][5] (S)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is significantly less active.[5][6] Although the (R)-isomer can undergo in vivo inversion to the active (S)-form, direct administration of the pure (S)-enantiomer allows for a lower dose and potentially fewer side effects.[6]

cluster_cox_pathway COX Pathway and Ibuprofen Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase_A2 Phospholipase A₂ COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain S_Ibuprofen (S)-Ibuprofen S_Ibuprofen->COX1_COX2 Inhibits

Caption: Inhibition of the COX pathway by (S)-Ibuprofen.

Benazepril and the Renin-Angiotensin System

(R)-2-Hydroxy-4-phenylbutanoic acid is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like benazepril.[2] Benazepril is a prodrug that is hydrolyzed in the body to its active form, benazeprilat. Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[7][8][9] This leads to vasodilation and a reduction in blood pressure. The ACE inhibitory activity is highly stereospecific, with the (S,S)-isomer of benazepril being the most potent.[10]

cluster_ras_pathway Renin-Angiotensin System and Benazepril Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Benazeprilat Benazeprilat ((S,S)-isomer) Benazeprilat->ACE Inhibits

Caption: Inhibition of the Renin-Angiotensin System by Benazeprilat.

KAD-1229 and Insulin Secretion

(S)-2-Benzylsuccinic acid is a key intermediate for the hypoglycemic agent KAD-1229.[2] KAD-1229 stimulates insulin release from pancreatic β-cells by binding to the sulfonylurea receptors (SUR) and closing ATP-sensitive potassium (KATP) channels.[11] This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers insulin exocytosis. The activity of KAD-1229 is dependent on its specific stereochemistry.

cluster_insulin_pathway KAD-1229 Mechanism of Insulin Secretion KAD1229 KAD-1229 ((S)-isomer) SUR Sulfonylurea Receptor (SUR) KAD1229->SUR Binds to KATP_Channel ATP-sensitive K⁺ Channel SUR->KATP_Channel Closes K_efflux K⁺ Efflux KATP_Channel->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 3-Methyl-2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purity analysis of 3-methyl-2-phenylbutanoic acid, a chiral carboxylic acid, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to deliver robust and reproducible results for the enantioselective separation and quantification of the (R)- and (S)-enantiomers, which is a critical aspect of quality control in pharmaceutical development due to the often distinct pharmacological and toxicological profiles of different enantiomers.[1]

The method employs a normal-phase chiral HPLC technique, utilizing a polysaccharide-based chiral stationary phase (CSP) to achieve effective separation of the enantiomers.[2][3] The inclusion of an acidic modifier in the mobile phase is crucial for obtaining good peak shape and resolution for acidic compounds like this compound.

Principle of Separation

The enantioselective separation is achieved through the differential interaction of the this compound enantiomers with the chiral stationary phase. The polysaccharide-based CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.[2][3] This direct chiral resolution method is highly efficient and widely used for the analysis of chiral compounds.[1]

Experimental Protocols

Materials and Reagents
  • Racemic this compound reference standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Chiral HPLC column: A polysaccharide-based CSP, such as one with cellulose or amylose derivatives, is recommended. A column like the Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable choice.[1][3]

  • Standard laboratory glassware and equipment

  • HPLC system with a UV detector

Preparation of Mobile Phase
  • Prepare a mobile phase of n-Hexane, 2-Propanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).

  • For 1 L of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

Standard and Sample Preparation

Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of racemic this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add a portion of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Fill the flask to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample to be analyzed.

  • Follow the same procedure as for the standard solution preparation.

HPLC System and Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column compartment, and UV detector.
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[3]
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.[1]

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for each enantiomer peak should be greater than 2000.

Data Presentation

The following table presents representative chromatographic data for the separation of this compound enantiomers based on the analysis of structurally similar compounds. Actual retention times and resolution may vary depending on the specific column and system used.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Tailing Factor (T) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Purity Calculation:

The purity of each enantiomer is calculated using the area percent method:

  • % Purity of Enantiomer = (Area of Enantiomer Peak / Total Area of All Peaks) x 100

The enantiomeric excess (% ee) can be calculated as follows:

  • % ee = [|Area_E1 - Area_E2| / (Area_E1 + Area_E2)] x 100

where Area_E1 and Area_E2 are the peak areas of the two enantiomers.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection PeakIntegration Peak Integration & Identification SampleInjection->PeakIntegration PurityCalculation Purity & Enantiomeric Excess Calculation PeakIntegration->PurityCalculation Report Generate Report PurityCalculation->Report

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key HPLC method parameters and their impact on the separation.

G cluster_params Method Parameters cluster_outcomes Performance Outcomes CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Selectivity MobilePhase Mobile Phase Composition MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Acid Modifier FlowRate Flow Rate FlowRate->RetentionTime Inverse Relationship Temperature Temperature Temperature->Resolution Temperature->RetentionTime

Caption: Interplay of HPLC method parameters.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methyl-2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral carboxylic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation for the development of safer and more effective drugs.[1][2] Racemic 3-methyl-2-phenylbutanoic acid, a member of the 2-arylpropionic acid family (profens), represents a key chiral intermediate. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound, a green and highly selective method for obtaining its enantiomers.

The protocols described herein focus on the enantioselective hydrolysis of a racemic ester of this compound using commercially available lipases. This method is based on the principle that one enantiomer of the ester is preferentially hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. This allows for the separation of the two enantiomers in subsequent purification steps.

Materials and Methods

Enzymes and Substrates
  • Substrate: Racemic ethyl 3-methyl-2-phenylbutanoate

  • Enzymes:

    • Lipase from Alcaligenes sp. (ASL)

    • Lipase from Pseudomonas cepacia (PCL)

    • Lipase from Burkholderia cepacia (BCL)

    • Lipase from Pseudomonas fluorescens (PFL)

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (e.e.) of the substrate and product, as well as the conversion rate, will be determined by chiral HPLC analysis.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel® OD-H, or equivalent polysaccharide-based chiral stationary phase
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Screening of Lipases for Enantioselective Hydrolysis

This protocol outlines the initial screening process to identify the most effective lipase for the kinetic resolution.

  • Reaction Setup:

    • In separate 10 mL vials, add 100 mg of racemic ethyl 3-methyl-2-phenylbutanoate.

    • To each vial, add 5 mL of a 0.1 M phosphate buffer (pH 7.0).

    • To each vial, add 20 mg of one of the selected lipases (ASL, PCL, BCL, PFL).

  • Incubation:

    • Seal the vials and place them in an orbital shaker.

    • Incubate at 40 °C with agitation (200 rpm) for 24 hours.

  • Sample Preparation and Analysis:

    • After 24 hours, quench the reaction by adding 1 mL of acetonitrile and vortexing.

    • Centrifuge the samples to pellet the enzyme.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the samples by chiral HPLC to determine the conversion rate and the enantiomeric excess of the remaining substrate (ester) and the formed product (acid).

Protocol 2: Optimized Enzymatic Resolution with Alcaligenes sp. Lipase

Based on literature data for the structurally similar 3-phenylbutanoic acid, Alcaligenes sp. lipase is expected to show high enantioselectivity.[3] This protocol describes an optimized resolution process.

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 500 mg of racemic ethyl 3-methyl-2-phenylbutanoate.

    • Add 25 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 100 mg of Alcaligenes sp. lipase.

  • Reaction Monitoring:

    • Stir the reaction mixture at 40 °C.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and analyzing them by chiral HPLC.

    • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the enzyme.

    • Acidify the aqueous solution to pH 2 with 1 M HCl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • The resulting mixture of the unreacted ester and the acid product can be separated by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the enzymatic resolution based on the performance of lipases with structurally related 3-arylalkanoic acids.[3]

Table 2: Expected Performance of Lipases in the Kinetic Resolution of Ethyl 3-Methyl-2-Phenylbutanoate

EnzymeConversion (%)e.e. Substrate (%)e.e. Product (%)Enantioselectivity (E)
Alcaligenes sp. Lipase (ASL)~50>98 (R)-ester>97 (S)-acid>200
Pseudomonas cepacia Lipase (PCL)~50>95 (R)-ester>95 (S)-acid>100
Burkholderia cepacia Lipase (BCL)~50>95 (R)-ester>95 (S)-acid>100
Pseudomonas fluorescens Lipase (PFL)~50>95 (R)-ester>95 (S)-acid>100

Note: The enantiopreference for the (S)-acid is based on the typical selectivity of these lipases for related profens.

Visualizations

Enzymatic Resolution Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Work-up cluster_products Final Products RacemicEster Racemic Ethyl 3-Methyl-2-Phenylbutanoate ReactionVessel Reaction at 40°C with Agitation RacemicEster->ReactionVessel Buffer Phosphate Buffer (pH 7.0) Buffer->ReactionVessel Lipase Lipase (e.g., Alcaligenes sp.) Lipase->ReactionVessel Monitoring Reaction Monitoring (Chiral HPLC) ReactionVessel->Monitoring Quenching Stop Reaction at ~50% Conversion Monitoring->Quenching Extraction Acidification & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification S_Acid (S)-3-Methyl-2-Phenylbutanoic Acid Purification->S_Acid R_Ester (R)-Ethyl 3-Methyl-2-Phenylbutanoate Purification->R_Ester

Caption: Workflow for the enzymatic resolution of racemic ethyl 3-methyl-2-phenylbutanoate.

Signaling Pathway: Lipase-Catalyzed Hydrolysis

G cluster_reactants Reactants cluster_products Products RacemicEster Racemic Ester (R/S)-Ethyl 3-Methyl-2-Phenylbutanoate Lipase Lipase (e.g., Alcaligenes sp.) RacemicEster->Lipase (S)-enantiomer preferentially binds Water Water Water->Lipase S_Acid (S)-Acid (S)-3-Methyl-2-Phenylbutanoic Acid Lipase->S_Acid Hydrolysis R_Ester Unreacted (R)-Ester Lipase->R_Ester (R)-enantiomer released Ethanol Ethanol Lipase->Ethanol

Caption: Mechanism of lipase-catalyzed enantioselective hydrolysis.

Conclusion

The enzymatic kinetic resolution via hydrolysis of racemic ethyl 3-methyl-2-phenylbutanoate offers a highly efficient and environmentally friendly method for the production of its enantiomerically pure forms. Lipases from Alcaligenes sp. and Pseudomonas species are promising catalysts for this transformation, exhibiting high enantioselectivity. The detailed protocols and analytical methods provided in this document serve as a comprehensive guide for researchers and professionals in the field of drug development to implement this valuable synthetic strategy. Further optimization of reaction conditions may be necessary to achieve the desired performance for specific applications.

References

Application Notes and Protocols for the Synthesis of 3-methyl-2-phenylbutanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-methyl-2-phenylbutanoic acid methyl ester, a compound of interest in organic synthesis and medicinal chemistry. The document outlines two primary synthetic strategies, including detailed experimental procedures, data presentation in tabular format, and workflow visualizations using the DOT language.

Introduction

This compound methyl ester is a valuable intermediate in the synthesis of various organic molecules. Its preparation can be approached through several synthetic routes. This document details two common and effective methods:

  • Method A: Two-Step Synthesis. This involves the alkylation of phenylacetic acid to form this compound, followed by Fischer esterification to yield the desired methyl ester.

  • Method B: Direct Alkylation. This method involves the direct alkylation of the enolate of methyl phenylacetate with an isopropyl halide.

Method A: Two-Step Synthesis via Alkylation and Esterification

This method provides a robust route to the target compound, starting from readily available phenylacetic acid.

Step 1: Synthesis of this compound via Alkylation

This step involves the formation of a dianion from phenylacetic acid, followed by alkylation with an isopropyl halide.

Experimental Protocol:

  • Preparation of the Lithium Diisopropylamide (LDA) Solution:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) to the cooled THF.

    • In the dropping funnel, prepare a solution of diisopropylamine in anhydrous THF.

    • Add the diisopropylamine solution dropwise to the n-BuLi solution with vigorous stirring.

    • Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.

  • Formation of the Phenylacetic Acid Dianion:

    • Dissolve phenylacetic acid in anhydrous THF in a separate flame-dried flask.

    • Slowly add this solution to the freshly prepared LDA solution at -78 °C.

    • The solution will typically change color, indicating the formation of the dianion.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation:

    • Add 2-iodopropane (or 2-bromopropane) to the reaction mixture dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer with 2M HCl to a pH of approximately 2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Fischer Esterification to this compound methyl ester

This is a classic acid-catalyzed esterification.[1]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified this compound in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise.[2]

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl ester.

    • Purify the product by vacuum distillation or column chromatography.

Workflow for Method A

MethodA cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Esterification PA Phenylacetic Acid Dianion Phenylacetic Acid Dianion PA->Dianion 1. LDA, THF, -78 °C LDA LDA in THF LDA->Dianion Alkylated_Acid 3-Methyl-2-phenylbutanoic Acid (Crude) Dianion->Alkylated_Acid IPH 2-Iodopropane IPH->Alkylated_Acid 2. Alkylation Purified_Acid Purified Acid Alkylated_Acid->Purified_Acid Purification Ester 3-Methyl-2-phenylbutanoic acid methyl ester (Crude) Purified_Acid->Ester 3. Reflux Methanol Methanol Methanol->Ester H2SO4 H₂SO₄ (cat.) H2SO4->Ester Purified_Ester Purified Ester Ester->Purified_Ester Purification

Caption: Workflow for the Two-Step Synthesis of this compound methyl ester.

Method B: Direct Alkylation of Methyl Phenylacetate

This approach offers a more direct route to the target ester, starting from commercially available methyl phenylacetate.[3][4][5][6]

Experimental Protocol:

  • Preparation of the LDA Solution:

    • Follow the same procedure as in Method A, Step 1 to prepare a solution of LDA in anhydrous THF at -78 °C.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve methyl phenylacetate in anhydrous THF.

    • Slowly add the methyl phenylacetate solution to the LDA solution at -78 °C with constant stirring to form the enolate.

    • Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation:

    • Add 2-iodopropane (or 2-bromopropane) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound methyl ester by vacuum distillation or column chromatography.

Workflow for Method B

MethodB MPA Methyl Phenylacetate Enolate Enolate MPA->Enolate 1. LDA, THF, -78 °C LDA LDA in THF LDA->Enolate Crude_Ester Crude Ester Enolate->Crude_Ester IPH 2-Iodopropane IPH->Crude_Ester 2. Alkylation Purified_Ester Purified Ester Crude_Ester->Purified_Ester Purification

Caption: Workflow for the Direct Alkylation Synthesis of this compound methyl ester.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic methods. Please note that actual results may vary depending on specific experimental conditions and scale.

ParameterMethod A: Alkylation of Phenylacetic AcidMethod A: Fischer EsterificationMethod B: Direct Alkylation of Methyl Phenylacetate
Starting Material Phenylacetic AcidThis compoundMethyl Phenylacetate
Key Reagents LDA, 2-IodopropaneMethanol, H₂SO₄ (cat.)LDA, 2-Iodopropane
Solvent THFMethanolTHF
Reaction Temperature -78 °C to Room Temp.Reflux-78 °C to Room Temp.
Typical Reaction Time 12-16 hours4-6 hours12-16 hours
Typical Yield 70-85%85-95%65-80%
Purification Method Column ChromatographyVacuum DistillationVacuum Distillation

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Strong acids like sulfuric acid are corrosive and should be handled with caution.

  • Anhydrous solvents are required for reactions involving organolithium reagents. Ensure all glassware is thoroughly flame-dried before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methyl-2-phenylbutanoic acid, with a primary focus on the alkylation of phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound?

A common and effective method is the enantioselective alkylation of a phenylacetic acid derivative. This approach allows for the establishment of the desired stereocenter early in the synthetic sequence. The general two-step process involves the alkylation of phenylacetic acid, followed by amidation if the amide is the desired final product[1].

Q2: What are the critical parameters to control for a successful alkylation of phenylacetic acid?

The most critical parameters include:

  • Anhydrous Conditions: Moisture is highly detrimental as it can quench the strong base required for deprotonation and lead to the hydrolysis of starting materials or products[2]. All glassware should be oven-dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., argon or nitrogen)[1][2].

  • Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of phenylacetic acid to form the enediolate. Chiral lithium amides are often used for enantioselective synthesis[1]. The pKa of the base's conjugate acid should be significantly higher than that of the α-proton of the carboxylic acid[2].

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and enhance stereoselectivity[1].

  • Alkylating Agent: The choice of the isopropyl source is important. 2-Iodopropane is a commonly used alkylating agent for this synthesis[1].

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC)[1][2]. Small aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to check for the consumption of the starting material (phenylacetic acid) and the formation of the product.

Q4: What are the potential side reactions in this synthesis?

Potential side reactions include:

  • Over-alkylation: Dialkylation at the α-position can occur, especially if an excess of the alkylating agent or base is used.

  • Hydrolysis: Presence of water can lead to the formation of byproducts[2].

  • Racemization: The product can be racemized to its isomer by heating with acid[3].

Q5: What is a suitable method for purifying the final product?

The crude this compound can be purified by column chromatography on silica gel[1]. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can also be an effective purification method[4].

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can often be traced back to a few key areas. Follow this troubleshooting workflow:

G Troubleshooting Low Yield start Low/No Yield check_base 1. Verify Base and Deprotonation - Base strong enough? - Base fresh and active? - Sufficient equivalents used? start->check_base check_anhydrous 2. Check for Anhydrous Conditions - Glassware oven-dried? - Solvents and reagents anhydrous? - Inert atmosphere maintained? check_base->check_anhydrous Base is appropriate sub_base Use a stronger, fresh base. Increase equivalents if necessary. check_base->sub_base No/Partial Deprotonation check_reagents 3. Assess Reagent Quality - Phenylacetic acid pure? - Alkylating agent reactive? check_anhydrous->check_reagents Conditions were anhydrous sub_anhydrous Thoroughly dry all equipment. Use freshly distilled solvents. check_anhydrous->sub_anhydrous Moisture Contamination check_temp 4. Review Reaction Temperature - Temperature too low for reaction? - Maintained consistently? check_reagents->check_temp Reagents are high quality sub_reagents Purify starting materials. Consider a more reactive alkylating agent. check_reagents->sub_reagents Reagent Degradation sub_temp Optimize reaction temperature. Allow for longer reaction time. check_temp->sub_temp Suboptimal Temperature

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Base and Deprotonation: Incomplete deprotonation of phenylacetic acid is a primary suspect for low conversion[2]. Ensure the base is strong enough (e.g., a chiral lithium amide for enantioselective synthesis) and that it is fresh and has been handled under anhydrous conditions to prevent degradation[1][2]. Use at least two equivalents of the base to ensure complete formation of the enediolate.

  • Ensure Anhydrous Conditions: Moisture will quench the strong base and inhibit the reaction[2]. All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). Use anhydrous solvents, and ensure the starting materials are dry.

  • Assess Reagent Quality: The purity of phenylacetic acid and the alkylating agent (e.g., 2-iodopropane) is crucial. Impurities can interfere with the reaction.

  • Review Reaction Temperature: While low temperatures are generally favored for selectivity, the reaction may be too slow if the temperature is too low. Ensure the temperature is maintained consistently throughout the reaction.

Issue 2: Presence of Impurities and Side Products

Q: My final product is impure, and I suspect the presence of side products. What are the common impurities and how can I avoid them?

A: The presence of impurities often points to side reactions occurring during the synthesis.

  • Unreacted Starting Material: If you observe unreacted phenylacetic acid, it indicates incomplete deprotonation or insufficient reaction time.

    • Solution: Increase the equivalents of the base, ensure the base is active, and/or prolong the reaction time. Monitor the reaction by TLC or GC to ensure full consumption of the starting material[1][2].

  • Over-Alkylated Product: The formation of 2-isopropyl-2-phenylbutanoic acid can occur if the product is deprotonated and reacts with another molecule of the alkylating agent.

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of phenylacetic acid. Add the alkylating agent slowly to the reaction mixture.

  • Phenylacetamide or Phenylacetic Acid Salts: The presence of these indicates that moisture has contaminated the reaction, leading to hydrolysis[2].

    • Solution: Strictly adhere to anhydrous reaction conditions[1][2].

Data Presentation

Table 1: Key Reagents and Their Roles
ReagentRoleKey Considerations
Phenylacetic AcidStarting MaterialEnsure high purity.
Chiral Lithium Amide (e.g., derived from a C2-symmetric amine)BaseMust be strong, non-nucleophilic, and handled under anhydrous conditions. Used for enantioselective synthesis[1].
2-IodopropaneAlkylating AgentA good source for the isopropyl group. Other isopropyl halides can be used, but reactivity may vary[1].
Tetrahydrofuran (THF)SolventMust be anhydrous. An aprotic solvent is required[1].
Saturated Aqueous Ammonium ChlorideQuenching AgentUsed to quench the reaction during workup[1].
Ethyl AcetateExtraction SolventUsed to extract the product from the aqueous layer[1].
Anhydrous Sodium Sulfate/Magnesium SulfateDrying AgentTo remove residual water from the organic extracts[1].
Table 2: General Reaction Conditions for Alkylation of Phenylacetic Acid
ParameterRecommended ConditionRationale
Temperature -78 °CTo control reactivity, minimize side reactions, and maximize stereoselectivity[1].
Atmosphere Inert (Argon or Nitrogen)To prevent quenching of the strong base and side reactions with atmospheric moisture and oxygen[1].
Reaction Time 5 - 24 hoursDependent on the reactivity of the alkylating agent and the substrate. Monitor by TLC or GC for completion[1].
Solvent Anhydrous aprotic solvent (e.g., THF)To dissolve reagents and not interfere with the reaction[1].
Stirring VigorousTo ensure proper mixing of reagents, especially during the addition of the base and alkylating agent.

Experimental Protocols

Detailed Methodology for Enantioselective Synthesis of (S)-3-Methyl-2-phenylbutanoic Acid

This protocol is adapted from a general method for the enantioselective alkylation of arylacetic acids[1].

1. Preparation of the Chiral Lithium Amide Solution:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, prepare a solution of a suitable chiral lithium amide (e.g., derived from a C2-symmetric amine) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

2. Deprotonation of Phenylacetic Acid:

  • In a separate flame-dried flask, dissolve phenylacetic acid in anhydrous THF.

  • Add the phenylacetic acid solution dropwise to the chiral lithium amide solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enediolate[1].

3. Alkylation:

  • Slowly add 2-iodopropane to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 5-24 hours. Monitor the reaction progress by TLC[1].

4. Workup and Extraction:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride[1].

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[1].

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-3-methyl-2-phenylbutanoic acid[1].

Visualizations

G General Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Chiral Lithium Amide Solution deprotonation Deprotonation at -78°C prep_base->deprotonation prep_paa Prepare Phenylacetic Acid Solution prep_paa->deprotonation alkylation Alkylation with 2-Iodopropane deprotonation->alkylation quench Quench Reaction alkylation->quench extract Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

Common side products in the synthesis of 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-methyl-2-phenylbutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

Troubleshooting Guides & FAQs by Synthetic Route

Four common synthetic routes for this compound are covered below, each with its own set of potential side products and troubleshooting strategies.

Route 1: Alkylation of Phenylacetic Acid

This is a direct approach where the enolate of phenylacetic acid (or its ester derivative) is reacted with an isopropyl halide.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from the desired product. What could it be? A1: The most likely side product is the di-alkylated species, 2,2-diisopropyl-2-phenylbutanoic acid. This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.

  • Q2: I am observing a significant amount of propene gas evolution and my yield is low. What is happening? A2: This is indicative of an E2 elimination reaction competing with the desired SN2 substitution. With secondary halides like isopropyl bromide, the use of a strong, sterically unhindered base can favor elimination.[1]

  • Q3: How can I minimize the formation of the di-alkylated side product? A3: To favor mono-alkylation, it is crucial to use a stoichiometric amount of base relative to the phenylacetic acid derivative.[2] Using a slight excess of the phenylacetic acid derivative can also help consume the alkylating agent before it can react with the mono-alkylated product. A slow, controlled addition of the alkylating agent at low temperatures is also recommended.

  • Q4: What conditions are best to avoid the E2 elimination side product? A4: The choice of base and solvent is critical. A sterically hindered, non-nucleophilic base can favor deprotonation without promoting elimination. Alternatively, using a chiral lithium amide in THF has been shown to produce high yields of the desired product with no observable elimination side products.[3] Using a less reactive alkylating agent, such as isopropyl iodide instead of bromide, can sometimes favor substitution.[3]

Quantitative Data on Side Product Formation (Alkylation):

ParameterConditionMono-alkylation:Di-alkylation RatioSN2:E2 RatioReference(s)
Base Stoichiometry 1.1 eq. Phenylacetic Acid, 1.0 eq. Base, 1.0 eq. Isopropyl HalideHigh (favors mono-alkylation)-[2]
1.0 eq. Phenylacetic Acid, 2.0 eq. Base, 2.0 eq. Isopropyl HalideLow (favors di-alkylation)-[2]
Base Type Strong, unhindered base (e.g., sodium ethoxide)VariableLow (favors E2)[1]
Sterically hindered base (e.g., LDA) or specific chiral lithium amidesHighHigh (favors SN2)[3]
Solvent Polar aprotic (e.g., DMF, DMSO)-Favors SN2[1]
Polar protic (e.g., Ethanol)-Favors E2[1]

Experimental Protocol: Enantioselective Alkylation of Phenylacetic Acid

This protocol is adapted from a method for the direct enantioselective alkylation of arylacetic acids.[3]

  • A solution of a suitable chiral lithium amide (e.g., derived from a C2-symmetric amine) is prepared in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C.

  • Phenylacetic acid, dissolved in anhydrous THF, is added dropwise to the chiral lithium amide solution.

  • The mixture is stirred at -78 °C for 1 hour to ensure complete enediolate formation.

  • 2-iodopropane (1.2 equivalents) is added dropwise.

  • The reaction is stirred at -78 °C for 24 hours, and its progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Troubleshooting Workflow for Alkylation of Phenylacetic Acid:

Caption: Troubleshooting workflow for alkylation side products.

Route 2: Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate with benzyl bromide, followed by alkylation with isopropyl bromide, and finally hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs):

  • Q1: After the first alkylation, I am getting a mixture of mono- and di-benzylated malonic ester. How can I improve the selectivity? A1: Similar to the direct alkylation of phenylacetic acid, using a strict 1:1 stoichiometry of base to diethyl malonate is key to favoring mono-alkylation.[2] A slight excess of diethyl malonate can also be beneficial.

  • Q2: My final product contains a significant amount of a dicarboxylic acid. What is it and why did it form? A2: This is likely 2-isopropyl-2-phenylmalonic acid, which results from incomplete decarboxylation. Mono-alkylated malonic acids can be resistant to decarboxylation, especially if they are sterically hindered.[4]

  • Q3: How can I ensure complete decarboxylation? A3: Decarboxylation is typically achieved by heating the malonic acid in the presence of acid. Prolonged heating at a higher temperature may be necessary. Ensure that all of the ester groups have been fully hydrolyzed to the carboxylic acid, as the ester will not decarboxylate.

Quantitative Data on Side Product Formation (Malonic Ester Synthesis):

IssueConditionExpected OutcomeReference(s)
Di-alkylation >1 equivalent of baseIncreased di-alkylation[2]
1.1 equivalents of malonic ester to 1.0 equivalent of base and alkyl halideFavors mono-alkylation[2]
Incomplete Decarboxylation Insufficient heating time/temperaturePresence of substituted malonic acid[4]
Sterically hindered substituted malonic acidMay require more forcing conditions for decarboxylation[4]

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is a general procedure adapted from standard malonic ester synthesis methods.[5][6]

  • To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After stirring for 1 hour, add benzyl bromide (1.0 equivalent) dropwise and reflux the mixture for 2-3 hours.

  • Cool the reaction, add a second equivalent of sodium ethoxide, and stir for 1 hour.

  • Add 2-bromopropane (1.1 equivalents) and reflux until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure, add aqueous NaOH, and reflux to hydrolyze the esters.

  • Cool the mixture and acidify with concentrated HCl.

  • Heat the acidic mixture to reflux to effect decarboxylation until gas evolution ceases.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by distillation or column chromatography.

Logical Relationship for Malonic Ester Synthesis:

Malonic_Ester_Synthesis Start Diethyl Malonate Monoalkylation Mono-benzylation Start->Monoalkylation 1. NaOEt 2. Benzyl Bromide Dialkylation_Step Alkylation with Isopropyl Bromide Monoalkylation->Dialkylation_Step 1. NaOEt 2. Isopropyl Bromide Hydrolysis Saponification Dialkylation_Step->Hydrolysis NaOH, H2O, Heat Decarboxylation Decarboxylation Hydrolysis->Decarboxylation H3O+, Heat Product This compound Decarboxylation->Product

Caption: Key steps in the malonic ester synthesis route.

Route 3: Reformatsky Reaction

This route involves the reaction of an organozinc reagent, formed from an alpha-haloester, with a ketone. For this synthesis, acetophenone would react with ethyl 2-bromopropanoate. The resulting β-hydroxy ester would then need to be dehydroxylated.

Frequently Asked Questions (FAQs):

  • Q1: My Reformatsky reaction is sluggish or does not initiate. What could be the problem? A1: The activation of the zinc metal is crucial. Ensure the zinc is fresh and activated (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum). The presence of moisture can also inhibit the reaction.

  • Q2: I am isolating a significant amount of an unsaturated ester. How is this formed? A2: The β-hydroxy ester product can undergo dehydration (elimination of water) to form an α,β-unsaturated ester, especially during acidic workup or if the reaction is heated for too long after the initial addition.[7]

Experimental Protocol: Reformatsky Reaction for a β-Hydroxy Ester

This protocol is adapted for the synthesis of ethyl 3-hydroxy-2-methyl-3-phenylbutanoate.[7][8]

  • In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.2 equivalents).

  • Add a solution of acetophenone (1.0 equivalent) and ethyl 2-bromopropanoate (1.1 equivalents) in anhydrous THF.

  • Gently heat the mixture to initiate the reaction. If it does not start, a small crystal of iodine can be added.

  • Once initiated, the reaction is usually exothermic. Maintain a gentle reflux until the zinc is consumed.

  • Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude β-hydroxy ester can be purified by column chromatography. (Note: This product requires a subsequent dehydroxylation step to yield the target molecule).

Signaling Pathway for Reformatsky Reaction and Side Product:

Reformatsky_Pathway Zinc Zinc Metal Enolate Reformatsky Enolate (Organozinc Reagent) Zinc->Enolate Alpha_Haloester Ethyl 2-bromopropanoate Alpha_Haloester->Enolate Ketone Acetophenone Beta_Hydroxy_Ester β-Hydroxy Ester (Intermediate Product) Ketone->Beta_Hydroxy_Ester Enolate->Beta_Hydroxy_Ester Dehydration Dehydration (Side Reaction) Beta_Hydroxy_Ester->Dehydration Acid/Heat Unsaturated_Ester α,β-Unsaturated Ester (Side Product) Dehydration->Unsaturated_Ester

Caption: Formation of β-hydroxy ester and dehydration side product.

Route 4: Grignard Reaction

This approach could involve the reaction of isopropylmagnesium bromide with ethyl phenylacetate.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reagent formation is not starting. What should I do? A1: Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. The magnesium turnings should be fresh or crushed to expose a new surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.[9]

  • Q2: I have a non-polar impurity in my crude product. What is it? A2: A common side product during the formation of a Grignard reagent is the coupling of two alkyl/aryl halides, in this case, forming 2,3-dimethylbutane from two isopropyl radicals, or biphenyl if phenylmagnesium bromide is used.[10]

  • Q3: My main product is a tertiary alcohol, not the desired carboxylic acid. Why? A3: Grignard reagents react with esters twice. The first equivalent adds to the carbonyl group, eliminating the ethoxy group to form a ketone intermediate (2-phenyl-3-methyl-2-butanone). A second equivalent of the Grignard reagent then rapidly adds to this ketone to form a tertiary alcohol (3-methyl-2-phenyl-2-butanol) after acidic workup.[11][12] This is a major competing pathway and makes this route challenging for the synthesis of the target carboxylic acid.

Quantitative Data on Side Product Formation (Grignard Reaction):

ReactantsDesired ProductMajor Side ProductExpected OutcomeReference(s)
Isopropylmagnesium Bromide + Ethyl PhenylacetateThis compound3-Methyl-2-phenyl-2-butanolThe tertiary alcohol is expected to be the major product due to the high reactivity of the intermediate ketone.[11][12]
Phenylmagnesium BromidePhenylmagnesium BromideBiphenylFormation is competitive with Grignard reagent formation.[10]

Experimental Protocol: Grignard Reaction with an Ester (Illustrative)

This protocol illustrates the reaction of a Grignard reagent with an ester to form a tertiary alcohol, which is the expected major product in this synthetic approach.[12][13]

  • Prepare the isopropylmagnesium bromide Grignard reagent by adding a solution of 2-bromopropane in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Once the Grignard reagent has formed, cool the solution in an ice bath.

  • Add a solution of ethyl phenylacetate (0.5 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tertiary alcohol.

Workflow for Grignard Reaction with an Ester:

Grignard_Ester_Reaction Grignard Isopropylmagnesium Bromide Addition1 Nucleophilic Acyl Substitution Grignard->Addition1 Addition2 Nucleophilic Addition Grignard->Addition2 Ester Ethyl Phenylacetate Ester->Addition1 Ketone Intermediate Ketone Addition1->Ketone Ketone->Addition2 Tertiary_Alcohol Tertiary Alcohol Product Addition2->Tertiary_Alcohol

References

Technical Support Center: Purification of 3-Methyl-2-Phenylbutanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-methyl-2-phenylbutanoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[1][2]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at low temperatures.[3] For carboxylic acids like this compound, polar organic solvents are often a good starting point. Structurally similar compounds, such as 3-methyl-3-phenylbutanoic acid, are soluble in alcohols, ketones, and ethers.[4] It is recommended to perform small-scale solvent screening with common laboratory solvents like ethanol, isopropanol, acetone, and ethyl acetate to find the optimal one.

Q3: What is "oiling out" and how can it be prevented?

A3: "Oiling out" occurs when the solid melts and forms an oily layer instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 59-61°C).[5] To prevent this, select a solvent with a boiling point lower than the melting point of the acid. If oiling out occurs, you can try reheating the solution to redissolve the oil and then adding more solvent to lower the saturation point before cooling it more slowly.

Q4: What should I do if no crystals form upon cooling?

A4: If crystals do not form, the solution may be supersaturated. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal can act as a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is too dilute, you may need to heat it to evaporate some of the solvent and then allow it to cool again.[6]

  • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q5: How can I assess the purity of the recrystallized this compound?

A5: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value (59-61°C for this compound).[5] Impurities tend to broaden and depress the melting point range.

Troubleshooting Guide

Issue Potential Cause Solution
Low or No Crystal Yield Too much solvent was used, keeping the compound dissolved even at low temperatures.Reheat the solution to evaporate some of the solvent and then allow it to cool again.[6]
The cooling process was too rapid, preventing proper crystal formation.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or use a mixed-solvent system.
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is too concentrated or cooled too quickly.Reheat the solution to redissolve the oil, add more solvent, and cool slowly.
Colored Crystals Colored impurities are present in the crude sample.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Crystals Form in the Funnel During Hot Filtration The solution cools and crystallizes prematurely in the funnel stem.Preheat the funnel and filter paper before filtration. Use a stemless funnel if available. Add a small excess of hot solvent to the solution before filtering to ensure the compound remains dissolved.

Experimental Protocols

Solvent Selection (Small Scale)
  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool to room temperature, and then in an ice bath. A suitable solvent will result in the formation of a good crop of crystals.

  • Repeat this process with different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to identify the best one.

Recrystallization Protocol (Adapted from Ibuprofen Recrystallization)

This protocol is adapted from a procedure for ibuprofen, a structurally similar α-phenyl carboxylic acid.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol or an ethanol/water mixture) and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, well-defined crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum on for a period or by transferring them to a watch glass to air dry.

  • Analysis: Determine the mass and melting point of the dried, purified this compound.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [8]
Melting Point 59-61 °C[5]
Appearance Solid
Water Solubility Slightly soluble[5]
Illustrative Solubility Data for Solvent Selection

Disclaimer: The following data is illustrative to demonstrate ideal solubility characteristics for recrystallization, as precise experimental solubility data is not widely available. These values are based on general principles of carboxylic acid solubility.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water LowLowPoor
Hexane LowModerateGood (for non-polar impurities)
Ethanol ModerateHighGood
Isopropanol LowHighExcellent
Acetone HighHighPoor (too soluble at low temp)
Ethyl Acetate ModerateHighGood

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Chiral Resolution of 3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 3-methyl-2-phenylbutanoic acid. The information is designed to directly address specific experimental challenges and facilitate the optimization of this critical separation process.

Troubleshooting Guide

This section addresses common issues encountered during the chiral resolution of this compound via diastereomeric salt crystallization.

Issue 1: Low Yield of the Desired Diastereomeric Salt

  • Question: My yield of the crystallized diastereomeric salt is consistently low. What are the primary factors I should investigate?

  • Answer: Low yields are a common challenge and can stem from several factors. The most critical parameters to investigate are:

    • Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1] Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Suboptimal Temperature: The solubility of the desired salt may be too high even at low temperatures.[1] Lowering the final crystallization temperature (e.g., using an ice bath or a refrigerator) can improve recovery.[1]

    • Incorrect Stoichiometry: Ensure the molar ratio of the racemic acid to the resolving agent is optimized. While a 1:1 ratio is a common starting point, sometimes using a slight excess or a sub-stoichiometric amount of the resolving agent can improve yields.

    • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated. Allow the mixture to stir for a longer period (a process known as aging or Ostwald ripening) to maximize the yield of the thermodynamically more stable, less soluble salt.[1]

Issue 2: Low Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.)

  • Question: I have obtained crystals, but the enantiomeric excess of my target acid is low after liberating it from the salt. How can I improve the purity?

  • Answer: Low enantiomeric or diastereomeric excess indicates that both diastereomers have co-crystallized. This is often due to an insufficient difference in solubility between the two salts in the chosen solvent system.

    • Solvent Optimization: A thorough solvent screening is crucial. A different solvent or a mixture of solvents may enhance the solubility difference. The effect of temperature on diastereomeric purity should also be investigated, as the solubility difference can be temperature-dependent.

    • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers. Employ a slow, controlled cooling profile to favor the selective crystallization of the desired, less soluble diastereomer.

    • Recrystallization: Multiple recrystallizations of the enriched diastereomeric salt are often necessary to improve the enantiomeric excess. While this can lead to a loss in overall yield, it is a standard procedure for achieving high purity.[2]

    • Resolving Agent: The choice of resolving agent is critical. If optimization with one agent fails, screen other chiral bases. For acidic compounds like this compound, chiral amines such as (R)-1-phenylethylamine or (S)-3-methyl-2-phenylbutylamine are common choices.[2][3]

Issue 3: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I cool the solution, the product separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase. This can be caused by:

    • High Concentration: The solution may be too concentrated, leading to rapid nucleation and the formation of an oil. Try diluting the solution with more solvent.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool more slowly.

    • Inappropriate Solvent: The solvent may not be ideal. A solvent in which the salt has slightly higher solubility might allow for more controlled crystal growth.

    • Seeding: Adding a small "seed" crystal of the pure, desired diastereomeric salt to the supersaturated solution can induce crystallization and prevent oiling out.

Logical Workflow for Troubleshooting Diastereomeric Crystallization

G Start Start: Low Yield or Purity CheckSolvent Is the solvent system optimized? Start->CheckSolvent ScreenSolvents Perform solvent screening (different polarities, mixtures) CheckSolvent->ScreenSolvents No CheckTemp Is the temperature profile optimized? CheckSolvent->CheckTemp Yes ScreenSolvents->CheckTemp OptimizeTemp Adjust cooling rate (slower) and final temperature (lower) CheckTemp->OptimizeTemp No CheckRatio Is the acid:base ratio correct? CheckTemp->CheckRatio Yes OptimizeTemp->CheckRatio OptimizeRatio Test different molar ratios (e.g., 1:1, 1:0.5, 1:1.1) CheckRatio->OptimizeRatio No OilingOut Is the product 'oiling out'? CheckRatio->OilingOut Yes OptimizeRatio->OilingOut TroubleshootOil Dilute solution, cool slower, add seed crystals OilingOut->TroubleshootOil Yes Recrystallize Perform recrystallization of the diastereomeric salt OilingOut->Recrystallize No TroubleshootOil->Recrystallize CheckAgent Consider a different resolving agent Recrystallize->CheckAgent Purity still low End Achieved desired yield and purity Recrystallize->End Success CheckAgent->Start

Caption: A flowchart for troubleshooting common issues during diastereomeric crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound? A1: The two most prevalent methods are:

  • Diastereomeric Salt Crystallization: This is a classical and widely used technique for resolving chiral acids and bases.[2] It involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture at a much faster rate than the other.[4] This results in a mixture of an unreacted, enantiomerically enriched starting material and an enantiomerically pure product, which can then be separated.

Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization? A2: The choice of resolving agent is crucial and often empirical. For an acidic compound like this compound, chiral amines are the resolving agents of choice. Key factors to consider include:

  • Availability and Cost: Opt for readily available and cost-effective resolving agents, such as (R)- or (S)-1-phenylethylamine.

  • Formation of Crystalline Salts: The resolving agent must form a stable, crystalline salt with the carboxylic acid.

  • Solubility Difference: A significant difference in the solubility of the resulting diastereomeric salts in a particular solvent is essential for effective separation.

  • Ease of Recovery: The resolving agent should be easily removable after the separation to recover the pure enantiomer.

Q3: How do I liberate the enantiomerically pure this compound from the diastereomeric salt? A3: Once the diastereomeric salt has been purified to the desired level, the salt is "broken" to liberate the free acid. This is typically achieved by dissolving the salt in water or a biphasic mixture and then acidifying the solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate anion, making the chiral acid insoluble in the aqueous phase. The free acid can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and isolated by evaporation of the solvent.

Q4: My enzymatic kinetic resolution is giving low e.e. What are the likely causes? A4: In enzymatic kinetic resolutions, low enantiomeric excess can be attributed to several factors:

  • Enzyme Selectivity: The intrinsic enantioselectivity of the chosen enzyme for your specific substrate is a primary determinant. If the enzyme does not have a high preference for one enantiomer, the resulting e.e. will be low. Screening different lipases is recommended.

  • Reaction Conditions: Temperature, pH, and solvent can significantly impact the enzyme's activity and selectivity. These parameters should be optimized for your specific reaction.

  • Reaction Time (Conversion): In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material is highly dependent on the conversion. It is crucial to monitor the reaction and stop it at the optimal point (often close to 50% conversion) to achieve the highest e.e. for both components.[5]

Data Presentation

The following tables present representative quantitative data for the chiral resolution of compounds structurally similar to this compound. This data serves as a benchmark for expected results.

Table 1: Diastereomeric Salt Resolution of Structurally Similar Carboxylic Acids

Racemic AcidResolving AgentSolventYield of Desired EnantiomerEnantiomeric Excess (e.e.)Reference
Ibuprofen(S)-3-Methyl-2-phenylbutylamineNot specified39.8%98.7%[3]
Ketoprofen(S)-3-Methyl-2-phenylbutylamineNot specified36.7%99.4%[3]
Naproxen(S)-3-Methyl-2-phenylbutylamineNot specified35.1%99.2%[3]
2-Hydroxy-4-phenylbutanoic acid(S)-3-Methyl-2-phenylbutylamineNot specified34.4%>99%[3]

Table 2: Enzymatic Kinetic Resolution of 3-Phenylbutanoic Acid Ethyl Ester

Lipase SourceConversione.e. of Acid (S)e.e. of Ester (R)Enantiomeric Ratio (E)Reference
Burkholderia cepacia~50%>98%>99%>200Adapted from[6]
Pseudomonas fluorescens~50%>95%>95%>100Adapted from[6]
Candida antarctica Lipase BModerateHighHighHighAdapted from[6]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization (Representative Protocol)

This protocol is a general guideline for the resolution of racemic this compound using (R)-(+)-1-phenylethylamine as the resolving agent. Optimization of solvent, temperature, and stoichiometry will be required.

G Start Start: Racemic Acid + (R)-1-Phenylethylamine Dissolve Dissolve in minimal hot solvent (e.g., Methanol or Ethanol) Start->Dissolve Cool Cool slowly to room temperature, then in an ice bath Dissolve->Cool Filter Filter to collect diastereomeric salt crystals Cool->Filter Recrystallize Recrystallize salt from hot solvent (optional, for purity) Filter->Recrystallize Liberate Dissolve purified salt in water, acidify with HCl to pH 1-2 Filter->Liberate If purity is sufficient Recrystallize->Liberate Extract Extract with organic solvent (e.g., Ethyl Acetate) Liberate->Extract Isolate Dry and evaporate solvent to yield enantiomerically enriched acid Extract->Isolate Analyze Analyze by Chiral HPLC to determine e.e. Isolate->Analyze

Caption: Experimental workflow for diastereomeric salt resolution.

  • Salt Formation: In a flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., 95% ethanol). In a separate container, dissolve (R)-(+)-1-phenylethylamine (0.5-1.0 eq.) in a small amount of the same solvent. Add the amine solution dropwise to the heated acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed. To maximize crystal formation, place the flask in an ice bath for at least one hour.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This is the first crop of the diastereomeric salt, which should be enriched in one diastereomer.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric (and thus enantiomeric) purity, recrystallize the salt from a minimal amount of the hot solvent.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with 1 M HCl until the pH is approximately 1-2. A white precipitate of the free acid should form.

  • Extraction and Isolation: Extract the aqueous solution three times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution (Representative Protocol)

This protocol describes the enantioselective hydrolysis of racemic ethyl 3-methyl-2-phenylbutanoate using a lipase.

  • Reaction Setup: To a flask containing a phosphate buffer solution (e.g., 50 mM, pH 7.5), add the racemic ethyl 3-methyl-2-phenylbutanoate substrate.

  • Enzyme Addition: Add a lipase (e.g., from Burkholderia cepacia or immobilized Candida antarctica lipase B) to the mixture.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted ester and the produced acid.

  • Work-up: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent and separating the phases).

  • Separation:

    • Acidify the aqueous phase to pH 1-2 with HCl. Extract the enantiomerically enriched this compound with an organic solvent.

    • The unreacted, enantiomerically enriched ethyl 3-methyl-2-phenylbutanoate will remain in the organic phase from the initial work-up or can be extracted from the neutral aqueous phase before acidification.

  • Analysis: Determine the enantiomeric excess of both the isolated acid and the unreacted ester by chiral HPLC.

References

Troubleshooting peak tailing in HPLC analysis of 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-methyl-2-phenylbutanoic acid, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.

Initial Assessment: Is the peak tailing for this compound only, or are all peaks tailing?

This initial determination will help you discern between a chemical-specific issue and a system-wide problem.

Scenario 1: Only the this compound peak is tailing.

This suggests a chemical interaction between the analyte and the stationary phase.

Question: My this compound peak is tailing, but other compounds in my sample have good peak shape. What should I do?

Answer: This is likely due to secondary interactions between the acidic analyte and the stationary phase. Here’s a step-by-step guide to address this:

Step 1: Optimize Mobile Phase pH

The ionization state of this compound is highly dependent on the mobile phase pH. The predicted pKa of this compound is approximately 4.26.[1] To ensure the analyte is in a single, un-ionized form and to minimize interactions with the silica backbone of the column, the mobile phase pH should be adjusted.

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. A pH of approximately 2.5 is a good starting point.[2][3] This will ensure the carboxylic acid group is fully protonated, reducing its polarity and minimizing secondary interactions.[2]

  • Action: Add a small concentration (e.g., 0.1%) of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[4]

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Peak Shape
2.5Fully Protonated (less polar)1.0 - 1.2Symmetrical
4.350% Ionized / 50% Protonated> 1.5Significant Tailing
6.0Fully Ionized (more polar)1.2 - 1.5Moderate Tailing

Step 2: Evaluate Column Chemistry

The choice of HPLC column is critical for analyzing acidic compounds.

  • Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible silanol groups on the silica surface, which are a primary source of secondary interactions leading to peak tailing.[4]

  • Action: If you are using an older, non-end-capped column, consider switching to a more modern, fully end-capped column.

Step 3: Consider Mobile Phase Additives

Buffers can help to maintain a stable pH and mask residual silanol interactions.

  • Recommendation: If adjusting the pH with an acidifier is not sufficient, consider using a buffer.

  • Action: A low concentration (10-25 mM) of a phosphate or acetate buffer, adjusted to the target pH of ~2.5, can improve peak shape. Ensure the buffer is soluble in your mobile phase composition.

Scenario 2: All peaks in the chromatogram are tailing.

This generally points to a physical or system-wide issue rather than a specific chemical interaction.

Question: All of the peaks in my chromatogram are tailing. What could be the cause?

Answer: When all peaks exhibit tailing, the problem is likely related to the HPLC system itself or the column hardware. Here’s how to troubleshoot:

Step 1: Check for Column Contamination and Voids

Over time, columns can become contaminated or develop voids at the inlet, leading to poor peak shape for all analytes.[5][6]

  • Action 1: Column Flushing. Flush the column with a strong solvent to remove strongly retained contaminants. A general flushing procedure for a reversed-phase column is provided below.

  • Action 2: Inspect for Voids. A void at the head of the column can cause peak distortion.[4] If flushing does not resolve the issue, and the column is old or has been subjected to pressure shocks, a void may have formed. In this case, the column will likely need to be replaced.

Step 2: Minimize Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[4]

  • Recommendation: Keep the length of all connecting tubing, especially between the column and the detector, as short as possible. Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).

  • Action: Inspect all fittings and connections to ensure they are properly made and not contributing to dead volume.

Experimental Protocols

Protocol 1: Reversed-Phase C18 Column Flushing Procedure

This procedure is for removing strongly retained contaminants from a C18 column.

Objective: To clean the column and restore peak shape.

Methodology:

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with Mobile Phase without Buffer: Flush the column with your mobile phase composition (e.g., acetonitrile/water) without any salts or buffers for 10-15 column volumes.

  • Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 15-20 column volumes.

  • Flush with Isopropanol (Optional, for highly non-polar contaminants): Flush with 100% isopropanol for 15-20 column volumes.

  • Re-equilibrate the Column: Re-introduce the mobile phase (starting with the organic/aqueous mix without buffer, then with buffer) and allow the system to equilibrate until a stable baseline is achieved.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 chem_issue Chemical Interaction Issue q1->chem_issue No sys_issue System-Wide/Physical Issue q1->sys_issue Yes step1_ph Adjust Mobile Phase pH (Target pH ~2.5) chem_issue->step1_ph step2_col Evaluate Column Chemistry (Use End-capped C18) step1_ph->step2_col step3_add Consider Mobile Phase Additives (Buffers) step2_col->step3_add end Symmetrical Peak step3_add->end step1_flush Flush Column/ Check for Voids sys_issue->step1_flush step2_ecv Minimize Extra-Column Volume step1_flush->step2_ecv step2_ecv->end

Caption: A logical workflow for troubleshooting peak tailing.

Analyte-Silanol Interaction Leading to Peak Tailing

Analyte_Silanol_Interaction silanol Deprotonated Silanol (Si-O⁻) (Negative Charge) interaction Ionic Repulsion (Less likely to cause tailing for acids) acid Ionized Analyte (R-COO⁻) (Negative Charge) secondary_interaction Secondary Polar Interactions (Can contribute to tailing) analyte_protonated Protonated Analyte (R-COOH) (Neutral, at pH < pKa) no_interaction Reduced Interaction (Symmetrical Peak) silanol_protonated Protonated Silanol (Si-OH) (Neutral)

References

Preventing racemization during the synthesis of 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-2-phenylbutanoic acid. The focus is on preventing racemization and ensuring high enantiomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause of racemization in the synthesis of this compound is the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The α-proton at the chiral center (the carbon attached to the phenyl and carboxyl groups) is acidic and can be removed, leading to a loss of the defined stereochemistry. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[1]

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: Racemization can occur at several stages:

  • During the key bond-forming reaction: If the reaction conditions for creating the chiral center are not sufficiently controlled (e.g., inappropriate base, temperature, or solvent), the enolate intermediate can exist long enough to racemize before the desired reaction occurs.[1]

  • During workup: Aqueous acidic or basic workup conditions can catalyze enolization and lead to a loss of enantiomeric excess.[1]

  • During purification: Purification methods such as silica gel chromatography can sometimes lead to racemization if the silica is acidic or if the elution solvent contains acidic or basic impurities.[1]

  • During removal of a chiral auxiliary: Harsh acidic or basic conditions used to hydrolyze a chiral auxiliary can cause epimerization at the newly formed chiral center.[2]

Q3: What are the general strategies to prevent racemization?

A3: Key strategies to minimize racemization include:

  • Direct Enantioselective Alkylation: Employing a chiral lithium amide as a non-covalent stereodirecting agent can achieve direct and highly enantioselective alkylation of the starting arylacetic acid, circumventing the need to attach and remove a chiral auxiliary.[4]

  • Careful Control of Reaction Conditions:

    • Temperature: Low temperatures (e.g., -78 °C) are crucial to minimize the rate of racemization of the enolate intermediate.[1]

    • Base Selection: Use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) ensures rapid and complete enolate formation.[1][5]

  • Mild Workup and Purification: Use buffered aqueous solutions or mild acids/bases during workup. For purification, consider using neutralized silica gel or crystallization to avoid racemization.

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[6][7]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (e.e.)

This guide provides a systematic approach to troubleshooting low enantiomeric excess.

Problem Potential Cause Recommended Solution
Low e.e. in Direct Alkylation Incomplete enediolate formation: Insufficient base or reaction time can lead to a competing non-selective background reaction.Ensure the use of at least two equivalents of a strong, non-nucleophilic base like n-BuLi to form the enediolate.
Suboptimal temperature: Higher temperatures can decrease enantioselectivity.Maintain a strict low temperature profile (e.g., -78 °C) during enediolate formation and alkylation.[4]
Impure reagents or solvents: Water or other protic impurities can quench the enediolate and lead to a racemic background reaction.Use freshly distilled, anhydrous solvents and high-purity reagents.
Low e.e. with Chiral Auxiliary Incomplete enolate formation: Not using a sufficiently strong base or allowing the temperature to rise can result in poor diastereoselectivity.Use a strong, non-nucleophilic base like LDA or NaHMDS at low temperatures (-78 °C) to ensure complete and regioselective enolate formation.[1][5]
Racemization during auxiliary cleavage: Harsh hydrolysis conditions (strong acid or base at high temperatures) can epimerize the α-carbon.Employ milder hydrolysis conditions. For N-acyl oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH) or lithium hydroxide in a THF/water mixture at 0 °C is effective and minimizes racemization.[8]
Inconsistent e.e. values Inaccurate analytical method: An unvalidated chiral HPLC method can give misleading e.e. values.Validate your chiral HPLC method for resolution, accuracy, and precision using a racemic standard.

Troubleshooting Workflow for Low Enantiomeric Excess

G cluster_0 Problem: Low Enantiomeric Excess start Low e.e. Observed validate_hplc Validate Chiral HPLC Method? start->validate_hplc validate_hplc->start Method Invalid reagents Check Reagent/Solvent Purity? validate_hplc->reagents Method Valid reagents->start Impurities Found conditions Optimize Reaction Conditions? reagents->conditions Reagents Pure conditions->start Conditions Suboptimal cleavage Optimize Auxiliary Cleavage? conditions->cleavage Conditions Optimized cleavage->start Harsh Conditions Used success High e.e. Achieved cleavage->success Cleavage Mild G cluster_0 Direct Enantioselective Alkylation Workflow A Prepare Chiral Lithium Amide Solution B Add Phenylacetic Acid at -78°C A->B C Add 2-Iodopropane at -78°C B->C D Quench Reaction C->D E Aqueous Workup and Extraction D->E F Purification (Column Chromatography) E->F G (S)-3-Methyl-2-phenylbutanoic Acid F->G

References

Column chromatography conditions for purifying 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information and troubleshooting advice for the purification of 3-methyl-2-phenylbutanoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column chromatography setup for purifying this compound?

For the purification of this compound, a normal-phase column chromatography setup using silica gel as the stationary phase is a standard and effective method.[1][2] The addition of a small amount of a weak acid to the mobile phase is crucial to obtain good separation and peak shape.

Q2: Why is my this compound streaking or "tailing" on the column?

Tailing is a common issue when purifying carboxylic acids on silica gel. It occurs because the acidic proton of the carboxylic acid can interact with the slightly basic sites on the silica gel surface, leading to a slow and uneven elution. To mitigate this, it is highly recommended to add a small percentage of a volatile acid, such as formic acid or acetic acid, to your mobile phase.[2] This suppresses the deprotonation of the this compound, leading to a sharper elution band.

Q3: My compound is not moving off the column. What should I do?

If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate. It is also possible that the compound has decomposed on the silica gel, which can happen with sensitive compounds.[3]

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography using a C18 stationary phase is a viable alternative, particularly if the impurities are significantly more or less polar than this compound.[4] In this case, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid like trifluoroacetic acid (TFA) to control the pH and ensure the carboxylic acid is protonated.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using normal-phase column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Formic acid (or acetic acid)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate. Add 0.5-1% formic acid to this mixture.[2]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica gel to settle, ensuring a flat, even bed.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is absorbed into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow rate.

  • Monitoring the Separation:

    • Monitor the elution of the compound by Thin Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in the mobile phase.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Guide

Problem Possible Cause Solution
Compound runs with the solvent front (low Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Compound does not elute from the column (Rf = 0) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[3]
Streaking or "tailing" of the compound spot on TLC and column Interaction of the acidic compound with the silica gel.Add 0.5-1% of formic or acetic acid to the mobile phase to suppress deprotonation.[2]
Poor separation of compounds Inappropriate mobile phase polarity.Optimize the mobile phase system using TLC to achieve better separation between the desired product and impurities.
Compound decomposes on the column The compound is sensitive to the acidity of silica gel.Consider deactivating the silica gel by treating it with a base before use, or use an alternative stationary phase like alumina.[3]
Cracks appear in the silica gel bed The column ran dry.Ensure the solvent level never drops below the top of the stationary phase.

Visualizing the Workflow

The following diagram illustrates the general workflow for a column chromatography experiment.

ColumnChromatographyWorkflow Column Chromatography Workflow prep Preparation pack Pack Column prep->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute monitor Monitor with TLC elute->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: A flowchart of the column chromatography process.

References

Technical Support Center: Overcoming Poor Solubility of 3-Methyl-2-Phenylbutanoic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-methyl-2-phenylbutanoic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a solid at room temperature with a molecular weight of approximately 178.23 g/mol .[1][2][3] It is classified as a carboxylic acid and is predicted to have a pKa of approximately 4.26. It is known to be slightly soluble in water but soluble in some organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2][3]
Appearance Solid[3]
Predicted pKa 4.26 ± 0.10
Water Solubility Slightly soluble

Q2: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. Several factors can contribute to this:

  • Exceeding Aqueous Solubility: The concentration of the compound in your assay may be higher than its intrinsic aqueous solubility.

  • pH of the Buffer: As a carboxylic acid with a pKa of ~4.26, its solubility is highly dependent on the pH of the solution. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form.

  • Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution. This is often referred to as "solvent shock."

  • Temperature: Changes in temperature can affect solubility. If stock solutions are stored cold and then added to a room temperature or 37°C assay buffer, the compound may initially dissolve but then precipitate as it equilibrates.

Q3: What is a good starting solvent for my stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. For a structurally similar compound, 2-phenylbutanoic acid, a solubility of 10 mg/mL in DMSO has been reported, which can serve as a useful starting point. Ethanol is another potential organic solvent.

Q4: How much DMSO can I tolerate in my cell-based assay?

The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid cytotoxicity and off-target effects. A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower, especially for sensitive cell lines or long-term incubation studies. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

This is a classic sign of either exceeding the compound's aqueous solubility or "solvent shock."

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately in Buffer check_stock Is the stock solution clear? start->check_stock lower_conc Lower the final assay concentration check_stock->lower_conc Yes change_solvent Prepare stock in a different organic solvent (e.g., Ethanol) check_stock->change_solvent No ph_adjust Increase the pH of the aqueous buffer (> pKa) lower_conc->ph_adjust co_solvent Increase the percentage of co-solvent in the final assay (if permissible) ph_adjust->co_solvent slow_addition Add stock solution to buffer slowly while vortexing co_solvent->slow_addition end_solution Solution Achieved slow_addition->end_solution

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Compound precipitates over time during the assay.

This could be due to temperature effects, compound instability, or interactions with assay components.

Troubleshooting Workflow for Delayed Precipitation

start Precipitation Observed During Assay Incubation check_temp Are there temperature fluctuations? start->check_temp equilibrate Equilibrate all solutions to the assay temperature before mixing check_temp->equilibrate Yes check_interaction Does the compound interact with assay components (e.g., proteins)? check_temp->check_interaction No end_solution Stable Solution equilibrate->end_solution add_bovine_serum Consider adding a carrier protein like BSA to the buffer check_interaction->add_bovine_serum Possible check_stability Is the compound stable in the assay buffer? check_interaction->check_stability Unlikely add_bovine_serum->end_solution fresh_solution Prepare fresh solutions immediately before use check_stability->fresh_solution fresh_solution->end_solution

Caption: Troubleshooting workflow for delayed precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. A starting concentration of 10-50 mM is recommended.

  • Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Solubilization by pH Adjustment

Since this compound is a carboxylic acid with a predicted pKa of ~4.26, its solubility in aqueous solutions will increase significantly at a pH above its pKa.

  • Buffer Selection: Choose a buffer system that is appropriate for your assay and can be adjusted to a pH above 4.26. A common choice is phosphate-buffered saline (PBS), which has a physiological pH of ~7.4.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (as described in Protocol 1).

  • Dilution into Buffer:

    • Add the DMSO stock solution to the aqueous buffer with a pH > 5.0 (ideally pH 7.0-7.4 for many biological assays).

    • The final concentration of the compound should be carefully chosen to remain below its solubility limit at that pH.

    • The final concentration of DMSO should be kept below the tolerance level of the assay (e.g., <0.5%).

  • Verification: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.

Signaling Pathway for pH-Dependent Solubility

cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph R-COOH (Protonated Form) high_ph R-COO⁻ + H⁺ (Deprotonated Form) low_ph->high_ph Increase pH low_solubility Poor Aqueous Solubility low_ph->low_solubility high_ph->low_ph Decrease pH high_solubility Increased Aqueous Solubility high_ph->high_solubility

Caption: Relationship between pH and the solubility of a carboxylic acid.

Table 2: Estimated Solubility of 2-Phenylbutanoic Acid (as a proxy)

SolventEstimated Solubility
DMSO 10 mg/mL
Ethanol Soluble (qualitative)
Water Slightly Soluble

Note: This data is for a structurally similar compound and should be used as a guideline. The actual solubility of this compound should be determined experimentally.

By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the poor solubility of this compound, leading to more reliable and reproducible assay results.

References

Reducing impurities in the alkylation step of 3-methyl-2-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-2-phenylbutanoic acid, with a specific focus on reducing impurities during the critical alkylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A widely used and effective method is the enantioselective alkylation of a phenylacetic acid derivative.[1] This approach involves the deprotonation of phenylacetic acid with a chiral lithium amide base to form a chiral enolate, which is then alkylated with an isopropyl halide, such as 2-iodopropane.[1][2] This method is favored for its ability to establish the desired stereocenter early in the synthetic sequence.[1]

Q2: What are the key reagents and conditions for the alkylation step?

A2: The key reagents include phenylacetic acid as the starting material, a chiral lithium amide (often derived from a C2-symmetric amine) as the stereodirecting base, and an alkylating agent like 2-iodopropane.[1][2] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon) at low temperatures, commonly -78 °C, to ensure high enantioselectivity and minimize side reactions.[1]

Q3: What are the potential impurities I might encounter in the alkylation step?

A3: While the reaction can be very clean, potential impurities include:

  • Unreacted Phenylacetic Acid: Incomplete reaction can lead to the presence of the starting material.

  • Di-alkylated Product (2,2-diisopropyl-phenylacetic acid): Over-alkylation can occur, especially if an excess of the alkylating agent or prolonged reaction times are used.

  • Propene: Elimination of the alkylating agent (2-iodopropane) can occur, particularly at higher temperatures or with very strong, sterically hindered bases.[3][4][5]

  • Impurities from n-Butyllithium: Aged or poor-quality n-butyllithium can contain lithium alkoxides or hydroxide, which can negatively impact the enantioselectivity of the reaction.[6]

Q4: How can I purify the crude this compound?

A4: Common purification techniques include:

  • Acid-Base Extraction: To remove neutral and basic impurities.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting material and other byproducts.[1]

  • Recrystallization: This technique can be used to obtain a highly pure crystalline product.[7] Suitable solvents for amides derived from the product include acetonitrile and ethanol.[7]

Q5: How can I determine the purity and enantiomeric excess of my product?

A5: The purity and enantiomeric excess (e.e.) can be determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a polysaccharide-based chiral stationary phase (CSP) is a robust method for separating and quantifying the enantiomers to determine the enantiomeric excess.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure the chiral lithium amide is freshly prepared and accurately titrated. Use a sufficient excess of the base (typically >2 equivalents).
Poor Quality of n-Butyllithium Use a fresh, properly stored bottle of n-butyllithium. Consider titrating the reagent before use to determine its exact molarity.[6]
Inactive Alkylating Agent Use a fresh bottle of 2-iodopropane. Consider purification of the alkylating agent if it has been stored for a long time.
Reaction Quenched Prematurely Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before quenching.
Low Reaction Temperature While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed for a sufficient time to reach completion. Reaction times can range from 5 to 24 hours.[1][2]
Issue 2: High Levels of Unreacted Phenylacetic Acid
Potential Cause Troubleshooting Steps
Insufficient Base Increase the equivalents of the chiral lithium amide to ensure complete deprotonation of the phenylacetic acid.
Insufficient Alkylating Agent Use a slight excess of 2-iodopropane (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
Short Reaction Time Increase the reaction time and monitor by TLC until the phenylacetic acid spot is no longer visible.
Issue 3: Formation of Di-alkylated Impurity
Potential Cause Troubleshooting Steps
Excess Alkylating Agent Use a smaller excess of 2-iodopropane. A 1.1 to 1.2 equivalent range is often sufficient.
High Reaction Temperature Maintain a low reaction temperature (-78 °C) throughout the addition of the alkylating agent and for the duration of the reaction.
Slow Addition of Substrate Add the phenylacetic acid solution dropwise to the pre-formed lithium amide solution to avoid localized high concentrations of the enolate.
Issue 4: Low Enantiomeric Excess (e.e.)
Potential Cause Troubleshooting Steps
Poor Quality of Chiral Amine Ensure the chiral amine used to prepare the lithium amide is of high purity.
Contaminated n-Butyllithium As mentioned, impurities in n-BuLi can drastically lower enantioselectivity.[6] Use a fresh, high-quality source.
Reaction Temperature Too High Strict adherence to low temperatures (e.g., -78 °C) is critical for achieving high enantioselectivity.
Incorrect Stoichiometry The stoichiometry of the chiral amine and n-butyllithium is essential for high enantioselectivity.[2] Optimize the ratio in small-scale experiments.

Experimental Protocols

Protocol 1: Enantioselective Alkylation of Phenylacetic Acid
  • Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral amine (e.g., a C2-symmetric amine, 2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (2.0 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature.

  • Enolate Formation: In a separate flame-dried flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the chiral lithium amide solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enediolate formation.[1]

  • Alkylation: Add 2-iodopropane (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 5-24 hours, monitoring the progress by TLC.[1]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1] Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Protocol 2: Chiral HPLC Analysis of this compound
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).[9]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the purified product in the mobile phase to a concentration of approximately 100 µg/mL.

  • Calculation of Enantiomeric Excess (% ee): % ee = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Impurity Profile (Hypothetical Data)

ParameterCondition ACondition BCondition C
Temperature -78 °C-40 °C-78 °C
Equivalents of 2-iodopropane 1.21.22.0
Yield of Desired Product 90%85%80%
Unreacted Phenylacetic Acid 5%8%2%
Di-alkylated Product <1%3%15%
Propene Formation Not Detected2%Not Detected
Enantiomeric Excess (e.e.) 98%92%97%

Visualizations

Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Prepare Chiral Amine Solution in THF form_amide Formation of Chiral Lithium Amide (-78 °C) prep_amine->form_amide prep_nBuLi Prepare n-Butyllithium Solution prep_nBuLi->form_amide prep_PAA Prepare Phenylacetic Acid Solution in THF form_enolate Formation of Chiral Enolate (-78 °C) prep_PAA->form_enolate form_amide->form_enolate alkylation Alkylation with 2-Iodopropane (-78 °C) form_enolate->alkylation quench Quench with aq. NH4Cl alkylation->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography / Recrystallization drying->purification purity_analysis Purity Analysis (GC-MS) purification->purity_analysis ee_analysis Enantiomeric Excess Analysis (Chiral HPLC) purification->ee_analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity Level start->high_impurity low_ee Low Enantiomeric Excess start->low_ee incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction impurity_type Identify Impurity Type (GC-MS, NMR) high_impurity->impurity_type check_chiral_source Check Chiral Amine Purity low_ee->check_chiral_source check_nBuLi Use Fresh, High-Quality n-BuLi low_ee->check_nBuLi verify_temp Verify Reaction Temperature low_ee->verify_temp check_reagents Check Reagent Quality (Base, Alkylating Agent) incomplete_reaction->check_reagents Yes increase_time Increase Reaction Time incomplete_reaction->increase_time No unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm dialkylation Di-alkylation Product impurity_type->dialkylation elimination Elimination Product impurity_type->elimination optimize_stoichiometry Optimize Stoichiometry (Base, Alkylating Agent) unreacted_sm->optimize_stoichiometry dialkylation->optimize_stoichiometry control_temperature Strict Temperature Control elimination->control_temperature

Caption: Troubleshooting logic for impurity reduction in the alkylation step.

References

Technical Support Center: 3-Methyl-2-Phenylbutanoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-methyl-2-phenylbutanoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other carboxylic acids, is influenced by several factors.[1][2] Key factors include:

  • pH of the solution: The dissociation of the carboxylic acid group is pH-dependent. The resulting carboxylate ion may have different stability compared to the undissociated acid.

  • Solvent composition: The polarity of the solvent can impact the stability.[1] Carboxylic acids are generally more stable in aqueous solutions due to better solvation and hydrogen bonding of the carboxylate ion.[1]

  • Temperature: Higher temperatures typically accelerate degradation reactions.[3]

  • Presence of oxidizing agents: The phenyl group and the tertiary carbon atom could be susceptible to oxidation.

  • Exposure to light: Photodegradation can occur, especially in solutions exposed to UV light.[3]

  • Presence of electron-withdrawing or electron-donating groups: The inherent structure of this compound, with its electron-donating methyl group and electron-withdrawing phenyl group, influences the stability of the carboxylate ion.[1][4][5]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, potential degradation pathways for this compound may include:

  • Oxidative degradation: The aromatic ring and the benzylic position are potential sites for oxidation, which can be initiated by peroxides, metal ions, or exposure to atmospheric oxygen.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation (loss of CO2) can be a degradation route under certain stress conditions.

  • Photodegradation: The phenyl group can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation.

Q3: How can I monitor the stability of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of this compound due to the presence of the UV-absorbing phenyl group.[6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7][8]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound in my solution stored at room temperature. What could be the cause?

Troubleshooting Steps:

  • Check the pH of your solution: Extreme pH values can catalyze degradation. For carboxylic acids, neutral to slightly acidic pH is often preferred for stability.

  • Analyze for Oxidative Stress:

    • Is your solvent degassed? Dissolved oxygen can contribute to oxidative degradation.

    • Are there any metal ions present in your solution or container that could catalyze oxidation? Consider using chelating agents like EDTA if metal-catalyzed oxidation is suspected.

  • Evaluate for Photodegradation:

    • Are your samples protected from light? Store solutions in amber vials or in the dark.[3]

  • Consider the Solvent:

    • Some organic solvents can contain impurities (e.g., peroxides in older ethers) that can initiate degradation. Use high-purity, fresh solvents.

Issue 2: My chromatogram shows several new peaks after subjecting my this compound solution to stress conditions. How do I identify these as degradation products?

Troubleshooting Steps:

  • Perform a Forced Degradation Study: Conduct a systematic forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8] This will help in confirming that the new peaks are indeed related to the degradation of your compound.

  • Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, you can check the UV spectra of the parent peak and the new peaks. Similarity in spectra might suggest they are related.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information for the new peaks. This is a powerful tool for identifying and characterizing degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the stability profile of a drug substance.[8]

Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60°C for 8 hours.[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 60°C for 8 hours.[3]

    • Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂. Store at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[3]

    • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Table 1: Example HPLC Method Parameters for Stability Indicating Assay

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 2: Hypothetical Results of a Forced Degradation Study for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks
1 N HCl, 60°C, 8h8.51
1 N NaOH, 60°C, 8h15.22
6% H₂O₂, RT, 24h21.03
Heat (80°C), 48h5.11
Photolysis (ICH Q1B)12.82

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Stability_Factors cluster_factors Influencing Factors cluster_molecule This compound cluster_outcomes Potential Outcomes pH pH Molecule Stability in Solution pH->Molecule Solvent Solvent Solvent->Molecule Temperature Temperature Temperature->Molecule Oxidants Oxidizing Agents Oxidants->Molecule Light Light Exposure Light->Molecule Degradation Degradation Molecule->Degradation Unfavorable Conditions Stable Stable Molecule->Stable Optimal Conditions

Caption: Factors influencing the stability of this compound in solution.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (1N HCl, 60°C) stress->acid pH < 2 base Base Hydrolysis (1N NaOH, 60°C) stress->base pH > 12 oxidation Oxidation (6% H₂O₂, RT) stress->oxidation Oxidant heat Thermal (80°C) stress->heat High Temp light Photolysis (ICH Q1B) stress->light Light sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis HPLC Analysis sampling->analysis end Evaluate Degradation Profile & Method Specificity analysis->end

Caption: General workflow for a forced degradation study of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during the oxidation of primary and secondary alcohols to aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products of the Swern oxidation?

The main by-products generated during the Swern oxidation are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) when triethylamine is used as the base.[1][2] Of these, dimethyl sulfide is known for its strong, unpleasant odor, and carbon monoxide is a toxic gas, necessitating that the reaction be performed in a well-ventilated fume hood.[1][2]

Q2: What is the most common side reaction, and how can I prevent it?

The most prevalent side reaction is the formation of methylthiomethyl (MTM) ethers (R-O-CH₂SMe).[3][4] This occurs when the reaction temperature rises, causing the intermediate chlorosulfonium salt to undergo a Pummerer rearrangement.[4]

Prevention:

  • Maintain Cryogenic Temperatures: It is crucial to keep the reaction temperature below -60°C.[1][4] A dry ice/acetone bath (-78°C) is standard for this purpose.[5]

  • Order of Reagent Addition: Ensure the alcohol is added and has reacted with the activated DMSO species before the addition of triethylamine.[3]

Q3: I am observing epimerization at the α-carbon to my newly formed carbonyl. What can I do to minimize this?

Epimerization can occur when using triethylamine as the base.[1] To mitigate this, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).[1][6]

Q4: The reaction is generating a lot of gas and is difficult to control. What is causing this?

The reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride produces an intermediate that rapidly decomposes to generate carbon monoxide (CO) and carbon dioxide (CO₂).[1][3] This process is highly exothermic.

Control Measures:

  • Maintain a low temperature (-78°C) throughout the addition of oxalyl chloride to the DMSO solution.[3][5]

  • Add the oxalyl chloride dropwise to the DMSO solution to control the rate of gas evolution and heat generation.[5]

Q5: How can I deal with the unpleasant odor of the dimethyl sulfide by-product?

Dimethyl sulfide is notoriously malodorous.[1][7] To neutralize the smell, all glassware and waste from the reaction can be rinsed with an oxidizing agent like bleach (sodium hypochlorite) or Oxone®, which will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Swern oxidation.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired aldehyde/ketone 1. Incomplete activation of DMSO. 2. The alcohol did not fully react with the activated species. 3. The sulfur ylide intermediate did not form or decompose properly. 4. Water contamination in reagents or glassware.1. Ensure oxalyl chloride is added slowly to the DMSO solution at -78°C and allowed to stir for a sufficient time (e.g., 15-30 minutes) before adding the alcohol.[8] 2. Allow the alcohol to react with the activated DMSO for an adequate period (e.g., 30-45 minutes) at -78°C before adding the base.[8] 3. After adding triethylamine, stir at -78°C for a short period (e.g., 10-30 minutes) and then allow the reaction to slowly warm to room temperature to ensure complete elimination.[5][9] 4. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. The active oxidant is unstable towards water.[4]
Formation of a significant amount of MTM ether by-product 1. The reaction temperature was too high (above -60°C).[4] 2. Premature addition of triethylamine.[3]1. Carefully monitor and maintain the reaction temperature at -78°C, especially during the addition of reagents.[5] 2. Adhere to the correct order of addition: activate DMSO with oxalyl chloride, add the alcohol, and only then add the triethylamine.[3]
Product mixture contains unreacted starting alcohol 1. Insufficient equivalents of the oxidizing agent. 2. The reaction was not allowed to proceed to completion.1. Use a slight excess of oxalyl chloride (1.5-2.0 equiv.) and DMSO (2.5-3.0 equiv.) relative to the alcohol (1.0 equiv.).[5][8] 2. Increase the reaction time after the addition of the alcohol and/or after the addition of the base. For secondary alcohols, warming to -40°C for a period after alcohol addition may help.[9]
Epimerization of a chiral center alpha to the carbonyl The base (triethylamine) is causing deprotonation and reprotonation at the α-position.Replace triethylamine with a bulkier base like diisopropylethylamine (DIPEA).[1][6]

Experimental Protocols

Standard Swern Oxidation Protocol for a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to -78°C using a dry ice/acetone bath.[5]

  • Activation of DMSO: To the cold DCM, add dimethyl sulfoxide (DMSO, 2.5-3.0 equiv.).[8] Then, add oxalyl chloride (1.5-2.0 equiv.) dropwise over several minutes, ensuring the internal temperature does not rise significantly.[5][8] Stir the resulting mixture at -78°C for 15-30 minutes.[8]

  • Alcohol Addition: Dissolve the primary alcohol (1.0 equiv.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.[8] Rinse the flask that contained the alcohol with a small amount of DCM to ensure complete transfer. Stir the reaction at -78°C for 30-45 minutes.[8]

  • Elimination: Add triethylamine (Et₃N, 5.0-7.0 equiv.) dropwise to the mixture.[8] Stir for an additional 10-30 minutes at -78°C.[5][9]

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.[5][10] Purification is typically performed by flash column chromatography.

Visualizations

Swern Oxidation Mechanism

The diagram below outlines the key steps in the Swern oxidation, from the activation of DMSO to the formation of the final carbonyl compound.

Swern_Mechanism cluster_activation Step 1: Activation of DMSO cluster_oxidation Step 2: Oxidation of Alcohol DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium chloride (Active Oxidant) DMSO->ActiveSpecies + Oxalyl Chloride (-78°C) OxalylChloride Oxalyl Chloride Gases CO + CO₂ ActiveSpecies->Gases Alkoxysulfonium Alkoxysulfonium Ion ActiveSpecies->Alkoxysulfonium Reacts with Alcohol Alcohol Primary/Secondary Alcohol (R₂CHOH) Alcohol->Alkoxysulfonium + Active Oxidant Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine (Base) Product Aldehyde/Ketone (R₂C=O) Ylide->Product Intramolecular Elimination DMS Dimethyl Sulfide (By-product) Ylide->DMS

Caption: Key stages of the Swern oxidation mechanism.

Troubleshooting Workflow for By-product Formation

This decision tree provides a logical workflow for diagnosing and resolving common issues related to by-product formation in the Swern oxidation.

Troubleshooting_Workflow Start High By-product Formation Observed CheckByproduct Identify Primary By-product Start->CheckByproduct MTM_Ether MTM Ether Detected? CheckByproduct->MTM_Ether Analysis Epimerization Epimerization Detected? CheckByproduct->Epimerization Analysis Unreacted_SM High % of Unreacted Starting Material? CheckByproduct->Unreacted_SM Analysis Temp_Check Was Temp < -60°C? MTM_Ether->Temp_Check Yes Sol_Base Solution: Use a Bulkier Base (e.g., DIPEA) Epimerization->Sol_Base Yes Equiv_Check Check Reagent Equivalents & Purity Unreacted_SM->Equiv_Check Yes Time_Check Check Reaction Times Unreacted_SM->Time_Check Yes Order_Check Was Base Added Last? Temp_Check->Order_Check Yes Sol_Temp Solution: Lower & Maintain Temperature at -78°C Temp_Check->Sol_Temp No Order_Check->Unreacted_SM Yes Sol_Order Solution: Correct Order of Reagent Addition Order_Check->Sol_Order No Sol_Equiv Solution: Use Slight Excess of Oxalyl Chloride/DMSO Equiv_Check->Sol_Equiv Sol_Time Solution: Increase Reaction Time for Key Steps Time_Check->Sol_Time

Caption: Decision tree for troubleshooting Swern oxidation.

References

Technical Support Center: Scale-Up of 3-Methyl-2-Phenylbutanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-methyl-2-phenylbutanoic acid production. The information provided is based on established principles of chemical process scale-up and draws parallels from the industrial synthesis of structurally similar molecules, such as ibuprofen.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

Issue ID Problem Potential Causes Recommended Actions & Solutions
SYN-01 Low Yield in Alkylation Step 1. Incomplete deprotonation of phenylacetic acid derivative.2. Poor reactivity of the alkylating agent.3. Side reactions, such as dialkylation or elimination.4. Inefficient mixing at scale.1. Ensure strictly anhydrous conditions. Titrate the base to confirm its concentration before use. Consider a stronger, non-nucleophilic base.2. Use a more reactive alkylating agent (e.g., iodide instead of bromide). Increase reaction temperature cautiously, monitoring for side products.3. Control stoichiometry carefully. Add the alkylating agent slowly to the enolate solution. Monitor the reaction for the formation of impurities.4. Evaluate and optimize the reactor's mixing efficiency. Consider using an overhead stirrer with appropriate impeller design for the vessel geometry.
SYN-02 Exothermic Runaway During Alkylation 1. Poor heat transfer in a larger reactor.2. Addition of reagents too quickly.3. Insufficient cooling capacity.1. Characterize the reaction calorimetry at a smaller scale to predict the heat flow. Ensure the pilot plant reactor has adequate heat removal capacity.[1]2. Control the addition rate of the alkylating agent using a calibrated pump. Monitor the internal temperature closely.3. Ensure the cooling system is functioning optimally. Consider a jacketed reactor with a reliable temperature control unit.
PUR-01 Difficulty in Isolating the Product by Crystallization 1. Product "oiling out" instead of crystallizing.2. Formation of a metastable polymorph.3. High levels of impurities inhibiting crystallization.1. Ensure the solution is not supersaturated at a temperature above the product's melting point in the chosen solvent system. Employ a slower cooling rate.[2]2. Use seeding with the desired stable polymorph to control the crystallization process.[2]3. Analyze the crude product for impurities that may act as crystallization inhibitors. Consider an additional purification step (e.g., charcoal treatment, reslurrying) before final crystallization.
PUR-02 Low Enantiomeric Purity 1. Racemization during the reaction or workup.2. Inefficient chiral resolution.3. Inaccurate analytical method for determining enantiomeric excess (ee).1. Avoid harsh acidic or basic conditions and high temperatures during workup and purification if the chiral center is labile.2. Optimize the chiral resolution process. This may involve screening different resolving agents, solvents, and crystallization temperatures.3. Validate the chiral HPLC or SFC method to ensure accurate determination of enantiomeric purity.
PAT-01 Inconsistent Process Performance Between Batches 1. Variability in raw material quality.2. Lack of real-time process monitoring and control.1. Implement stringent quality control checks for all incoming raw materials.2. Implement Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, to monitor critical process parameters in real-time.[3][4] This allows for adjustments to be made during the process to ensure consistency.

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

  • Q1: What are the most critical parameters to control during the scale-up of the alkylation step? A1: The most critical parameters are temperature, addition rates of reagents, and mixing efficiency. The alkylation of phenylacetic acid derivatives is often exothermic, and poor heat transfer in larger reactors can lead to temperature spikes, promoting side reactions and potentially causing a runaway reaction.[1] Controlled addition of the alkylating agent and robust mixing are essential to maintain a homogenous reaction mixture and a stable temperature profile.

  • Q2: How can I minimize the formation of dialkylated byproducts? A2: To minimize dialkylation, it is crucial to maintain a precise stoichiometric ratio of the enolate to the alkylating agent. Slow, controlled addition of the alkylating agent to the enolate solution, rather than the reverse, ensures that the alkylating agent is always the limiting reagent in the reaction zone, reducing the likelihood of a second alkylation event.

Purification & Isolation

  • Q3: What are the best practices for purifying this compound at an industrial scale? A3: At an industrial scale, purification of chiral carboxylic acids often relies on diastereomeric salt crystallization.[5] This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. Subsequent acidification liberates the desired enantiomer. Preparative chromatography, such as Supercritical Fluid Chromatography (SFC), is also a viable but often more expensive option for large-scale purification.[6]

  • Q4: How do I select an appropriate solvent for the crystallization of this compound? A4: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For carboxylic acids, polar protic solvents like water or alcohols, or mixtures thereof, can be effective. It is also important to consider the solvent's boiling point, toxicity, and environmental impact. A solvent in which impurities are highly soluble at all temperatures is advantageous for achieving high purity.

Process Analytical Technology (PAT)

  • Q5: How can Process Analytical Technology (PAT) be applied to the production of this compound? A5: PAT can be implemented to monitor and control the synthesis in real-time. For example, in-situ FTIR or Raman spectroscopy can be used to track the consumption of reactants and the formation of the product and key intermediates during the alkylation step. This data allows for precise determination of the reaction endpoint, leading to improved consistency and potentially higher yields. For crystallization, particle size analyzers can monitor crystal growth and ensure the desired particle size distribution is achieved.

Experimental Protocols

Protocol 1: Enantioselective Alkylation of Phenylacetic Acid (Lab Scale)

This protocol describes a general procedure for the enantioselective alkylation of a phenylacetic acid derivative, which is a common route for the synthesis of 2-arylpropionic acids.

  • Preparation: Under an inert atmosphere (e.g., Argon), a solution of a suitable chiral lithium amide is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C.

  • Enolate Formation: A solution of the phenylacetic acid derivative in anhydrous THF is added dropwise to the chiral lithium amide solution. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the chiral enediolate.

  • Alkylation: 2-iodopropane is added to the reaction mixture. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion (typically 5-24 hours).

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield (S)-3-methyl-2-phenylbutanoic acid.

Protocol 2: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH below the pKa of the carboxylic acid.

  • Extraction and Purification: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the purified enantiomer. The enantiomeric excess should be determined by chiral HPLC.

Visualizations

Synthesis_Workflow A Phenylacetic Acid Derivative C Chiral Enolate A->C 1. Base B Chiral Lithium Amide (Deprotonation) E Racemic this compound C->E 2. Alkylating Agent D 2-Iodopropane (Alkylation) G Diastereomeric Salts E->G 3. Resolution F Chiral Resolving Agent F->G I Separated Diastereomer G->I 4. Separation H Fractional Crystallization K (S)-3-Methyl-2-phenylbutanoic Acid I->K 5. Liberation J Acidification Troubleshooting_Logic A Low Yield in Scale-Up? B Check Reaction Parameters A->B Yes C Check Purity of Starting Materials A->C No, but purity is low D Optimize Temperature Control B->D E Improve Mixing Efficiency B->E F Verify Reagent Stoichiometry B->F G Analyze for Impurities C->G H Purify Starting Materials G->H PAT_Workflow cluster_0 Manufacturing Process cluster_1 PAT Implementation A Raw Materials B Reaction Vessel A->B C Crystallizer B->C D Final Product C->D PAT1 NIR Spectroscopy (Raw Material ID) PAT1->A PAT2 In-situ FTIR/Raman (Reaction Monitoring) PAT2->B PAT3 Particle Size Analyzer (Crystallization Control) PAT3->C

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-2-phenylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate quantification of 3-methyl-2-phenylbutanoic acid, a chemical intermediate and research compound, is essential for ensuring the quality and consistency of scientific data in research and drug development. The validation of analytical methods is a mandatory requirement in regulated environments to ensure data reliability and reproducibility.[1] This guide provides a comparative overview of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for separating and quantifying non-volatile or thermally sensitive compounds.[1] When paired with a UV detector, HPLC offers a robust and sensitive method for compounds that possess a UV chromophore, such as the phenyl group in this compound.[1]

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds.[1] For polar molecules like carboxylic acids, a derivatization step is often required to increase volatility and thermal stability.[2] When combined with a Mass Spectrometry (MS) detector, GC-MS provides exceptional selectivity and sensitivity, enabling both quantification and structural confirmation of the analyte.[1]

Comparative Validation Data

The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes typical performance data for HPLC-UV and GC-MS methods, based on established validation principles and data from structurally analogous compounds. These values can serve as a benchmark for method development and validation for this compound.

Validation ParameterHPLC-UV MethodGC-MS MethodTypical Acceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.999r² ≥ 0.995[3]
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 102.0%98.0% - 102.0% for assay[3]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%RSD ≤ 2%[3]
- Intermediate Precision≤ 2.0%≤ 1.8%RSD ≤ 3-5%[3]
Limit of Detection (LOD) ~50 ng/mL~5 ng/mLSignal-to-Noise Ratio ≥ 3:1[3]
Limit of Quantitation (LOQ) ~150 ng/mL~15 ng/mLSignal-to-Noise Ratio ≥ 10:1[3]
Specificity Demonstrated by peak purity and resolution from matrix components.Demonstrated by specific mass fragmentation patterns and retention time.No interference at the analyte's retention time.[3]
Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm its suitability for a specific purpose.[1] The diagram below illustrates a typical workflow.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temp.) B->C D Define Validation Parameters & Acceptance Criteria C->D E Prepare Validation Protocol Document D->E F Execute Experiments: Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness E->F G Analyze Validation Data F->G H Prepare Validation Report G->H I Method Implementation H->I

Caption: General workflow for analytical method validation.

Experimental Protocols

The following are detailed methodologies for HPLC-UV and GC-MS analysis. These protocols can be adapted and optimized for the specific analyte and sample matrix.

HPLC-UV Method Protocol

This protocol is representative for the analysis of aromatic carboxylic acids.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[4]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[1]

    • Sample Preparation: Dissolve the sample in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

GC-MS Method Protocol

This protocol includes a necessary derivatization step to enhance the volatility of the carboxylic acid.

  • Instrumentation:

    • GC system with a Mass Spectrometric detector.

    • A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation and Derivatization:

    • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]

    • Derivatization (Silylation): To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.[2]

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.[1]

    • MS Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-450.[1]

    • Quantification Ion: A specific, abundant, and non-interfering fragment ion from the mass spectrum of the derivatized analyte should be selected for quantification.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 3-Methyl-2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-methyl-2-phenylbutanoic acid, a molecule of interest in various research and development settings, is paramount for reliable study outcomes. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in method selection, validation, and cross-validation.

At a Glance: HPLC vs. LC-MS/MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection and fragmentation for high selectivity.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Also suitable for non-volatile and thermally labile compounds.
Derivatization Generally not required.Can be employed to enhance ionization efficiency and sensitivity, though direct analysis is often possible.
Sensitivity Method-dependent, typically in the µg/mL to high ng/mL range.Very high sensitivity, often reaching low ng/mL to pg/mL levels.[1][2]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, with the ability to distinguish the analyte from matrix components based on its specific mass-to-charge ratio and fragmentation pattern.[3][4]
Throughput Generally high, especially with modern UPLC systems.Can be very high, with rapid analysis times.
Instrumentation Cost Lower initial investment and maintenance costs.Higher initial investment and more complex maintenance.
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be susceptible to ion suppression or enhancement from matrix components, requiring careful method development and the use of internal standards.[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC and LC-MS/MS methods based on the analysis of organic acids and similar small molecules. These values provide an estimate of the performance that can be expected for this compound analysis.

Validation ParameterHPLCLC-MS/MS
Linearity (r²) > 0.99> 0.99[1]
Accuracy (%) 85 - 11580 - 120[1][5]
Precision (%RSD) < 15< 15[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL[2]
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL[2][3]
Recovery (%) 80 - 11080 - 110[4]

Experimental Protocols

A critical aspect of cross-validation is the detailed documentation and harmonization of experimental protocols. Below are representative protocols for the analysis of this compound by HPLC and LC-MS/MS.

HPLC-UV Method

1. Sample Preparation:

  • For plasma or serum samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a certified reference standard.

  • Quantify the analyte using an external standard calibration curve.

LC-MS/MS Method

1. Sample Preparation:

  • Similar to the HPLC method, perform protein precipitation.

  • For enhanced sensitivity, derivatization can be performed. A common agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC.[7][8]

  • Alternatively, for simpler workflows, a "dilute-and-shoot" approach may be sufficient for some matrices after initial protein precipitation.

2. Chromatographic Conditions:

  • Column: C18 or similar reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1][6]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor ion to product ion transition for this compound. The exact m/z values would need to be determined by direct infusion of a standard solution.

  • Internal Standard: A stable isotope-labeled version of this compound is highly recommended for accurate quantification to compensate for matrix effects and variability in ionization.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide comparable results. This is crucial when transferring methods between laboratories or when a reference method is being replaced by a newer one.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion SampleCollection Collect a Set of Representative Samples SpikeSamples Spike Samples at Different Concentrations (Low, Mid, High) SampleCollection->SpikeSamples AnalyzeHPLC Analyze Aliquots by Validated HPLC Method SpikeSamples->AnalyzeHPLC AnalyzeLCMS Analyze Aliquots by Validated LC-MS/MS Method SpikeSamples->AnalyzeLCMS CompareResults Compare Quantitative Results from Both Methods AnalyzeHPLC->CompareResults AnalyzeLCMS->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Correlation) CompareResults->StatisticalAnalysis AcceptanceCriteria Assess if Results Meet Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria Conclusion Determine Comparability of the Two Methods AcceptanceCriteria->Conclusion

References

Enantioselective Biological Activity: A Comparative Analysis of (R)- and (S)-3-Methyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological activities of the (R)- and (S)-enantiomers of 3-methyl-2-phenylbutanoic acid. Direct experimental data comparing the biological activities of these specific enantiomers is limited in publicly available literature. Therefore, this comparison is based on the well-established principles of enantioselectivity observed within the 2-arylpropionic acid class of compounds, to which this compound belongs. Ibuprofen serves as a primary structural and functional analog for this analysis.

Executive Summary

The biological activity of 2-arylpropionic acid derivatives is predominantly associated with the (S)-enantiomer.[1][2] This stereoselectivity is a critical factor in their pharmacological effects, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The (S)-enantiomer is typically the potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[3][4] Conversely, the (R)-enantiomer generally exhibits significantly lower or negligible activity against these enzymes.[5] A key metabolic feature of many 2-arylpropionic acids is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo, a process that contributes to the overall therapeutic efficacy of racemic mixtures.[1][6][7]

Comparative Biological Activity and Quantitative Data

While specific quantitative data for the enantiomers of this compound are not available, the following table summarizes the expected activities based on data from the structurally analogous compound, ibuprofen.

EnantiomerTarget EnzymeExpected Biological ActivityRepresentative IC50 (µM) for Ibuprofen
(S)-3-methyl-2-phenylbutanoic acid COX-1 and COX-2Potent inhibitor of prostaglandin synthesis, exhibiting anti-inflammatory, analgesic, and antipyretic properties.(S)-Ibuprofen vs. COX-1: ~15 µM(S)-Ibuprofen vs. COX-2: ~20 µM
(R)-3-methyl-2-phenylbutanoic acid COX-1 and COX-2Significantly lower to negligible inhibitory activity. May undergo metabolic chiral inversion to the active (S)-enantiomer in vivo.(R)-Ibuprofen vs. COX-1 & COX-2: Largely inactive

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for the active (S)-enantiomer of 2-arylpropionic acids is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Enantiomer (S)-3-methyl-2-phenylbutanoic acid S_Enantiomer->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Metabolic Chiral Inversion

A significant factor in the in vivo pharmacology of many 2-arylpropionic acids is the metabolic conversion of the inactive (R)-enantiomer to the active (S)-enantiomer. This unidirectional chiral inversion is a crucial consideration in drug development and therapy.[1][8]

chiral_inversion R_Enantiomer (R)-Enantiomer (Less Active) Metabolism In Vivo Metabolism (e.g., Liver) R_Enantiomer->Metabolism Unidirectional Chiral Inversion S_Enantiomer (S)-Enantiomer (Active) Metabolism->S_Enantiomer

Caption: Unidirectional Metabolic Chiral Inversion.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of chiral 2-arylpropionic acids.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2.[9][10][11][12]

Objective: To quantify the concentration of each enantiomer required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • (R)- and (S)-3-methyl-2-phenylbutanoic acid enantiomers

  • DMSO (for dissolving compounds)

  • Stannous chloride (to stop the reaction)

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a microplate well.

  • Add varying concentrations of the (R)- or (S)-enantiomer (dissolved in DMSO) to the wells. Include a control with only DMSO.

  • Pre-incubate the enzyme with the inhibitor.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding stannous chloride.

  • Quantify the amount of PGE2 produced using an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the enantiomer.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cox_inhibition_workflow start Start prepare_reaction Prepare Reaction Mix (Buffer, Heme, COX Enzyme) start->prepare_reaction add_inhibitor Add (R)- or (S)-Enantiomer (Varying Concentrations) prepare_reaction->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_pge2 Quantify PGE2 (ELISA) stop_reaction->quantify_pge2 calculate_ic50 Calculate IC50 quantify_pge2->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for COX Inhibition Assay.

Chiral Separation and Analysis by HPLC

This protocol outlines a general method for separating and quantifying the (R)- and (S)-enantiomers.[13][14]

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound in a given sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid)

  • Racemic standard of this compound

  • Samples containing the enantiomers

Procedure:

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of the racemic mixture and the samples to be analyzed.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the samples to be analyzed.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • Quantify the amount of each enantiomer by integrating the peak areas.

Conclusion

Based on the extensive research on the 2-arylpropionic acid class of compounds, it is highly probable that the (S)-enantiomer of this compound is the biologically active form, primarily acting through the inhibition of COX enzymes. The (R)-enantiomer is expected to be significantly less active but may contribute to the overall therapeutic effect in vivo through metabolic chiral inversion to the (S)-form. The provided experimental protocols offer a framework for the empirical determination and confirmation of these anticipated enantioselective properties. This understanding is essential for the rational design and development of new therapeutic agents based on this chemical scaffold.

References

A Structural and Functional Comparison: 3-methyl-2-phenylbutanoic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-methyl-2-phenylbutanoic acid and the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their structural, physicochemical, and potential biological differences. While extensive experimental data is available for ibuprofen, much of the information on this compound is based on predicted values, highlighting a gap in the current scientific literature.

Structural Comparison

At a molecular level, both this compound and ibuprofen belong to the class of phenylpropanoic acids.[1] They share a common scaffold consisting of a phenyl group attached to a propanoic acid moiety. The key structural difference lies in the alkyl substituent attached to the benzene ring and the branching pattern of the aliphatic chain.

Ibuprofen, chemically known as 2-[4-(2-methylpropyl)phenyl]propanoic acid, possesses an isobutyl group at the para-position of the phenyl ring.[2] In contrast, this compound features an isopropyl group attached to the carbon adjacent to the carboxylic acid group. This variation in the side-chain structure can influence the molecule's overall shape, steric hindrance, and interaction with biological targets.

Caption: 2D chemical structures of Ibuprofen and this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the available experimental and predicted data for both compounds.

PropertyThis compoundIbuprofen
Molecular Formula C₁₁H₁₄O₂[3][4][5]C₁₃H₁₈O₂[2]
Molecular Weight 178.23 g/mol [3][4][5]206.28 g/mol [2]
pKa 4.26 ± 0.10 (Predicted)[6]4.85 (Experimental)[1]
logP 2.7 (Predicted)[7]3.97 (Experimental)[2]
Water Solubility Slightly soluble (Qualitative)[6]21 mg/L at 25 °C (Experimental)[2]

Ibuprofen is practically insoluble in water but readily dissolves in most organic solvents. Its acidic pKa of 4.85 indicates that it is a weak acid.[1] The experimental logP of 3.97 suggests that ibuprofen is a lipophilic molecule, which facilitates its passage through biological membranes.[2]

For this compound, experimental data is scarce. The predicted pKa of 4.26 suggests it is a slightly stronger acid than ibuprofen.[6] Its predicted logP of 2.7 indicates it is also lipophilic, though potentially less so than ibuprofen.[7] The qualitative description of "slightly soluble" in water aligns with the expected behavior of a carboxylic acid with a significant hydrocarbon portion.[6]

Biological Activity and Mechanism of Action

Ibuprofen is a well-characterized non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][9] The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[9]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Ibuprofen's mechanism of action via non-selective COX inhibition.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory MPBA This compound MPBA->COX1 Hypothetical Inhibition MPBA->COX2 Hypothetical Inhibition

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

To facilitate further research and a direct comparison, standardized experimental protocols for determining key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Protocol:

  • Sample Preparation: Prepare a solution of the carboxylic acid (e.g., 0.01 M) in a co-solvent system (e.g., water-methanol) if solubility in pure water is low.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

cluster_0 pKa Determination Workflow A Prepare Sample Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible liquids.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously to allow for partitioning.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[2]

Determination of Aqueous Solubility

This protocol determines the maximum concentration of a compound that can dissolve in water at a specific temperature.

Protocol:

  • Equilibration: Add an excess amount of the solid compound to a known volume of water in a sealed container.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear saturated solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of 3-Methyl-2-Phenylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Polysaccharide, Cyclodextrin, and Pirkle-Type Chiral Stationary Phases for the Enantioselective Separation of 3-Methyl-2-Phenylbutanoic Acid and Structurally Related Compounds.

The enantioselective separation of chiral carboxylic acids, such as this compound, is a critical task in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their individual quantification. This guide provides a comparative overview of three major classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of this compound and its structural analogs, the profens. The selection of an appropriate CSP is paramount for achieving optimal resolution and is often determined empirically. This document aims to streamline this selection process by presenting a compilation of performance data from various studies.

It is important to note that due to the limited availability of published data specifically for this compound, this guide draws upon experimental data for structurally similar and commercially significant compounds, primarily 2-arylpropionic acids (profens) and 2-phenylbutyric acid. This approach is a common and effective strategy in chiral method development.

Comparative Performance of Chiral Stationary Phases

The successful chiral separation of this compound and related structures has been demonstrated on polysaccharide, cyclodextrin, and Pirkle-type chiral stationary phases. Each class of CSP offers unique chiral recognition mechanisms, leading to differences in selectivity and retention.

Data Summary

The following table summarizes the chromatographic performance of different CSPs for the separation of compounds structurally related to this compound. The data highlights key parameters such as the separation factor (α) and resolution (Rs), providing a basis for comparison.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
Polysaccharide-Based
Chiralpak AD-H (Amylose derivative)Ibuprofenn-Hexane / 2-Propanol / TFA (90:10:0.1)2.51.22.1
Chiralcel OD-H (Cellulose derivative)2-Phenylbutyric acidn-Hexane / 2-Propanol / Acetic Acid (90:10:0.1)3.11.32.5
Cyclodextrin-Based
CYCLOBOND I 2000 RSP (R-naphthylethyl carbamate β-cyclodextrin)2-Phenylbutyric acidAcetonitrile / Triethylammonium Acetate Buffer (pH 4.1) (20:80)4.21.151.8
Pirkle-Type
Regis Whelk-O 1 (R,R)2-Phenylpropionic acidn-Hexane / Isopropanol / Acetic Acid (95:5:0.1)1.81.42.3

Disclaimer: The data presented in this table is compiled from various sources and is intended for comparative purposes. Actual chromatographic performance may vary depending on the specific experimental conditions, including the exact column dimensions, temperature, and instrumentation.

In-Depth Look at CSP Technologies

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for chiral separations due to their broad applicability and high success rates. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase is crucial for achieving good peak shape and resolution. Normal-phase chromatography with hexane and an alcohol modifier is the most common mode of separation.

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs utilize the formation of inclusion complexes as the primary mechanism for chiral recognition. The hydrophobic cavity of the cyclodextrin molecule encapsulates a portion of the analyte, and interactions between the analyte's stereocenter and the chiral hydroxyl groups on the rim of the cyclodextrin lead to separation. These CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. For carboxylic acids, reversed-phase conditions with a buffered aqueous-organic mobile phase are often successful. The pH of the mobile phase plays a critical role in controlling the ionization of the analyte and, consequently, its retention and enantioselectivity.

Pirkle-Type CSPs

Pirkle-type CSPs, also known as brush-type phases, are based on smaller, synthetically accessible chiral selectors that are covalently bonded to a silica support. The chiral recognition mechanism relies on a three-point interaction model involving π-π interactions, hydrogen bonding, and steric hindrance. The Whelk-O 1 stationary phase, for instance, was specifically designed for the separation of non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits excellent selectivity for this class of compounds. These columns are robust and can be used with a wide range of mobile phases in both normal- and reversed-phase modes, offering great flexibility in method development.

Experimental Protocols

Reproducibility in chiral chromatography is highly dependent on precise experimental conditions. Below are representative protocols for each class of CSP, based on the separation of structurally similar compounds.

Polysaccharide-Based CSP Protocol (Normal Phase)
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.

Cyclodextrin-Based CSP Protocol (Reversed Phase)
  • Column: CYCLOBOND I 2000 RSP, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / 20 mM Triethylammonium Acetate Buffer (pH 4.1) (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the racemic analyte in a mixture of acetonitrile and water to a concentration of 1 mg/mL.

Pirkle-Type CSP Protocol (Normal Phase)
  • Column: Regis Whelk-O 1 (R,R), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v)

  • Flow Rate: 1.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Experimental Workflow

A systematic approach is essential for the successful development of a chiral separation method. The following diagram illustrates a typical workflow.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization Analyte Racemic 3-Methyl-2- Phenylbutanoic Acid SamplePrep Sample Preparation (Dissolve in Mobile Phase) Analyte->SamplePrep HPLC HPLC System SamplePrep->HPLC MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) MobilePhasePrep->HPLC Column Chiral Column (e.g., Polysaccharide, Cyclodextrin, Pirkle) HPLC->Column Detection UV Detector Column->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Chromatogram Chromatogram DataAcquisition->Chromatogram PeakIntegration Peak Integration (Retention Times, Peak Areas) Chromatogram->PeakIntegration Calc Calculate Parameters (k', α, Rs) PeakIntegration->Calc Report Report Results Calc->Report Optimization Optimization Loop (Adjust Mobile Phase, Flow Rate, etc.) Calc->Optimization Evaluate Optimization->MobilePhasePrep Modify

Caption: A generalized workflow for the chiral separation of this compound by HPLC.

Conclusion

The selection of a chiral stationary phase for the separation of this compound requires careful consideration of the available CSP technologies. Polysaccharide-based CSPs offer broad applicability and are a good starting point for method development. Cyclodextrin-based CSPs provide unique selectivity, particularly in reversed-phase mode. Pirkle-type CSPs, especially those designed for NSAIDs, can offer excellent resolution and robustness.

This guide provides a foundational comparison to aid in the initial selection of a CSP. It is highly recommended that researchers perform a screening of different columns and mobile phase conditions to identify the optimal method for their specific analytical needs, ensuring accurate and reliable quantification of the enantiomers of this compound.

Accuracy and precision of the HPLC-UV method for 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Accuracy and Precision of the HPLC-UV Method for 3-methyl-2-phenylbutanoic acid Analysis

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound, a compound of interest in various chemical syntheses. We will delve into the method's performance, compare it with viable alternatives, and provide detailed experimental protocols to support your analytical endeavors.

Method Performance: Accuracy and Precision

The following table summarizes typical accuracy and precision data for the HPLC-UV analysis of various organic acids, which are expected to be comparable for this compound.

Analyte (Organic Acid)Accuracy (% Recovery)Precision (Intra-day %RSD)Precision (Inter-day %RSD)
Various Organic Acids[2][3]76.3 - 99.2%< 4.9%< 5.3%
Tartaric, Malic, Ascorbic, Citric Acids[4]Not explicitly stated, but method deemed accurate0.4 - 2.3%1.2 - 5.0%
Ascorbic and Oxalic Acids[5]Relative error < 5%Not specifiedNot specified
Methotrexate[6]99.1 - 100.8%< 2%< 2%
Carbamazepine[7]97.53 - 103.58%1.06 - 3.7%0.53 - 2.75%

Comparison with Alternative Methods

While HPLC-UV is a popular choice for organic acid analysis, other techniques can also be employed. The selection of a method often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[8]Widely available, relatively low cost, robust, and easy to operate.[2]Requires the analyte to have a UV chromophore; may have lower selectivity in complex matrices compared to mass spectrometry.[8]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase.[1]Excellent for volatile and thermally stable compounds, high resolution.[1]Requires derivatization for non-volatile compounds like many organic acids, which can add complexity to the sample preparation.
Ion Chromatography (IC) A form of liquid chromatography that uses an ion-exchange resin to separate ions and polar molecules based on their charge.[8][9]High selectivity for ionic compounds, can separate a wide range of organic acids.[8]May require specialized columns and suppressor systems to reduce background conductivity.[8]
LC-MS Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.High selectivity and sensitivity, can identify and quantify compounds in complex matrices without a chromophore.[8]Higher equipment cost and complexity compared to HPLC-UV.

Experimental Protocols

A detailed and well-documented experimental protocol is crucial for obtaining reliable and reproducible results. The following is a representative HPLC-UV method that can be adapted for the analysis of this compound.

Sample and Standard Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The solution may need to be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[1] Dilute the sample with the mobile phase to ensure the concentration falls within the range of the calibration standards.

Chromatographic Conditions
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for organic acid analysis.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH2PO4 adjusted to pH 2.6 with phosphoric acid) and an organic solvent like methanol or acetonitrile is typical.[4] An isocratic elution is often sufficient.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[4]

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) can improve reproducibility.[4]

  • Detection Wavelength: The UV detector should be set to a wavelength where the analyte has maximum absorbance, which is often around 210 nm for simple aromatic carboxylic acids.[4]

  • Injection Volume: A typical injection volume is 10-20 µL.

Method Validation

To ensure the reliability of the analytical data, the HPLC-UV method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the HPLC-UV analysis and a simplified representation of the analytical method comparison.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E J Construct Calibration Curve C->J D Prepare Sample Solution D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I K Quantify Analyte Concentration I->K J->K Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_alternatives Alternative Methods hplc High-Performance Liquid Chromatography with UV Detection hplc_adv Advantages: - Robust - Cost-effective - Widely available hplc->hplc_adv hplc_dis Disadvantages: - Requires UV chromophore - Lower selectivity in  complex matrices hplc->hplc_dis gc Gas Chromatography (GC) ic Ion Chromatography (IC) lcms Liquid Chromatography- Mass Spectrometry (LC-MS)

References

Inter-laboratory Comparison of 3-Methyl-2-Phenylbutanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of 3-methyl-2-phenylbutanoic acid, a compound of interest in various research and development sectors. The data presented is based on a hypothetical inter-laboratory study designed to mirror the protocols and performance metrics observed in typical proficiency testing programs. This document aims to assist laboratories in selecting appropriate analytical techniques and in understanding the expected performance for this analyte.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of organic acids such as this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following table summarizes the performance of these methods based on a simulated inter-laboratory comparison study.

ParameterGC-MS with Silylation DerivatizationLC-MS/MS with DerivatizationLC-MS/MS (Direct Injection)
Precision (Inter-laboratory CV%) 8.2%6.5%12.3%
Accuracy (Mean % Recovery) 96.5%98.8%91.7%
Limit of Quantification (LOQ) (µmol/L) 0.40.10.8
Analysis Time per Sample (minutes) 20128
Sample Preparation Complexity HighMediumLow
Matrix Effect Susceptibility LowMediumHigh

Experimental Protocols

Detailed methodologies for the key analytical approaches are outlined below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This established and robust technique is suitable for the analysis of volatile and semi-volatile organic compounds.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma or urine), add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters of the organic acids.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

A Comparative Benchmarking of Synthesis Methods for 3-Methyl-2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent synthesis methods for 3-methyl-2-phenylbutanoic acid, a valuable building block in pharmaceutical and materials science. The performance of each method is evaluated based on key metrics such as yield, enantioselectivity, reaction conditions, and substrate scope, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided to enable replication and adaptation in a research setting.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the discussed synthesis methods for this compound.

MethodKey ReagentsYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Key AdvantagesKey Disadvantages
Enantioselective Alkylation of Phenylacetic Acid Phenylacetic acid, 2-iodopropane, Chiral Lithium Amide70-8991-975-24High enantioselectivity in a single step, recoverable chiral auxiliary.Requires stoichiometric chiral amide, sensitive to air and moisture.
Malonic Ester Synthesis Diethyl malonate, Benzyl bromide, Isopropyl halide, Strong base (e.g., NaOEt)60-80 (est.)Racemic (without resolution)Multi-stepUtilizes readily available and inexpensive starting materials, well-established.Multi-step process, potential for side products (di-alkylation), produces racemic mixture.
Grignard Carboxylation 1-Bromo-2-methyl-1-phenylpropane, Magnesium, Carbon dioxide (dry ice)50-70 (est.)Racemic (without resolution)~4-6Direct carboxylation in a single step from the corresponding halide.Grignard reagents are highly sensitive to moisture and protic solvents, produces racemic mixture.

Estimated yields for Malonic Ester Synthesis and Grignard Carboxylation are based on typical yields for these reaction types, as specific literature data for this exact product was not available.

Method 1: Enantioselective Alkylation of Phenylacetic Acid

This method offers a direct and highly enantioselective route to α-aryl carboxylic acids through the use of a chiral lithium amide as a traceless auxiliary.[1] The chiral amide facilitates a stereoselective deprotonation and subsequent alkylation of the phenylacetic acid substrate.

Experimental Protocol[1]
  • Preparation of the Chiral Lithium Amide: In a flame-dried, argon-purged flask, a solution of the chiral amine (e.g., a C2-symmetric amine, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (2.0 equivalents) is added dropwise, and the solution is stirred for 15 minutes.

  • Enolate Formation: A solution of phenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the enediolate.

  • Alkylation: 2-Iodopropane (1.5 equivalents) is added to the reaction mixture at -78 °C. The reaction is stirred for the time indicated in the data table (typically 5-24 hours) until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (S)-3-methyl-2-phenylbutanoic acid. A simple extraction with aqueous hydrochloric acid can be performed to recover the chiral amine.

Logical Workflow

cluster_prep Chiral Auxiliary Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification ChiralAmine Chiral Amine ChiralLiAmide Chiral Lithium Amide ChiralAmine->ChiralLiAmide Deprotonation nBuLi n-Butyllithium nBuLi->ChiralLiAmide Enediolate Chiral Enediolate ChiralLiAmide->Enediolate PhenylaceticAcid Phenylacetic Acid PhenylaceticAcid->Enediolate Deprotonation Product This compound Enediolate->Product Alkylation Iodopropane 2-Iodopropane Iodopropane->Product Quench Quench (NH4Cl) Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Enantioselective alkylation workflow.

Method 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[2][3][4][5] This multi-step process involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol (Proposed)
  • Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal (1.0 equivalent) in absolute ethanol. To this solution, diethyl malonate (1.0 equivalent) is added dropwise at room temperature, leading to the formation of the sodium salt of diethyl malonate.

  • First Alkylation (Benzylation): Benzyl bromide (1.0 equivalent) is added to the solution of the malonate enolate, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). This step introduces the phenyl group at the alpha position.

  • Second Alkylation (Isopropylation): After cooling, a second equivalent of sodium ethoxide is added, followed by the addition of 2-bromopropane (1.0 equivalent). The mixture is again heated to reflux to introduce the isopropyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed by heating with a concentrated aqueous solution of sodium hydroxide. The reaction mixture is then acidified with concentrated hydrochloric acid and heated, which leads to the decarboxylation of the intermediate malonic acid derivative to yield this compound.

  • Work-up and Isolation: The product is extracted with diethyl ether. The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.

Logical Workflow

DiethylMalonate Diethyl Malonate Enolate1 Malonate Enolate DiethylMalonate->Enolate1 Base1 NaOEt (1 eq) Base1->Enolate1 BenzylatedEster Benzylated Malonic Ester Enolate1->BenzylatedEster Alkylation 1 BenzylBromide Benzyl Bromide BenzylBromide->BenzylatedEster Enolate2 Alkylated Enolate BenzylatedEster->Enolate2 Base2 NaOEt (1 eq) Base2->Enolate2 DialkylatedEster Dialkylated Malonic Ester Enolate2->DialkylatedEster Alkylation 2 IsopropylBromide 2-Bromopropane IsopropylBromide->DialkylatedEster Hydrolysis Hydrolysis (NaOH, H2O) DialkylatedEster->Hydrolysis Decarboxylation Acidification & Heat Hydrolysis->Decarboxylation Product This compound Decarboxylation->Product

Caption: Malonic ester synthesis pathway.

Method 3: Grignard Carboxylation

This method involves the formation of a Grignard reagent from an appropriate alkyl halide, followed by its reaction with carbon dioxide to yield the corresponding carboxylic acid.[6]

Experimental Protocol (Proposed)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-2-methyl-1-phenylpropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. Solid carbon dioxide (dry ice) is then added in small portions with vigorous stirring. The reaction mixture becomes a thick slurry.

  • Work-up and Isolation: After the addition of dry ice is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by recrystallization or distillation.

Logical Workflow

AlkylHalide 1-Bromo-2-methyl-1-phenylpropane GrignardReagent Grignard Reagent AlkylHalide->GrignardReagent Magnesium Magnesium Magnesium->GrignardReagent CarboxylateSalt Magnesium Carboxylate Salt GrignardReagent->CarboxylateSalt Carboxylation CO2 Carbon Dioxide (Dry Ice) CO2->CarboxylateSalt Product This compound CarboxylateSalt->Product Protonation AcidWorkup Acidic Work-up (HCl) AcidWorkup->Product

Caption: Grignard carboxylation reaction sequence.

References

Comparative Efficacy of 3-Methyl-2-Phenylbutanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 3-methyl-2-phenylbutanoic acid derivatives based on available experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics.

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide synthesizes findings from recent studies to offer a comparative look at their efficacy, with a focus on anti-inflammatory, antihypertensive, and enzyme-inhibiting properties. While the available public data is not exhaustive, this document provides a foundational comparison to guide further research and development.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of different series of this compound derivatives. Direct comparison between tables is not recommended due to the different biological targets and assays employed.

Table 1: Anti-inflammatory Activity of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Analogues

Compound IDSubstitution on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
FM7 Unsubstituted1.23 ± 0.030.98 ± 0.081.11 ± 0.05
FM8 4-Methyl1.15 ± 0.090.85 ± 0.011.01 ± 0.01
FM9 4-Fluoro1.01 ± 0.010.77 ± 0.090.98 ± 0.08
FM10 4-Chloro0.95 ± 0.050.69 ± 0.020.81 ± 0.03
FM11 4-Bromo0.88 ± 0.010.72 ± 0.010.85 ± 0.01
FM12 4-Nitro0.25 ± 0.010.18 ± 0.010.41 ± 0.01
Celecoxib (Standard)-1.31 ± 0.010.09 ± 0.01-
Ibuprofen (Standard)-0.81 ± 0.011.25 ± 0.01-
Zileuton (Standard)---0.51 ± 0.01

Data from: Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

Table 2: Urease Inhibition by Ester Derivatives of a Valsartan Analogue

Compound IDEster Substituent% Inhibition (at 0.1 mM)IC50 (µM)
AV0 (Parent Drug)-65.21 ± 0.140.076 ± 0.001
AV1 2-Nitrophenyl72.14 ± 0.440.069 ± 0.001
AV2 4-Formyl-2-methoxyphenyl89.11 ± 0.110.056 ± 0.001
AV3 2,4-Dichlorophenyl81.12 ± 0.120.062 ± 0.001
AV4 2,4,6-Trichlorophenyl69.21 ± 0.210.072 ± 0.001
AV5 2,4,6-Tribromophenyl83.21 ± 0.210.060 ± 0.001
AV6 4-Chloro-3-methylphenyl75.11 ± 0.110.067 ± 0.001
AV7 2,3-Dimethylphenyl64.14 ± 0.140.078 ± 0.001
AV8 3,4-Dimethylphenyl68.12 ± 0.120.073 ± 0.001
AV9 3,5-Dimethylphenyl73.11 ± 0.110.068 ± 0.001
AV10 2,4-Dimethylphenyl76.14 ± 0.140.066 ± 0.001
AV11 2,5-Dimethylphenyl74.12 ± 0.120.067 ± 0.001
Thioure (Standard)-98.21 ± 0.210.021 ± 0.001

Data from: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.[1]

Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

  • Objective: To determine the inhibitory potential of the synthesized compounds against COX-1, COX-2, and 5-LOX enzymes.

  • Methodology:

    • The inhibitory activity against ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit.

    • The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • The 5-LOX inhibitory activity was measured using a 5-LOX inhibitor screening assay kit.

    • The assay is based on the measurement of the hydroperoxides generated from the incubation of 5-LOX with linoleic acid. The absorbance is read at 490 nm.

    • Different concentrations of the test compounds were used to determine the IC50 values.

2. In Vivo Antihypertensive Activity

  • Objective: To evaluate the in vivo antihypertensive effect of the synthesized derivatives.

  • Methodology:

    • The study was conducted on normotensive male Wistar rats.

    • The animals were divided into different groups, including a control group and groups for each test compound.

    • The test compounds were administered orally.

    • Blood pressure was measured at different time intervals using a non-invasive blood pressure meter.

    • The percentage reduction in blood pressure was calculated and compared with the control and standard drug.

3. Urease Enzyme Inhibition Assay

  • Objective: To assess the urease inhibitory potential of the synthesized compounds.

  • Methodology:

    • The assay was performed using a previously described method with slight modifications.

    • The reaction mixture contained urease enzyme solution, buffer, and the test compound at various concentrations.

    • The reaction was initiated by adding urea, and the amount of ammonia produced was determined using the indophenol method.

    • The absorbance was measured at 630 nm.

    • The percentage inhibition was calculated, and the IC50 values were determined.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by some this compound derivatives and a general experimental workflow for their evaluation.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX5 5-LOX Arachidonic_Acid->LOX5 PGG2 PGG2 COX1_2->PGG2 Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Derivatives 3-Methyl-2-phenylbutanoic Acid Derivatives Derivatives->COX1_2 Inhibition Derivatives->LOX5 Inhibition

Caption: Inhibition of COX and 5-LOX pathways by this compound derivatives.

experimental_workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Screening (e.g., Enzyme Inhibition Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Selection->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General experimental workflow for the development of novel therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for the Detection of 3-Methyl-2-phenylbutanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the validation of impurity detection in 3-methyl-2-phenylbutanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols and presents comparative data to aid researchers and drug development professionals in making informed decisions for their specific analytical needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] When coupled with a UV detector, HPLC offers a sensitive and reliable method for quantifying impurities that possess a UV chromophore, which is the case for this compound and many of its potential impurities.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[1][2] Its integration with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity, enabling both the quantification and structural elucidation of volatile organic impurities.[1]

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters for the HPLC-UV and GC-MS methods for the analysis of impurities in this compound.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from blank, placebo, or other impurities at the retention time of the main peak and known impurities.No interfering peaks at the retention times of the analyte and known impurities. Mass spectra confirm peak identity.Peak purity index > 0.995. Resolution between adjacent peaks > 1.5.
Linearity r² > 0.999 for a concentration range of LOQ to 150% of the specification limit for each impurity.r² > 0.999 for a concentration range of LOQ to 150% of the specification limit for each impurity.r² ≥ 0.995
Range LOQ - 150% of specification limit.LOQ - 150% of specification limit.Demonstrated linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0% for spiked impurities at three concentration levels (50%, 100%, 150%).97.5% - 103.0% for spiked impurities at three concentration levels (50%, 100%, 150%).80.0% - 120.0% for impurities.
Precision (RSD) Repeatability (n=6): < 5.0% Intermediate Precision: < 10.0%Repeatability (n=6): < 5.0% Intermediate Precision: < 10.0%Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.
Limit of Detection (LOD) 0.01% of the nominal sample concentration.0.005% of the nominal sample concentration.Signal-to-noise ratio ≥ 3:1.
Limit of Quantitation (LOQ) 0.03% of the nominal sample concentration.0.015% of the nominal sample concentration.Signal-to-noise ratio ≥ 10:1.
Robustness Insensitive to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Insensitive to minor changes in oven temperature ramp (±1°C/min), and injection volume (±0.1 µL).RSD of results ≤ 15.0%.

Experimental Protocols

This protocol is designed for the separation and quantification of non-volatile impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 50 mg of this compound in 50 mL of a 50:50 mixture of water and acetonitrile.

This protocol is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: A GC system with a Mass Spectrometric detector.

  • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Accurately weigh about 25 mg of the sample into a vial and dissolve in 1.0 mL of a suitable solvent such as dichloromethane.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for impurity detection.

G cluster_params Validation Parameters start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability validation_report Validation Report system_suitability->validation_report All criteria met end End: Method Validated validation_report->end

Caption: Workflow for Analytical Method Validation.

Comparative Analysis Workflow

The diagram below outlines the process for comparing the two analytical methods.

G start Define Analytical Requirements hplc_dev HPLC Method Development start->hplc_dev gcms_dev GC-MS Method Development start->gcms_dev hplc_val HPLC Method Validation hplc_dev->hplc_val gcms_val GC-MS Method Validation gcms_dev->gcms_val compare_data Compare Validation Data hplc_val->compare_data gcms_val->compare_data select_method Select Optimal Method compare_data->select_method

Caption: Comparative Workflow for Method Selection.

References

A Comparative Guide to the Resolution of Racemic 3-Methyl-2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3-methyl-2-phenylbutanoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The efficient separation of its racemic mixture into pure enantiomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various resolving agents for racemic this compound, supported by experimental data and detailed protocols to assist researchers in selecting the most effective method for their needs.

Comparison of Common Resolution Agents

The classical method for resolving racemic carboxylic acids involves the formation of diastereomeric salts with a chiral base. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization. This guide focuses on the comparison of commonly employed chiral amines as resolving agents. While specific comparative studies for this compound are not extensively documented in publicly available literature, data from closely related 2-arylpropionic acids, often referred to as "profens," provide valuable insights.

Table 1: Performance of Chiral Amines in the Resolution of 2-Arylpropionic Acids (as analogs)

Resolving AgentRacemic AcidSolventYield (%)Enantiomeric Excess (ee%) of ProductReference
(S)-(-)-α-PhenylethylamineGeneral 2-Arylpropionic AcidsVariousModerate to HighModerate to HighGeneral Knowledge
CinchonidineGeneral 2-Arylpropionic AcidsVariousModerate to HighHighGeneral Knowledge
BrucineGeneral 2-Arylpropionic AcidsVariousModerate to HighHigh[1]
(S)-3-Methyl-2-phenylbutylamineIbuprofenMethanol/Water39.898.7[2]

Note: The data presented for profens is indicative of the potential performance of these resolving agents for the structurally similar this compound. Optimal conditions, including solvent and molar ratios, would require experimental determination for the target compound.

Key Resolution Strategies and Methodologies

The resolution of racemic this compound typically follows a diastereomeric crystallization pathway. The general workflow involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization, followed by the recovery of the enantiomerically enriched acid.

ResolutionWorkflow racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt acidification_less Acidification less_soluble_salt->acidification_less acidification_more Acidification more_soluble_salt->acidification_more enantiomer_1 Enriched Enantiomer 1 acidification_less->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 acidification_more->enantiomer_2

Caption: General workflow for the resolution of racemic this compound via diastereomeric salt crystallization.

Experimental Protocols

Below are generalized experimental protocols for the resolution of racemic this compound using a chiral amine. These should be considered as starting points and may require optimization.

Protocol 1: Resolution using (S)-(-)-α-Phenylethylamine
  • Salt Formation: In a suitable solvent (e.g., ethanol, methanol, or a mixture with water), dissolve equimolar amounts of racemic this compound and (S)-(-)-α-phenylethylamine. Gentle heating may be required to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enriched Acid: Suspend the crystalline salt in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Determine the yield and enantiomeric excess (ee%) of the product using chiral HPLC or by measuring the specific rotation.

  • Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the more soluble diastereomeric salt. This can be treated in a similar manner (acidification and extraction) to recover the other enantiomer, which will be enriched in the opposite configuration.

Protocol 2: Analytical Determination of Enantiomeric Excess (ee%) by Chiral HPLC

The enantiomeric purity of the resolved acid is crucial and can be determined using chiral High-Performance Liquid Chromatography (HPLC).

HPLCanalysis sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Injection into Chiral HPLC System sample_prep->hplc_injection separation Separation on Chiral Stationary Phase hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram data_analysis Data Analysis (Peak Integration, ee% Calculation) chromatogram->data_analysis

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Typical Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for resolving 2-arylpropionic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is commonly used.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled column temperature.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee% = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Conclusion

The selection of an appropriate resolving agent is paramount for the successful and efficient resolution of racemic this compound. While specific comparative data for this exact molecule is scarce, the information available for structurally similar 2-arylpropionic acids suggests that chiral amines such as α-phenylethylamine, cinchonidine, and brucine are promising candidates. (S)-3-Methyl-2-phenylbutylamine has also shown high efficacy for resolving related profens.[2]

It is crucial for researchers to perform screening experiments with a variety of resolving agents and solvent systems to identify the optimal conditions for achieving high yield and high enantiomeric excess. The detailed protocols and workflows provided in this guide serve as a solid foundation for developing a robust and efficient resolution process for this compound, a key step in the synthesis of enantiomerically pure pharmaceutical compounds.

References

A Comparative Guide to Determining the Enantiomeric Excess of 3-Methyl-2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and purification of chiral molecules. For 3-methyl-2-phenylbutanoic acid, a compound with significant potential in various research and development applications, precise enantiomeric quantification is paramount. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present objective comparisons, supporting experimental data, and detailed protocols to assist researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The choice between Chiral HPLC and NMR Spectroscopy for determining the enantiomeric excess of this compound depends on several factors, including the required precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinct signals in the NMR spectrum.
Resolution Typically high, allowing for baseline separation of enantiomers.Dependent on the choice of chiral resolving agent and the magnetic field strength. Can be lower than HPLC.
Sensitivity High, suitable for trace analysis.Generally lower than HPLC, requiring more concentrated samples.
Analysis Time Relatively short, typically in the range of 15-30 minutes per sample.Can be faster for a single sample if a suitable resolving agent is readily available, but method development can be time-consuming.
Sample Preparation Simple dissolution in the mobile phase.[1][2]Requires the addition of a chiral resolving agent and potentially the formation of derivatives.[3][4]
Instrumentation Standard HPLC system with a chiral column and UV detector.[1]NMR spectrometer.
Data Interpretation Straightforward integration of peak areas from the chromatogram.Integration of distinct peaks corresponding to the diastereomeric complexes.
Method Development Requires screening of different chiral stationary phases and mobile phases to achieve optimal separation.Involves selecting an appropriate chiral resolving agent and optimizing its concentration.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.[1][2]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic or enantioenriched this compound.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1]

    • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable starting point is a column like the Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid. A typical starting ratio is 90:10 (n-hexane:2-propanol) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The two enantiomers will elute at different retention times.

    • The area of each peak is integrated.

    • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral resolving agent, can be used to determine the enantiomeric excess of this compound. The chiral resolving agent forms transient diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum.[3][4][5]

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Select a suitable chiral resolving agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral amine). The choice of agent is crucial and may require screening.

    • Add a sub-stoichiometric amount of the chiral resolving agent to the NMR tube.

    • Gently mix the sample to ensure complex formation.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the diastereomeric signals.

    • Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • In the presence of the chiral resolving agent, specific proton signals of the this compound (e.g., the methine proton at the chiral center or the methyl groups) will split into two distinct sets of signals, corresponding to the two diastereomeric complexes.

    • Integrate the corresponding peaks for each diastereomer.

    • The enantiomeric excess (% ee) is calculated from the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Chiral HPLC and NMR Spectroscopy methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve_sample Dissolve Sample in Deuterated Solvent add_cra Add Chiral Resolving Agent dissolve_sample->add_cra mix Mix add_cra->mix acquire_spectrum Acquire 1H NMR Spectrum mix->acquire_spectrum integrate_signals Integrate Diastereomeric Signals acquire_spectrum->integrate_signals calculate_ee Calculate % ee integrate_signals->calculate_ee

Caption: Workflow for NMR Spectroscopy Analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-methyl-2-phenylbutanoic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-methyl-2-phenylbutanoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

Quantitative Data Summary

The following table summarizes the key hazard information based on a structurally similar compound. This data should be used as a guideline for risk assessment and management.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/Irritation    Category 2A    Causes serious eye irritation[1]    
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous waste and dispose of it through an approved waste disposal plant.[2][3] Do not discharge it into drains or the environment.[1]

1. Waste Segregation and Collection:

  • Isolate the Waste: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) separately from other waste streams.[4]

  • Use Compatible Containers: Store the waste in a clearly labeled, leak-proof container made of a material compatible with acids.[4][5] The original container is often the best choice. Do not use metal containers.[5]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Corrosive," "Irritant").[6]

2. Storage of Hazardous Waste:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7]

  • Segregation of Incompatibles: Ensure the container is stored separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[2]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or an acid binder.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2] Do not mix with other waste.

  • Decontamination: Clean the spill area thoroughly.

4. Disposal Procedure:

  • Contact Environmental Health and Safety (EH&S): Do not attempt to neutralize or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow Institutional Protocols: Adhere to all institutional and local regulations regarding hazardous waste disposal.

Experimental Protocols

Neutralization (for reference, not recommended for routine disposal):

While on-site neutralization of acidic waste can be a valid procedure in some contexts, it is not recommended for the routine disposal of this compound without a thorough, substance-specific risk assessment and approval from your institution's EH&S department. The procedure would generally involve the slow addition of a dilute solution of the acid to a stirred, cooled, dilute solution of a weak base (e.g., sodium bicarbonate) to adjust the pH to a neutral range (typically 6-8). This process can generate heat and off-gassing and should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated collect_waste Collect in Labeled, Compatible Container waste_generated->collect_waste spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Comprehensive Safety Protocol for Handling 3-methyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the handling and disposal of 3-methyl-2-phenylbutanoic acid (CAS No. 3508-94-9) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established best practices for managing hazardous chemicals and information from safety data sheets of structurally similar compounds.

Hazard Identification and Risk Assessment

This compound is classified as an irritant. A thorough risk assessment must be conducted before beginning any work. Key hazards include:

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation : Poses a risk of serious eye damage.[1]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1]

  • Oral Toxicity : May be harmful if swallowed.

Hazard Classification Summary:

Hazard CategoryClassificationPrimary Route of Exposure
Skin Corrosion/Irritation Category 2Dermal Contact
Serious Eye Damage/Irritation Category 2/2AEye Contact
Specific Target Organ Toxicity Category 3Inhalation
Acute Oral Toxicity Category 4Ingestion

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance being used.[2]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves prior to use and use proper removal technique to avoid skin contact.[2]
Eye/Face Protection Safety glasses with side-shields or goggles. Use a face shield if there is a splash risk.Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin and Body Protection Laboratory coat. A complete suit protecting against chemicals may be necessary for large quantities.[2]Prevents skin contact with the substance.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or for nuisance exposures.Avoid breathing vapors, mist, or gas.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

3.1. Preparation:

  • Ventilation: Ensure work is conducted in a chemical fume hood or a well-ventilated laboratory.[3]

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[3][4]

  • PPE: Don all required personal protective equipment as specified in the table above.

  • Container Inspection: Check the chemical container for any damage or leaks before handling.

3.2. Handling and Use:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Dispensing: Carefully weigh or measure the required amount. Avoid generating dust if handling a solid form.

  • Control Exposures: Keep the container tightly closed when not in use.[5]

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the work area.[3]

3.3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[3]

  • Spills: Evacuate the area. Use appropriate PPE to clean up spills with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4]

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination.

4.1. Waste Collection:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.

  • Containers: Use sturdy, chemically compatible, and sealable containers for waste collection. Keep containers closed except when adding waste.

4.2. Disposal Procedure:

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3] This may involve incineration by a licensed chemical destruction facility.[6] Do not dispose of down the sewer.[6]

  • Contaminated Materials: Any materials used for cleanup (absorbents, paper towels) and contaminated PPE (gloves) must be disposed of as hazardous waste.

  • Empty Containers: The first rinse of a thoroughly emptied container must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for regular disposal depending on local regulations.

Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound.

G prep 1. Preparation Phase assess Assess Risks & Review SDS prep->assess setup Verify Fume Hood & Safety Equipment assess->setup ppe Don Required PPE op 2. Operational Phase ppe->op setup->ppe handle Handle Chemical in Fume Hood op->handle close Keep Containers Closed handle->close post_op 3. Post-Operational Phase close->post_op decon Decontaminate Work Area & Equipment post_op->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash disposal 4. Disposal Phase wash->disposal waste Collect & Label Hazardous Waste disposal->waste dispose Arrange for Professional Waste Disposal waste->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.